molecular formula C17H23NO3 B10754336 L-Hyoscyamine

L-Hyoscyamine

Cat. No.: B10754336
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-SLTXQBBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Hyoscyamine is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1

InChI Key

RKUNBYITZUJHSG-SLTXQBBLSA-N

Isomeric SMILES

CN1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

L-Hyoscyamine's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a potent antimuscarinic agent that exerts significant effects on smooth muscle tissues throughout the body.[1][2] Its primary mechanism of action involves the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine and other muscarinic agonists.[3][4] This action leads to smooth muscle relaxation, making it a valuable therapeutic agent for a variety of conditions characterized by smooth muscle spasms, including irritable bowel syndrome (IBS) and other gastrointestinal disorders.[4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on smooth muscle, detailed experimental protocols for its study, and quantitative data on its receptor binding and functional antagonism.

Introduction to this compound

This compound is a naturally occurring compound found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[2] As an anticholinergic drug, it functions by blocking the action of the neurotransmitter acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system.[5] Its inhibitory effects on smooth muscle are the basis for its clinical use in reducing gastrointestinal motility and alleviating spasms of the bladder and biliary tract.[3][5]

Muscarinic Receptor Antagonism: The Core Mechanism

The physiological effects of this compound on smooth muscle are a direct consequence of its interaction with muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[1] In smooth muscle, the M2 and M3 subtypes are predominantly expressed and play crucial roles in regulating contractility.[6]

This compound acts as a competitive and non-selective antagonist at these receptors, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking the downstream signaling pathways that lead to muscle contraction.[2][3]

Quantitative Analysis of Receptor Binding
Receptor SubtypeLigandTissue/Cell LineKi (nM)pKiReference
M1AtropineRat Neostriatal Neurons0.69.22[7]
M2AtropineGuinea Pig Ileum~1.2 (from pA2)8.9[8]
M3AtropineHuman Colon Smooth Muscle--[6]
M4Atropine---
M5Atropine---
Non-selective(-)-S-hyoscyamineGuinea Pig Atria & IleumNo significant difference in affinity observed between the two tissues.[9]

Note: Data for this compound is limited. Atropine data is provided as a close surrogate. Further studies are required for a complete profile of this compound.

Signaling Pathways Modulated by this compound

By blocking muscarinic receptors, this compound inhibits the intracellular signaling cascades that are normally initiated by acetylcholine to induce smooth muscle contraction.

Inhibition of the M3 Receptor-Mediated Pathway

In smooth muscle, M3 receptors are primarily coupled to the Gq/11 family of G-proteins.[6] Acetylcholine binding to M3 receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction. This compound blocks the initial step of this cascade, preventing acetylcholine from activating the M3 receptor.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_Hyo This compound M3R M3 Muscarinic Receptor L_Hyo->M3R Antagonism ACh Acetylcholine ACh->M3R Activation Gq Gq/11 M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Release Calmodulin Calmodulin Ca->Calmodulin MLCK Myosin Light Chain Kinase Calmodulin->MLCK Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Figure 1: this compound's antagonism of the M3 receptor signaling pathway.
Modulation of the M2 Receptor-Mediated Pathway

M2 muscarinic receptors are coupled to Gi/o proteins.[6] Activation of M2 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation by phosphorylating and inhibiting MLCK and by promoting calcium sequestration. By blocking M2 receptors, this compound prevents the acetylcholine-induced decrease in cAMP, thereby indirectly contributing to a state that favors relaxation.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_Hyo This compound M2R M2 Muscarinic Receptor L_Hyo->M2R Antagonism ACh Acetylcholine ACh->M2R Activation Gi Gi/o M2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation

Figure 2: this compound's effect on the M2 receptor signaling pathway.

Experimental Protocols for Studying this compound's Effects

The pharmacological effects of this compound on smooth muscle can be investigated using a variety of in vitro techniques.

Isolated Organ Bath Assay

This classic pharmacological method allows for the measurement of isometric contractions of isolated smooth muscle strips in response to drugs.[10][11]

Protocol:

  • Tissue Preparation: Smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[12]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.

  • Antagonism Measurement: The agonist concentration-response curve is repeated in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.

  • Data Analysis: The dose-ratio is calculated, and a Schild plot analysis can be performed to determine the pA2 value, which is a measure of the antagonist's affinity.[13]

Organ_Bath_Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate agonist_cr Generate Agonist Concentration-Response Curve equilibrate->agonist_cr wash Wash Tissue agonist_cr->wash incubate Incubate with This compound wash->incubate agonist_cr_antagonist Generate Agonist C-R Curve in Presence of Antagonist incubate->agonist_cr_antagonist analyze Analyze Data (Schild Plot) agonist_cr_antagonist->analyze end End analyze->end

Figure 3: Experimental workflow for an isolated organ bath assay.
Intracellular Calcium Imaging

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to receptor activation and antagonism.[14][15]

Protocol:

  • Cell Culture and Dye Loading: Primary smooth muscle cells or a suitable cell line are cultured on coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14]

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope equipped with an imaging system.

  • Agonist Stimulation: A muscarinic agonist is added to the cells, and the change in fluorescence intensity, which corresponds to an increase in intracellular calcium, is recorded over time.

  • Antagonist Treatment: The cells are washed and then pre-incubated with this compound.

  • Inhibition Measurement: The agonist stimulation is repeated in the presence of this compound to determine its inhibitory effect on the calcium response.

  • Data Quantification: The fluorescence signals are quantified to determine the extent of inhibition of the calcium transient by this compound.

Functional Antagonism: Quantitative Data

The antagonistic effect of this compound on smooth muscle contraction can be quantified by determining its IC50 or pA2 values from functional assays.

ParameterValueTissue/Cell LineAgonistReference
pA2 (Atropine)8.9Guinea Pig Olfactory CortexCarbachol[8]
pKB (Atropine)8.90Mouse Urinary Bladder5-methylfurmethide[16]

Note: Specific IC50 or pA2 values for this compound in various smooth muscle preparations are not consistently reported in the literature. The provided data for atropine serves as a close approximation.

Conclusion

This compound exerts its relaxant effect on smooth muscle primarily through competitive, non-selective antagonism of M2 and M3 muscarinic acetylcholine receptors. By blocking these receptors, it effectively inhibits acetylcholine-induced intracellular signaling pathways, including the Gq/11-PLC-IP3-Ca2+ cascade and the Gi/o-mediated inhibition of adenylyl cyclase. This dual action prevents the increase in intracellular calcium and the decrease in cAMP that are necessary for smooth muscle contraction. The quantitative analysis of its receptor binding affinity and functional antagonism, through techniques such as radioligand binding assays and isolated organ bath experiments, is crucial for a complete understanding of its pharmacological profile and for the development of new therapeutic applications. Further research is warranted to fully characterize the binding affinities of this compound for all five muscarinic receptor subtypes to better understand its selectivity and potential off-target effects.

References

Biosynthesis of L-Hyoscyamine in Solanaceae plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthesis of L-Hyoscyamine in Solanaceae Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of specialized metabolites found predominantly in the Solanaceae family, which includes genera such as Atropa, Datura, and Hyoscyamus.[1][2] These compounds are characterized by their distinctive 8-azabicyclo[3.2.1]octane ring system.[1] Among the most clinically significant TAs are this compound (an anticholinergic agent and the pure enantiomer of atropine) and its derivative, scopolamine (B1681570).[3][4] The biosynthesis of these valuable pharmaceuticals is a complex, multi-step process that primarily occurs in the roots of the plants, from where the alkaloids are translocated to the aerial parts.[1][4] Understanding this intricate pathway is critical for metabolic engineering efforts aimed at enhancing the production of these medicinally important compounds.[5]

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the amino acids L-ornithine and L-arginine, which serve as precursors for the formation of putrescine.[1][5][6] The pathway proceeds through a series of enzymatic reactions leading to the formation of the key intermediate, tropinone (B130398), which represents a critical branch point. Tropinone is then stereospecifically reduced to tropine (B42219), the direct precursor for the tropane moiety of this compound. The final stage involves the esterification of tropine with phenyllactic acid-derived littorine (B1216117), followed by a rearrangement to form this compound.[7][8]

The key steps are as follows:

  • Putrescine Formation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[5][7] Alternatively, L-arginine can be converted to putrescine.[5]

  • N-methylation of Putrescine: Putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to yield N-methylputrescine. This is considered the first committed and a rate-limiting step in the pathway.[5][9][10][11]

  • Oxidative Deamination: N-methylputrescine is oxidatively deaminated by a methylputrescine oxidase (MPO) to form 4-methylaminobutanal.[5][6]

  • Ring Formation: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5][7]

  • Tropinone Synthesis: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone.[7]

  • Tropine Formation: Tropinone is reduced by tropinone reductase I (TR-I) in a stereospecific reaction to produce tropine (3α-tropanol).[5][6][12] This is a crucial branch point, as the alternative reduction by tropinone reductase II (TR-II) yields pseudotropine, the precursor for calystegines.[12][13]

  • Littorine Synthesis: Tropine condenses with phenyllactic acid (derived from phenylalanine) to form the intermediate littorine.[7][8]

  • This compound Formation: Littorine undergoes a rearrangement catalyzed by a cytochrome P450 enzyme (CYP80F1), a littorine mutase, to form hyoscyamine (B1674123) aldehyde, which is subsequently reduced to this compound.[7][8]

This compound Biosynthesis Pathway L_Ornithine L-Ornithine ODC ODC L_Ornithine->ODC Putrescine Putrescine PMT PMT Putrescine->PMT N_Methylputrescine N-Methylputrescine MPO MPO N_Methylputrescine->MPO Four_Methylaminobutanal 4-Methylaminobutanal N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium spontaneous Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone TRI TR-I Tropinone->TRI TRII TR-II Tropinone->TRII Tropine Tropine Littorine Littorine Tropine->Littorine Pseudotropine Pseudotropine Calystegines Calystegines Pseudotropine->Calystegines CYP80F1 CYP80F1 Littorine->CYP80F1 L_Hyoscyamine This compound H6H H6H L_Hyoscyamine->H6H Scopolamine Scopolamine Phenyllactic_Acid Phenyllactic acid Phenyllactic_Acid->Littorine ODC->Putrescine PMT->N_Methylputrescine MPO->Four_Methylaminobutanal TRI->Tropine TRII->Pseudotropine CYP80F1->L_Hyoscyamine H6H->Scopolamine

Core biosynthetic pathway of this compound and related tropane alkaloids.

Key Enzymes in this compound Biosynthesis

Several enzymes in the pathway are considered rate-limiting and are primary targets for metabolic engineering to improve alkaloid yield.[1]

3.1 Putrescine N-methyltransferase (PMT) PMT (EC 2.1.1.53) catalyzes the N-methylation of putrescine, the first committed step specific to the biosynthesis of tropane and nicotine (B1678760) alkaloids.[9][10][14] It directs the metabolic flux from the polyamine pool towards the alkaloid pathway.[10] Studies have shown that overexpression of the pmt gene can lead to increased alkaloid production.[10][11] PMT activity is highest during active root growth and is primarily found in root cultures of plants that synthesize tropane alkaloids.[15]

3.2 Tropinone Reductases (TR-I and TR-II) Tropinone reductases constitute a critical branch point in the pathway.[13]

  • Tropinone Reductase I (TR-I, EC 1.1.1.206): This enzyme stereospecifically reduces tropinone to tropine, channeling the metabolic flow towards the synthesis of hyoscyamine and scopolamine.[12]

  • Tropinone Reductase II (TR-II, EC 1.1.1.236): TR-II reduces tropinone to pseudotropine, the precursor for calystegine alkaloids.[12]

Both enzymes are NADPH-dependent short-chain dehydrogenases and share significant amino acid sequence similarity, suggesting they evolved from a common ancestor.[13][16] The differential expression and localization of these two enzymes within the root tissue help regulate the metabolic flux into the two distinct branches of tropane alkaloid metabolism.[13][17]

3.3 Hyoscyamine 6β-hydroxylase (H6H) H6H (EC 1.14.11.11) is a 2-oxoglutarate-dependent dioxygenase that catalyzes the final two steps in the conversion of this compound to scopolamine.[3][18][19] It first hydroxylates this compound to 6β-hydroxyhyoscyamine, and then catalyzes an epoxidation reaction to form scopolamine.[20][21][22] This enzyme is localized specifically in the pericycle of the root, which may be important for the translocation of alkaloids to other parts of the plant.[5][23] Overexpression of the h6h gene has been shown to significantly increase the accumulation of scopolamine, often at the expense of hyoscyamine.[10][11]

Data Presentation

Table 1: Kinetic Properties of Key Biosynthetic Enzymes
EnzymePlant SourceSubstrate(s)Kₘ (μM)InhibitorKᵢ (μM)Reference(s)
PMT Hyoscyamus albusPutrescine277n-Butylamine11.0[9]
S-adenosyl-l-methionine203S-adenosyl-l-homocysteine110[9]
H6H Hyoscyamus nigerThis compound35Divalent Cations (Ca²⁺, Cu²⁺, etc.)-[6]
2-oxoglutarate43EDTA-[6]
6,7-dehydrohyoscyamine10--[6]
H6H Brugmansia sanguineaThis compound~60--[22]
Table 2: this compound and Scopolamine Content in Solanaceae Species (mg/Kg Dry Weight)
Plant SpeciesPlant PartThis compoundScopolamineReference(s)
Atropa belladonna Green Fruits51171743[24]
Black Fruits38991290[24]
Aerial Part4153140[24]
Leaves1466147[24]
Datura stramonium SeedsNot Found8980[24]
FlowersNot Found430[24]
Hyoscyamus niger All partsNot measurableNot measurable[24]
Hyoscyamus reticulatus Roots111001100[25][26]
Stems146001100[25][26]

Note: Alkaloid content can vary significantly based on plant age, environmental conditions, and specific chemotype.

Experimental Protocols

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound and other tropane alkaloids in plant tissues.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.[1]

  • Lyophilize the tissue to remove water and grind to a fine, homogenous powder.[1]

  • Accurately weigh approximately 25-100 mg of the dried powder into a microcentrifuge tube.[1][27]

  • Add 1 mL of extraction solvent (e.g., 20% methanol (B129727) with 0.1% formic acid or acetonitrile (B52724) with 1% acetic acid).[1][27]

  • Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifuge at 12,000 x g for 10 minutes to pellet cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1][27]

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[1]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity.[1]

    • Ion Transitions: Select specific precursor-to-product ion transitions for each target alkaloid (e.g., hyoscyamine, scopolamine).

3. Data Analysis:

  • Generate a standard curve using certified reference standards of known concentrations.

  • Calculate the concentration of each alkaloid in the sample by comparing its peak area to the standard curve.[1]

HPLC-MS/MS Workflow Start Start: Plant Tissue Freeze Freeze in Liquid N₂ Start->Freeze Lyophilize Lyophilize & Grind Freeze->Lyophilize Extract Solvent Extraction & Sonication Lyophilize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Analyze Data Analysis: Quantification MS->Analyze End End: Alkaloid Concentration Analyze->End

Experimental workflow for tropane alkaloid quantification via HPLC-MS/MS.
Gene Expression Analysis by qRT-PCR

This protocol details the steps for measuring the transcript levels of key biosynthetic genes like PMT, TR-I, and H6H.

1. RNA Extraction and cDNA Synthesis:

  • Harvest fresh plant tissue (typically roots) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based protocol. Include a DNase treatment step to eliminate genomic DNA contamination.[1]

  • Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).[1]

  • Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel.[1]

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Design and validate gene-specific primers for target genes (PMT, TR-I, H6H, etc.) and a stable reference gene (e.g., Actin, Ubiquitin).

  • Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.

  • Run the reaction in a real-time PCR cycler with a program typically including an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[1]

  • Include a melt curve analysis at the end to confirm the specificity of the amplified product.[1]

3. Data Analysis:

  • Determine the cycle threshold (Ct) value for each reaction.

  • Calculate the relative expression of the target genes using the 2-ΔΔCt method. This involves normalizing the target gene's Ct value to the reference gene's Ct value (ΔCt) and then to a control sample (ΔΔCt).[1]

qRT-PCR Workflow Start Start: Plant Root Tissue RNA_Extraction Total RNA Extraction + DNase Treatment Start->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Gel) RNA_Extraction->QC cDNA_Synth cDNA Synthesis (Reverse Transcription) QC->cDNA_Synth qPCR_Setup qRT-PCR Reaction Setup (SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run Real-Time PCR Amplification + Melt Curve qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR_Run->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Experimental workflow for gene expression analysis via qRT-PCR.

References

L-Hyoscyamine as a Tropane Alkaloid Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites predominantly found in the Solanaceae family. These compounds, including the pharmaceutically significant L-hyoscyamine and its derivative scopolamine (B1681570), are known for their anticholinergic properties and are used in a variety of clinical applications. This compound serves as a crucial intermediate in the biosynthesis of scopolamine, a more valuable pharmaceutical compound due to its higher demand and differing effects on the central nervous system.[1][2] This technical guide provides an in-depth overview of the role of this compound as a precursor in the tropane alkaloid biosynthetic pathway, focusing on key enzymes, quantitative data, experimental protocols, and metabolic engineering strategies aimed at enhancing the production of these valuable compounds.

The Core Biosynthetic Pathway: From L-Ornithine to Scopolamine

The biosynthesis of this compound and scopolamine is a complex, multi-step process that originates from the amino acid L-ornithine. The pathway involves the formation of the characteristic tropane ring, followed by a series of enzymatic modifications. This compound is a pivotal intermediate that is converted to scopolamine in the final steps of the pathway.

The key enzymatic steps leading to and from this compound are:

  • Formation of the Tropane Ring: L-ornithine is converted to putrescine, which is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine.[1][2] This is considered the first committed step in tropane alkaloid biosynthesis.[1][2] A series of reactions then leads to the formation of tropinone (B130398), the first intermediate with the characteristic tropane ring.

  • Reduction of Tropinone: Tropinone serves as a branch-point intermediate. Tropinone Reductase I (TR-I) stereospecifically reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for hyoscyamine (B1674123) and scopolamine.[3][4] In a competing pathway, Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which leads to the synthesis of calystegines.[3]

  • Formation of this compound: Tropine undergoes condensation with a tropic acid moiety, derived from phenylalanine, to form littorine, which is then rearranged to form this compound.

  • Conversion of this compound to Scopolamine: The final two steps in the biosynthesis of scopolamine are catalyzed by the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H).[5] H6H first hydroxylates this compound to 6β-hydroxyhyoscyamine, which is then epoxidized by the same enzyme to produce scopolamine.[5]

Quantitative Data

The efficiency of the tropane alkaloid biosynthetic pathway is dependent on the kinetic properties of its key enzymes and the conversion rates between intermediates. The following tables summarize key quantitative data for enzymes involved in the conversion of precursors to and from this compound, as well as the impact of metabolic engineering on alkaloid yields.

Table 1: Kinetic Properties of Key Enzymes in Tropane Alkaloid Biosynthesis

EnzymeSubstrateKm (µM)Optimal pHSource OrganismReference
Tropinone Reductase I (TR-I) Tropinone7755.9Datura stramonium[6]
Tropinone Reductase II (TR-II) Tropinone1765.9Datura stramonium[6]
Hyoscyamine 6β-hydroxylase (H6H) This compound~60-Brugmansia sanguinea[7]

Table 2: Impact of Metabolic Engineering on Tropane Alkaloid Production in Hyoscyamus niger Hairy Root Cultures

Transgenic LineScopolamine (mg/L)Hyoscyamine (mg/L)Fold Increase in Scopolamine (vs. Wild Type)Reference
Wild Type 43-1[8][9]
h6h overexpression (H11) 184-~4.3[8][9]
pmt and h6h co-overexpression (T3) 411-~9.6[8][9]

Experimental Protocols

Protocol 1: Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound and scopolamine from plant material.

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize the frozen tissue to remove water and grind to a fine, homogenous powder. c. Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube. d. Add 1 mL of extraction solvent (e.g., methanol (B129727) with 1% acetic acid). e. Vortex vigorously for 1 minute and then sonicate for 30 minutes. f. Centrifuge at 13,000 rpm for 10 minutes. g. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis: a. LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[10] b. Mobile Phase A: Water with 0.1% formic acid.[10] c. Mobile Phase B: Acetonitrile with 0.1% formic acid.[10] d. Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. e. Flow Rate: 0.2-0.4 mL/min.[10] f. Injection Volume: 1-5 µL.[10] g. MS Ionization: Electrospray Ionization (ESI) in positive mode.[10] h. MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and scopolamine.

Protocol 2: Enzyme Assay for Hyoscyamine 6β-hydroxylase (H6H)

This protocol describes a method to determine the activity of H6H.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 50 mM Tris-HCl buffer (pH 7.4)
  • 4.0 mM Ascorbate
  • 5.0 mM α-ketoglutarate
  • 0.40 mM FeSO₄
  • Substrate (e.g., 1 mM this compound)
  • Purified H6H enzyme (68 µM)

2. Assay Procedure: a. Initiate the reaction by adding the enzyme to the reaction mixture. b. Incubate at a controlled temperature (e.g., 30°C) with shaking. c. Stop the reaction at various time points by adding an equal volume of quenching solution (e.g., methanol). d. Analyze the reaction products (6β-hydroxyhyoscyamine and scopolamine) by HPLC-MS/MS as described in Protocol 1. e. Calculate enzyme activity based on the rate of product formation.

Protocol 3: Metabolic Engineering of Hyoscyamus niger for Enhanced Scopolamine Production

This protocol provides a general workflow for the genetic transformation of Hyoscyamus niger using Agrobacterium rhizogenes to enhance tropane alkaloid production.

1. Vector Construction: a. Clone the gene(s) of interest (e.g., pmt and h6h) into a binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S). b. Transform the resulting plasmid into Agrobacterium rhizogenes.

2. Plant Transformation: a. Sterilize Hyoscyamus niger seeds and germinate them on MS medium. b. Infect sterile leaf explants with the transformed A. rhizogenes strain. c. Co-cultivate the explants for 2-3 days in the dark. d. Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime).

3. Hairy Root Culture and Analysis: a. Once hairy roots emerge from the explants, excise them and culture them in a liquid hormone-free B5 medium. b. Propagate the hairy root lines by subculturing every 3-4 weeks. c. Analyze the established hairy root lines for transgene integration (e.g., by PCR) and expression (e.g., by qRT-PCR). d. Quantify the production of tropane alkaloids in the culture medium and root tissues using HPLC-MS/MS (as described in Protocol 1).

Visualizations

Signaling Pathways and Experimental Workflows

Tropane_Alkaloid_Biosynthesis cluster_start Starting Precursors cluster_pathway Biosynthetic Pathway L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Phenylalanine Phenylalanine Tropic_acid_moiety Tropic acid moiety Phenylalanine->Tropic_acid_moiety N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Littorine Littorine Tropine->Littorine Calystegines Calystegines Pseudotropine->Calystegines L_Hyoscyamine This compound Littorine->L_Hyoscyamine Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine L_Hyoscyamine->Hydroxyhyoscyamine H6H (Hydroxylation) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidation) Tropic_acid_moiety->Littorine

Tropane Alkaloid Biosynthetic Pathway

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Plant_Material Plant Material (e.g., Hairy Roots) Freezing Freeze in Liquid N₂ Plant_Material->Freezing Lyophilization Lyophilize & Grind Freezing->Lyophilization Extraction Solvent Extraction Lyophilization->Extraction Filtration Filter Supernatant Extraction->Filtration HPLC HPLC Separation Filtration->HPLC MS MS/MS Detection HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis

Workflow for Tropane Alkaloid Quantification

Conclusion

This compound is a critical precursor in the biosynthesis of the pharmaceutically valuable tropane alkaloid, scopolamine. Understanding the enzymatic steps and regulatory mechanisms governing its conversion is paramount for developing effective metabolic engineering strategies. The overexpression of key enzymes, particularly putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), has proven to be a successful approach for significantly increasing scopolamine yields in plant-based production systems.[8][9] The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to optimize the production of these important medicinal compounds. Further research into the intricate regulatory networks of the tropane alkaloid pathway will undoubtedly unveil new targets for metabolic engineering and pave the way for more efficient and sustainable production of these vital pharmaceuticals.

References

Stereospecificity of L-Hyoscyamine at Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a potent competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is the levorotatory isomer of atropine (B194438) and is responsible for virtually all of its antimuscarinic activity. This technical guide delves into the critical aspect of stereospecificity in the interaction of this compound with the five subtypes of muscarinic receptors (M1-M5). We will explore the quantitative differences in binding affinity and functional potency between this compound and its dextrorotatory enantiomer, D-Hyoscyamine. Furthermore, this guide will provide an overview of the downstream signaling pathways affected by this compound's antagonism and detail the experimental protocols used to elucidate these properties.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. Their activation is involved in a myriad of physiological processes, including heart rate regulation, smooth muscle contraction, and glandular secretion. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling cascades.

This compound, and by extension atropine (which is a racemic mixture of D- and this compound), exerts its pharmacological effects by competitively blocking these receptors. A fundamental principle in pharmacology is that of stereoselectivity, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with a biological target. The profound difference in activity between this compound and D-Hyoscyamine serves as a classic example of this principle at muscarinic receptors.

Quantitative Analysis of Stereospecificity

The stereoselectivity of hyoscyamine (B1674123) at muscarinic receptors is starkly evident in binding affinity studies. L-(-)-Hyoscyamine consistently demonstrates a significantly higher affinity for all five muscarinic receptor subtypes compared to its dextrorotatory counterpart, D-(+)-Hyoscyamine. This difference in affinity is the molecular basis for the observation that the pharmacological activity of atropine is almost exclusively due to the L-isomer[1].

The following tables summarize the quantitative data from radioligand binding assays, showcasing the pronounced stereospecificity.

Table 1: Comparative Affinities (pA2) of Hyoscyamine Enantiomers at Muscarinic Receptor Subtypes

EnantiomerM1 Receptor (rabbit vas deferens)M2 Receptor (rat atrium)M3 Receptor (rat ileum)
S-(-)-Hyoscyamine9.33 ± 0.038.95 ± 0.019.04 ± 0.03
R-(+)-Hyoscyamine7.05 ± 0.057.25 ± 0.046.88 ± 0.05

Data from Gualtieri et al. (1997)[2]. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Comparative Affinities (pKi) of Hyoscyamine Enantiomers at Human Muscarinic Receptor Subtypes

Enantiomerm1m2m3m4m5
S-(-)-Hyoscyamine9.48 ± 0.189.45 ± 0.319.30 ± 0.199.55 ± 0.139.24 ± 0.30
R-(+)-Hyoscyamine8.21 ± 0.077.89 ± 0.068.06 ± 0.188.35 ± 0.118.17 ± 0.08

Data from Gualtieri et al. (1997)[2]. pKi is the negative logarithm of the inhibition constant (Ki).

These data clearly illustrate that L-(-)-Hyoscyamine possesses an affinity that is approximately 100- to 400-fold higher than D-(+)-Hyoscyamine across all muscarinic receptor subtypes. This dramatic difference underscores the precise molecular recognition required for high-affinity binding to the receptor's orthosteric site.

Muscarinic Receptor Signaling Pathways

This compound, as a competitive antagonist, does not activate signaling pathways but rather blocks the actions of acetylcholine and other muscarinic agonists. The downstream consequences of this blockade depend on the receptor subtype and the G-protein to which it couples.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks these signaling events.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. This compound prevents these inhibitory effects.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2/M4 Receptor Gi_o Gi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK βγ subunit activates Ca_channel Ca²⁺ Channel Gi_o->Ca_channel βγ subunit inhibits cAMP ↓ cAMP AC->cAMP L_Hyoscyamine This compound L_Hyoscyamine->M1_M3_M5 Antagonist L_Hyoscyamine->M2_M4 Antagonist

Caption: Muscarinic Receptor Signaling Pathways and this compound Antagonism.

Experimental Protocols

The determination of stereospecificity and the characterization of this compound's interaction with muscarinic receptors rely on a variety of in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a receptor.[3]

Objective: To determine the inhibition constant (Ki) of this compound and D-Hyoscyamine for each muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK293 cells) are prepared.

  • Competition Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (this compound or D-Hyoscyamine).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

radioligand_binding cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membranes (with mAChRs) incubate Incubate: Membranes + [3H]-Ligand + Unlabeled Competitor prep->incubate filter Filter to Separate Bound from Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 → Ki) count->analyze functional_assays cluster_gtp GTPγS Binding Assay cluster_ca Calcium Imaging Assay gtp_prep Membrane Prep gtp_incubate Incubate: Membranes + Agonist + Antagonist + [35S]GTPγS gtp_prep->gtp_incubate gtp_quantify Measure [35S]GTPγS Binding gtp_incubate->gtp_quantify ca_prep Cell Culture & Fluorescent Dye Loading ca_stimulate Stimulate with Antagonist then Agonist ca_prep->ca_stimulate ca_measure Measure Fluorescence (Calcium Signal) ca_stimulate->ca_measure

References

A Deep Dive into the Stereoisomers of Hyoscyamine: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a potent antimuscarinic agent. It exists as a racemic mixture of two enantiomers: L-Hyoscyamine (levo-hyoscyamine) and D-Hyoscyamine (dextro-hyoscyamine). The pharmacological activity of this compound is almost exclusively attributed to the L-isomer, which is also known as (-)-hyoscyamine or levo-atropine.[1][2] This technical guide provides a detailed comparative analysis of the pharmacological profiles of this compound and D-Hyoscyamine, focusing on their receptor binding affinities, mechanisms of action, and the experimental methodologies used for their characterization.

Receptor Binding Affinity and Stereoselectivity

The profound difference in the pharmacological effects of this compound and D-Hyoscyamine lies in their stereoselective interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This compound is a potent, non-selective competitive antagonist at all five subtypes of muscarinic receptors (M1-M5).[3][4][5][6][7] In contrast, D-Hyoscyamine is considered nearly inactive.[8] This stereoselectivity is a cornerstone of its clinical efficacy and is quantitatively demonstrated through receptor binding studies.

The affinity of a ligand for its receptor is typically expressed as the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the pA2 value. Lower Kd and Ki values, and higher pA2 values, indicate a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities of this compound and D-Hyoscyamine

EnantiomerReceptor SubtypeTissue/Cell LineAffinity MetricValueReference
L-(-)-Hyoscyamine M1Rabbit Vas DeferenspA29.33 ± 0.03[9]
M2Rat AtriumpA28.95 ± 0.01[9]
M3Rat IleumpA29.04 ± 0.03[9]
m1 (human)CHO-K1 CellspKi9.48 ± 0.18[9]
m2 (human)CHO-K1 CellspKi9.45 ± 0.31[9]
m3 (human)CHO-K1 CellspKi9.30 ± 0.19[9]
m4 (human)CHO-K1 CellspKi9.55 ± 0.13[9]
m5 (human)CHO-K1 CellspKi9.24 ± 0.30[9]
D-(+)-Hyoscyamine M1Rabbit Vas DeferenspA27.05 ± 0.05[9]
M2Rat AtriumpA27.25 ± 0.04[9]
M3Rat IleumpA26.88 ± 0.05[9]
m1 (human)CHO-K1 CellspKi8.21 ± 0.07[9]
m2 (human)CHO-K1 CellspKi7.89 ± 0.06[9]
m3 (human)CHO-K1 CellspKi8.06 ± 0.18[9]
m4 (human)CHO-K1 CellspKi8.35 ± 0.11[9]
m5 (human)CHO-K1 CellspKi8.17 ± 0.08[9]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

The data clearly illustrates that this compound possesses a significantly higher affinity for all muscarinic receptor subtypes compared to D-Hyoscyamine, with differences in pA2 and pKi values indicating a potency difference of over 100-fold in some cases.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[10][11][12] This antagonism prevents the activation of downstream signaling cascades, leading to a reduction in parasympathetic tone. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways.[13][14]

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[13][14][15] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[15] This cascade is crucial for smooth muscle contraction, glandular secretion, and neurotransmission.

  • M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.[13][15] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as opening potassium channels and inhibiting calcium channels, leading to hyperpolarization and reduced neuronal excitability.

This compound, by blocking these receptors, effectively inhibits these signaling events. The clinical manifestations of this blockade include decreased salivary and bronchial secretions, reduced gastrointestinal motility, mydriasis (pupil dilation), and an increased heart rate.[1][5][6][7]

Gq_Coupled_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates L_Hyoscyamine This compound L_Hyoscyamine->M1_M3_M5 Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Gq-Coupled Muscarinic Receptor Signaling Pathway.

Gi_Coupled_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Activates L_Hyoscyamine This compound L_Hyoscyamine->M2_M4 Blocks Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) cAMP->Cellular_Response

Gi-Coupled Muscarinic Receptor Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of hyoscyamine is primarily described for the L-isomer, as it is the active component.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption Well absorbed orally and sublingually.[10][12][16][17]
Bioavailability (Tablet)~100%
Bioavailability (Extended-Release)81%
Distribution Widely distributed throughout the body.[10][12]
Crosses the blood-brain barrier.[10][12]
Protein Binding~50%[10]
Metabolism Metabolized in the liver.[10][12] A small amount is hydrolyzed to tropine (B42219) and tropic acid.[4]
Excretion Primarily excreted in the urine, largely as the unchanged drug.[4][10][16]
Half-life 2 to 3.5 hours (immediate-release).[12][16]
~7 hours (extended-release).[12]
Onset of Action IV/IM/SC: 2-3 minutes
SL: 5-20 minutes
Oral: 20-30 minutes[18]
Duration of Action Up to 4 hours (immediate-release).[10]
Up to 12 hours (extended-release).[10]

Limited information is available on the specific pharmacokinetics of D-Hyoscyamine, largely due to its pharmacological inactivity. It is presumed to be handled by the body in a similar manner to this compound in terms of absorption, distribution, metabolism, and excretion, though it does not produce significant pharmacological effects.

Experimental Protocols

The determination of the pharmacological profile of hyoscyamine enantiomers relies on a variety of in vitro and in vivo experimental techniques.

Radioligand binding assays are a fundamental technique for determining the affinity and density of receptors.[19][20][21]

  • Objective: To quantify the binding affinity (Kd or Ki) of this compound and D-Hyoscyamine to different muscarinic receptor subtypes.

  • General Protocol:

    • Tissue/Cell Preparation: Membranes from tissues or cells expressing the muscarinic receptor subtype of interest are prepared.

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor ligand (L- or D-Hyoscyamine).

    • Separation: Bound and free radioligand are separated, typically by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and the Ki value is calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Tissue_Prep Tissue/Cell Membrane Preparation Start->Tissue_Prep Incubation Incubation with Radioligand and Competitor (Hyoscyamine) Tissue_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (Competition Curve, Ki Calculation) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a Radioligand Binding Assay.

These assays measure the functional consequences of receptor binding, such as muscle contraction or relaxation.

  • Objective: To determine the potency (pA2) of this compound and D-Hyoscyamine as antagonists.

  • General Protocol:

    • Tissue Preparation: An isolated tissue preparation, such as guinea pig ileum (rich in M3 receptors) or rat atrium (rich in M2 receptors), is mounted in an organ bath containing a physiological salt solution.

    • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline.

    • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (L- or D-Hyoscyamine) for a set period.

    • Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

    • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using the Schild equation.

Clinical and Toxicological Implications

The stereoselectivity of hyoscyamine is of paramount clinical importance. The therapeutic effects are derived from the potent anticholinergic activity of this compound.[5] D-Hyoscyamine contributes little to the desired pharmacological effects but may contribute to the overall drug load.

Adverse effects are a direct extension of the muscarinic blockade and include dry mouth, blurred vision, constipation, urinary retention, tachycardia, and central nervous system effects such as dizziness, confusion, and in high doses, delirium and hallucinations.[10][12]

Conclusion

The pharmacological profile of hyoscyamine is a classic example of stereoselectivity in drug action. This compound is a potent, non-selective muscarinic antagonist responsible for the therapeutic effects of the racemic mixture. In stark contrast, D-Hyoscyamine is largely inactive. This significant difference in activity underscores the importance of stereochemistry in drug design and development. A thorough understanding of the distinct pharmacological profiles of these enantiomers, elucidated through rigorous experimental methodologies, is crucial for the safe and effective use of hyoscyamine in clinical practice and for guiding future research in anticholinergic drug discovery.

References

Audience: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Extraction and Purification of L-Hyoscyamine from Atropa belladonna

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant from the Solanaceae family that has been recognized for centuries for its potent medicinal and toxic properties[1][2]. The plant is a primary natural source of tropane (B1204802) alkaloids, including this compound and its racemic form, atropine (B194438), as well as scopolamine[1][3]. This compound is the levorotatory isomer of atropine and is responsible for the majority of the compound's physiological effects[4][5].

As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, this compound exhibits significant anticholinergic activity, making it a valuable active pharmaceutical ingredient (API) for treating a range of conditions, including gastrointestinal disorders, muscle spasms, and organophosphate poisoning[4][6][7]. The biosynthesis of these alkaloids primarily occurs in the plant's roots, from where they are translocated to other parts like the leaves and fruits[2].

During the extraction process, the naturally occurring this compound can undergo racemization to form the less active D-isomer, resulting in atropine[2][8]. Therefore, careful control of extraction and purification parameters is critical to maximize the yield of the desired L-isomer. This guide provides a comprehensive overview of the methodologies for extracting and purifying this compound from Atropa belladonna, presenting quantitative data, detailed experimental protocols, and visual workflows for clarity.

This compound Content in Atropa belladonna

The concentration of this compound and other tropane alkaloids varies significantly between different parts of the plant and can be influenced by cultivation conditions. The roots and fruits or seeds generally contain the highest concentrations.

Table 1: Tropane Alkaloid Content in Various Parts of Atropa belladonna

Plant Part This compound / Atropine Content (mg/g DW*) Scopolamine (B1681570) Content (mg/g DW*) Total Alkaloid Content (% DW*) Reference
Leaves 3.05 - 38.74 0.75 - 7.54 1.76 - 2.88 [3][7][9][10]
Roots 0.53 - 8.11 Not Detected 3.30 - 8.06 [7][9]
Stem 4.91 3.20 1.42 [9]
Fruit / Seeds 46.70 8.74 4.82 [9]

*DW: Dry Weight

Extraction Methodologies

The extraction of this compound from plant material is typically a multi-step process founded on the principles of acid-base chemistry to isolate the alkaloids from other plant metabolites. Several techniques, from conventional solvent extraction to more advanced methods, have been developed to optimize efficiency and yield.

Principle of Acid-Base Extraction

The fundamental strategy involves two key steps:

  • Acidic Extraction: The powdered plant material is treated with a dilute acid (e.g., sulfuric or acetic acid). This protonates the nitrogen atom in the tropane ring of the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution[1][2][11].

  • Basification and Organic Solvent Extraction: The acidic aqueous extract, now containing the alkaloid salts, is filtered to remove solid plant debris. A base (e.g., ammonia, sodium carbonate) is then added to the filtrate to raise the pH[1][2]. This deprotonates the alkaloid salts, converting them back into their free-base form. The alkaloid free bases are less soluble in water but highly soluble in non-polar organic solvents (e.g., diethyl ether, chloroform). A liquid-liquid extraction is then performed to transfer the alkaloids into the organic phase, leaving water-soluble impurities behind[1][2][11].

Advanced Extraction Techniques

To enhance extraction efficiency and reduce time and solvent consumption, several modern techniques can be employed:

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, facilitating greater solvent penetration and accelerating the extraction process[11].

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and pressure within the plant cells, causing them to rupture and release their contents.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent. While the free bases of hyoscyamine (B1674123) are soluble in supercritical CO2, their salts are not. Therefore, alkaline modifiers like methanol (B129727) with diethylamine (B46881) are used to enhance the extraction of alkaloids from the plant matrix[12].

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Alkaloid Extraction cluster_isolation Crude Product Isolation Plant Atropa belladonna (Leaves/Roots) Grinding Drying & Grinding Plant->Grinding Acid Acidic Extraction (e.g., 0.1 N H₂SO₄, Ultrasound) Grinding->Acid Filter1 Filtration Acid->Filter1 Basify Basification to pH > 9 (e.g., NH₄OH) Filter1->Basify LLE Liquid-Liquid Extraction (e.g., Diethyl Ether/Chloroform) Basify->LLE Dry Drying Organic Phase (e.g., Anhydrous Na₂SO₄) LLE->Dry Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap Crude Crude Alkaloid Extract Evap->Crude

Figure 1: General workflow for the extraction of crude alkaloids.
Experimental Protocol: Ultrasound-Assisted Solvent Extraction

This protocol is adapted from methodologies described in the literature[11].

  • Preparation: Accurately weigh 10 g of finely powdered, dried Atropa belladonna root material.

  • Acidification: Transfer the powder to a 250 mL beaker and add 150 mL of 0.1 N sulfuric acid.

  • Extraction: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C to prevent degradation).

  • Filtration: Filter the mixture through Whatman No. 1 filter paper into a collection flask. Wash the solid residue on the filter paper with an additional 50 mL of 0.1 N sulfuric acid to ensure complete transfer of alkaloid salts. Combine the filtrates.

  • Basification: Transfer the acidic filtrate to a 500 mL separatory funnel. Slowly add concentrated ammonium (B1175870) hydroxide (B78521) dropwise while gently swirling until the pH of the solution reaches approximately 10.

  • Liquid-Liquid Extraction: Add 100 mL of peroxide-free diethyl ether to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Collect the upper organic (ether) layer containing the alkaloid free base.

  • Repeat Extraction: Repeat the liquid-liquid extraction on the aqueous layer two more times with 50 mL portions of diethyl ether to maximize recovery. Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate (B86663) to the combined organic extracts to remove any residual water.

  • Concentration: Decant or filter the dried organic solution into a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator at room temperature. The resulting residue is the crude alkaloid extract.

Purification and Analysis

The crude extract contains a mixture of alkaloids and other lipid-soluble impurities. Further purification is necessary to isolate this compound.

Chromatographic Separation

Chromatography is the primary method for separating and identifying the alkaloids in the crude extract.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. It is used to identify the presence of hyoscyamine and scopolamine by comparing their Retention Factor (Rf) values to those of standards.

  • High-Performance Liquid Chromatography (HPLC): The standard for quantitative analysis and can also be used for preparative purification. Reverse-phase columns (e.g., C18) are commonly used to separate the alkaloids[3][7][9].

Table 2: Example HPLC Parameters for this compound Analysis

Parameter Condition Reference
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) [3][9]
Mobile Phase Isocratic: Water:Acetonitrile (65:35 v/v) [3]
Gradient: Acetonitrile and Ammonium Acetate Buffer [7]
Flow Rate 0.5 - 1.0 mL/min [3][7]
Detection UV Detector at 210-226 nm [3][7][13]

| Column Temp. | 35 - 40°C |[7][9] |

Crystallization

For final purification, the isolated this compound fraction from chromatography can be crystallized. This is often done by dissolving the extract in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or acetone) and allowing the solvent to evaporate slowly, or by adding a non-solvent to induce precipitation, yielding high-purity crystals of this compound or its salt form (e.g., hyoscyamine sulfate)[5][14][15].

Purification_Workflow cluster_analysis Analysis & Identification cluster_purification Preparative Purification cluster_final Final Product Crude Crude Alkaloid Extract TLC TLC Analysis (vs. Standard) Crude->TLC HPLC_A Analytical HPLC (Quantification) Crude->HPLC_A HPLC_P Preparative HPLC Crude->HPLC_P Collect Fraction Collection (Hyoscyamine Peak) HPLC_P->Collect Evap2 Solvent Evaporation Collect->Evap2 Crystallize Recrystallization (e.g., from Acetone) Evap2->Crystallize Pure Pure this compound Crystals Crystallize->Pure

Figure 2: Workflow for the purification and analysis of this compound.
Experimental Protocol: TLC Identification and HPLC Quantification

  • Sample Preparation: Dissolve a small amount of the crude alkaloid extract in methanol to a concentration of approximately 1 mg/mL. Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL)[11].

  • TLC Analysis:

    • Spot the crude extract and the standard solution onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a chamber saturated with a mobile phase such as Toluene:Ethyl Acetate:Diethylamine (70:20:10 v/v/v)[5].

    • After development, dry the plate and visualize the spots by spraying with Dragendorff's reagent, which produces orange-brown spots for alkaloids[5][11].

    • Compare the Rf value of the spot from the extract with that of the standard to confirm the presence of hyoscyamine.

  • HPLC Quantification:

    • Filter the prepared sample and standard solutions through a 0.45 µm syringe filter.

    • Inject 20 µL of each solution into an HPLC system equipped with a C18 column and a UV detector set to 210 nm[3][7].

    • Elute the compounds using an isocratic mobile phase of water:acetonitrile (65:35 v/v) at a flow rate of 0.5 mL/min[3].

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the extract by comparing the peak area with a calibration curve generated from a series of standard solutions of known concentrations[3].

Biosynthetic Pathway Context

Understanding the biosynthetic pathway of this compound within Atropa belladonna is crucial for researchers aiming to enhance its production through metabolic engineering. Hyoscyamine is the precursor to other important alkaloids like scopolamine. The conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H)[7]. Developing plant lines where the H6H gene is disrupted can lead to a significant increase in hyoscyamine accumulation[7].

Biosynthesis_Pathway Ornithine L-Ornithine Tropine Tropine Ornithine->Tropine Multiple Steps Hyoscyamine This compound Tropine->Hyoscyamine Condensation TropicAcid Tropic Acid TropicAcid->Hyoscyamine H6H Hyoscyamine 6β-hydroxylase (H6H) Hyoscyamine->H6H Anisodamine Anisodamine (6β-Hydroxyhyoscyamine) Scopolamine Scopolamine Anisodamine->Scopolamine Epoxidation (via H6H) H6H->Anisodamine Hydroxylation

Figure 3: Simplified biosynthetic pathway of tropane alkaloids.

References

An In-depth Technical Guide to the Chemical Synthesis of Enantiomerically Pure L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical synthesis of L-Hyoscyamine, the levorotatory, biologically active isomer of atropine. This compound is a tropane (B1204802) alkaloid of significant medicinal importance, primarily used for its anticholinergic properties. Its synthesis presents a stereochemical challenge, requiring precise control to obtain the desired enantiomer. This guide details the primary synthetic strategies, focusing on the construction of the core tropane skeleton, the preparation of enantiopure L-tropic acid, and the final esterification step.

Retrosynthetic Analysis

The synthesis of this compound is logically broken down into three key stages. The molecule is an ester, and a retrosynthetic disconnection at the ester linkage reveals its two primary precursors: the alcohol Tropine (B42219) and the carboxylic acid (-)-Tropic Acid (also known as L-tropic acid or (S)-tropic acid).

G L_Hyoscyamine This compound Tropine Tropine L_Hyoscyamine->Tropine Ester Disconnection Tropic_Acid (-)-Tropic Acid L_Hyoscyamine->Tropic_Acid Ester Disconnection Tropinone (B130398) Tropinone Tropine->Tropinone Reduction Tropic_Acid_Precursors Phenylacetic Acid, Formaldehyde, etc. Tropic_Acid->Tropic_Acid_Precursors Various Syntheses Robinson_Precursors Succinaldehyde, Methylamine, Acetonedicarboxylic Acid Tropinone->Robinson_Precursors Robinson Synthesis

Caption: Retrosynthetic pathway for this compound.

Each of these precursors requires a distinct synthetic approach, which will be detailed in the following sections.

Synthesis of the Tropine Moiety

The bicyclic tropane core is most famously constructed via the synthesis of tropinone, which is subsequently reduced stereoselectively to tropine.

Robinson's Tropinone Synthesis

The one-pot synthesis of tropinone developed by Sir Robert Robinson in 1917 remains a landmark in organic synthesis for its elegance and biomimetic approach.[1][2] It involves a tandem Mannich reaction.

G cluster_reactants Reactants Succinaldehyde Succinaldehyde One_Pot One-Pot Reaction (pH-controlled, aq. solution) Succinaldehyde->One_Pot Methylamine Methylamine Methylamine->One_Pot Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->One_Pot Tropinone_Dicarboxylic Tropinone Dicarboxylic Acid (Intermediate) One_Pot->Tropinone_Dicarboxylic Double Mannich Reaction Tropinone Tropinone Tropinone_Dicarboxylic->Tropinone Decarboxylation (Acidification & Heat)

Caption: Workflow for Robinson's biomimetic synthesis of tropinone.

This reaction efficiently constructs the complex bicyclic system in a single step from simple, acyclic precursors.[3] Modern refinements, primarily involving careful pH control, have increased the yield significantly from the original 17% to over 90%.[1]

Reduction of Tropinone to Tropine

The reduction of the ketone in tropinone to the corresponding alcohol yields tropine. The stereoselectivity of this reduction is crucial. In nature, this conversion is catalyzed by two enzymes, tropinone reductase I (TRI) and II (TRII). TRI produces tropine (3α-hydroxyl), while TRII produces pseudotropine (3β-hydroxyl).[4] In chemical synthesis, metal-in-acid reductions, such as with zinc in hydroiodic acid, are effective for producing tropine.[1]

Table 1: Synthesis of Tropinone and Tropine
Step Method Key Reagents Yield
Tropinone Synthesis Robinson-SchöpfSuccinaldehyde, Methylamine, Calcium Acetonedicarboxylate~90%[1]
Tropinone Reduction Metal-in-AcidTropinone, Zinc, Hydroiodic AcidGood to Excellent[1]

Synthesis of Enantiomerically Pure (-)-Tropic Acid

Obtaining the chiral acid in its pure L- or (S)- form is the most critical step for the synthesis of this compound. Racemic tropic acid can be synthesized via several methods, such as the Ivanov reaction between phenylacetic acid and formaldehyde.[5] The challenge lies in resolving the racemate or in performing an asymmetric synthesis.

Enzymatic Kinetic Resolution

A highly effective method for obtaining the desired enantiomer is the enzymatic kinetic resolution of a racemic tropic acid ester. Lipases are commonly employed to selectively hydrolyze one enantiomer of the ester, leaving the other unreacted.

G Racemic_Ester Racemic Tropic Acid Ester ((R/S)-Ester) Incubation Controlled Incubation (pH, Temperature) Racemic_Ester->Incubation Enzyme Lipase in Aqueous Buffer Enzyme->Incubation Separation Work-up & Separation (Acidification & Extraction) Incubation->Separation Selective Hydrolysis S_Acid (S)-Tropic Acid (Aqueous Phase) Separation->S_Acid R_Ester Unreacted (R)-Ester (Organic Phase) Separation->R_Ester

Caption: Workflow for enzymatic kinetic resolution of tropic acid.

This method provides access to (S)-tropic acid with very high enantiomeric purity, which is essential for the final product's biological activity.[6]

Table 2: Enantioselective Synthesis of (-)-Tropic Acid
Method Key Reagents / Enzyme Typical ee% Notes
Enzymatic Kinetic ResolutionRacemic tropic acid ester, Lipase (e.g., from Candida rugosa)>99%Allows for separation and recovery of both enantiomers.[6]
Chiral ResolutionRacemic tropic acid, Chiral amine (e.g., brucine)HighClassical method involving diastereomeric salt formation.

Esterification of Tropine and (-)-Tropic Acid

The final step is the coupling of the tropine and (-)-tropic acid moieties. Direct esterification is often inefficient. A common and effective strategy involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. To prevent racemization and side reactions, a protection-deprotection sequence is often employed.

A well-documented procedure involves the acetylation of (-)-tropic acid, conversion to the O-acetyltropoyl chloride, reaction with a salt of tropine, and subsequent deacetylation.[7][8]

G Tropic_Acid (-)-Tropic Acid O_Acetyl_Tropic_Acid (-)-O-Acetyl Tropic Acid Tropic_Acid->O_Acetyl_Tropic_Acid Acetylation Tropine Tropine Tropine_Salt Tropine Methanesulfonate (B1217627) Tropine->Tropine_Salt Salt Formation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->O_Acetyl_Tropic_Acid Thionyl_Chloride Thionyl Chloride Acyl_Chloride (-)-O-Acetyltropoyl Chloride Thionyl_Chloride->Acyl_Chloride Methanesulfonic_Acid Methanesulfonic Acid Methanesulfonic_Acid->Tropine_Salt Strong_Acid Strong Acid (e.g., HCl) L_Hyoscyamine This compound Strong_Acid->L_Hyoscyamine O_Acetyl_Tropic_Acid->Acyl_Chloride Activation Protected_Ester O-Acetyl-L-Hyoscyamine Acyl_Chloride->Protected_Ester Esterification (Inert Solvent, e.g., CH2Cl2) Tropine_Salt->Protected_Ester Protected_Ester->L_Hyoscyamine Deacetylation

Caption: Logical workflow for the protected esterification synthesis of this compound.

This multi-step process ensures a high yield and, critically, preserves the stereochemical integrity of the chiral center in the tropic acid moiety, resulting in a product with high optical purity.[7][8]

Table 3: Final Esterification and Product Purity
Method Coupling Reagents Solvent Key Steps Yield Optical Purity
O-Acetyltropoyl Chloride MethodAcetyl chloride, Thionyl chloride, Methanesulfonic acidDichloromethane (B109758)Protection, Activation, Coupling, DeprotectionGood>99.8%[7][8]
Direct Acyl Chloride MethodThionyl chlorideAnhydrous conditionsActivation, CouplingModerateRisk of racemization

Detailed Experimental Protocols

Protocol: Synthesis of (-)-O-Acetyltropoyl Chloride

(Adapted from patent literature[7][8])

  • To a solution of enantiomerically pure (-)-tropic acid (1 equivalent), add acetyl chloride (2-2.5 equivalents) at room temperature with stirring. Stir for 1-2 hours until a clear solution is formed and TLC indicates completion.

  • To the resulting (-)-O-acetyl tropic acid solution, add thionyl chloride (1.5-2 equivalents) dropwise over 30 minutes.

  • Stir the solution overnight at ambient temperature, followed by gentle heating to 50°C for one hour to ensure complete reaction.

  • Remove excess reagents by evaporation under reduced pressure at a temperature not exceeding 40°C. The resulting brownish liquid, (-)-O-acetyltropoyl chloride, is used directly in the next step.

Protocol: Esterification and Deprotection

(Adapted from patent literature[7][8] and general methods[6])

  • In a separate vessel, dissolve tropine (1 equivalent) in an inert solvent such as dichloromethane. Add methanesulfonic acid (1 equivalent) to form the tropine methanesulfonate salt.

  • To the stirred solution/suspension of tropine methanesulfonate, add the freshly prepared (-)-O-acetyltropoyl chloride (1 equivalent) in dichloromethane at ambient temperature.

  • Stir the reaction mixture for 24-48 hours until the reaction is complete (monitored by TLC or HPLC).

  • For deacetylation (hydrolysis), treat the resulting O-acetyl-L-hyoscyamine intermediate with a strong acid. For example, add aqueous hydrochloric acid and stir at 50°C for several hours until the acetyl group is fully cleaved.[9]

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution) and extract the crude this compound base into an organic solvent (e.g., dichloromethane or chloroform).

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield enantiomerically pure this compound.

Conclusion

The chemical synthesis of enantiomerically pure this compound is a well-established but exacting process that hinges on three critical stages: the efficient construction of the tropinone framework, the stereoselective preparation of (-)-tropic acid, and the careful, stereochemistry-preserving esterification of the two fragments. While classic methods like the Robinson synthesis remain foundational, modern techniques, particularly the use of enzymatic resolutions, have become indispensable for achieving the high levels of enantiopurity required for pharmaceutical applications. The protocols and strategies outlined in this guide provide a robust framework for the successful laboratory-scale or industrial production of this vital anticholinergic agent.

References

L-Hyoscyamine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Pharmacological Interactions and Structural Modifications Influencing Muscarinic Receptor Antagonism

Introduction

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As the levorotatory isomer of atropine, it is responsible for the majority of atropine's pharmacological activity.[2] this compound is a non-selective antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with varying affinities.[3][4] Its anticholinergic properties have led to its use in treating a variety of conditions, including gastrointestinal disorders, bradycardia, and organophosphate poisoning.[1] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of more selective and potent muscarinic antagonists with improved therapeutic profiles and reduced side effects. This technical guide provides a comprehensive overview of the SAR of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Structure of this compound

The this compound molecule consists of three key structural components that are critical for its interaction with muscarinic receptors:

  • Tropane Ring System: A bicyclic [3.2.1] nitrogen-containing scaffold that provides the rigid framework for the molecule. The tertiary amine in the tropane ring is typically protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the binding pocket of muscarinic receptors.

  • Ester Linkage: This functional group is essential for the anticholinergic activity. It correctly orients the other parts of the molecule within the receptor binding site.

  • Tropic Acid Moiety: This aromatic portion of the molecule, containing a phenyl group and a hydroxymethyl substituent, is crucial for high-affinity binding. The stereochemistry of the chiral center in the tropic acid moiety is a key determinant of potency.

Structure-Activity Relationship (SAR) Studies

The SAR of this compound has been investigated through the synthesis and pharmacological evaluation of numerous analogs. These studies have revealed critical insights into the structural requirements for high-affinity muscarinic receptor binding and antagonism.

Stereoselectivity

A fundamental aspect of this compound's SAR is its stereoselectivity. The biological activity resides almost exclusively in the (S)-enantiomer (this compound), while the (R)-enantiomer (D-Hyoscyamine) is significantly less potent.[3] This highlights the specific three-dimensional arrangement required for optimal interaction with the chiral environment of the muscarinic receptor binding site.

Quantitative Data

The following table summarizes the binding affinities of the enantiomers of hyoscyamine (B1674123) for the five human muscarinic receptor subtypes. The data clearly illustrates the pronounced stereoselectivity, with S-(-)-hyoscyamine exhibiting significantly higher affinity (lower pKi values) across all subtypes compared to its R-(+)-enantiomer.

CompoundReceptor SubtypepKipA2
S-(-)-Hyoscyamine M19.48 ± 0.189.33 ± 0.03
M29.45 ± 0.318.95 ± 0.01
M39.30 ± 0.199.04 ± 0.03
M49.55 ± 0.13-
M59.24 ± 0.30-
R-(+)-Hyoscyamine M18.21 ± 0.077.05 ± 0.05
M27.89 ± 0.067.25 ± 0.04
M38.06 ± 0.186.88 ± 0.05
M48.35 ± 0.11-
M58.17 ± 0.08-
Data sourced from Ghelardini et al. (1997). pKi values were determined in Chinese hamster ovary cells expressing human muscarinic receptor subtypes. pA2 values were determined in various animal tissue preparations (M1: rabbit vas deferens, M2: rat atrium, M3: rat ileum).[3]
Modifications to the Tropane Moiety

Studies on N-substituted tropane analogs have demonstrated that modifications to the nitrogen atom of the tropane ring can significantly impact both affinity and selectivity. Quaternization of the nitrogen, for instance, generally leads to a loss of central nervous system activity due to the inability to cross the blood-brain barrier, but can maintain or even enhance peripheral antimuscarinic activity. The size and nature of the N-substituent can also influence receptor subtype selectivity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
N-Methythis compound (Atropine) 0.330.350.500.280.58
N-Ethyl-Norhyoscyamine 0.520.891.10.761.3
N-Propyl-Norhyoscyamine 1.23.54.12.85.2
Ipratropium (N-isopropyl) 1.12.01.3--
This table presents hypothetical data for illustrative purposes, as comprehensive tabular data for a wide range of N-substituted analogs was not available in the search results.

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting the downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to.[5][6][7]

  • Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]

  • Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[5][9]

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds & Activates L_Hyo This compound L_Hyo->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response Gio_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds & Activates L_Hyo This compound L_Hyo->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response Cellular Response cAMP->Response SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound (this compound) Design Analog Design (Structural Modifications) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Primary Primary Screening (Binding Assays) Synthesis->Primary Secondary Secondary Screening (Functional Assays) Primary->Secondary Selectivity Selectivity Profiling Secondary->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

References

L-Hyoscyamine's Impact on Central Nervous System Cholinergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its interaction with these receptors in the central nervous system (CNS) leads to a wide range of effects, significantly impacting cholinergic signaling pathways that are crucial for cognitive functions such as learning and memory.[3][4][5] This technical guide provides an in-depth analysis of this compound's effects on CNS cholinergic pathways, presenting quantitative binding data, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular and experimental frameworks.

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[6][7] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct signaling mechanisms and physiological roles within the CNS.[8] this compound, being a non-selective antagonist, does not show significant preference for any single subtype, thereby globally disrupting muscarinic neurotransmission.[9]

The antagonism of M1, M4, and M5 receptors, in particular, is associated with cognitive impairment.[6][10] The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[8][10] Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][10] By blocking these receptors, this compound prevents these downstream signaling events from occurring in response to ACh.

Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by this compound's antagonism of muscarinic receptors.

G cluster_M1M3M5 M1, M3, M5 Receptor Pathway cluster_M2M4 M2, M4 Receptor Pathway ACh_q Acetylcholine M_q M1, M3, M5 Receptors ACh_q->M_q Binds Gq Gq/11 M_q->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_q Excitatory Cellular Response Ca_PKC->Response_q L_Hyo_q This compound L_Hyo_q->M_q Blocks ACh_i Acetylcholine M_i M2, M4 Receptors ACh_i->M_i Binds Gi Gi/o M_i->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Response_i Inhibitory Cellular Response cAMP->Response_i L_Hyo_i This compound L_Hyo_i->M_i Blocks G start Hypothesis: This compound impairs cognitive function via muscarinic antagonism in_vitro In Vitro Studies: Radioligand Binding Assay start->in_vitro in_vivo_neurochem In Vivo Neurochemical Studies: Microdialysis start->in_vivo_neurochem in_vivo_behavior In Vivo Behavioral Studies: Morris Water Maze start->in_vivo_behavior data_analysis Data Analysis and Interpretation in_vitro->data_analysis in_vivo_neurochem->data_analysis in_vivo_behavior->data_analysis conclusion Conclusion: Elucidation of this compound's CNS Effects data_analysis->conclusion

References

A Historical Perspective of L-Hyoscyamine in Pharmacology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and henbane (Hyoscyamus niger), has a rich and storied history in pharmacology.[1] From its early use as a poison and a cosmetic in ancient civilizations to its isolation and characterization in the 19th century, this compound has played a pivotal role in the development of anticholinergic drugs. This technical guide provides a comprehensive historical perspective on the pharmacology of this compound, detailing its discovery, mechanism of action, and the evolution of its therapeutic applications.

From Ancient Poison to Modern Medicine: A Historical Overview

The pharmacological effects of plants containing this compound have been known for centuries. The ancient Romans used extracts of Atropa belladonna as a poison.[2] During the Renaissance, Italian women used the juice of the belladonna berries to dilate their pupils, a practice that gave the plant its name, which translates to "beautiful lady".[2]

The scientific investigation of belladonna alkaloids began in the 19th century. The German pharmacist H. F. G. Mein first isolated the active principle in 1832, although he did not publish his findings.[3] Subsequently, in 1833, Geiger and Hesse published their work on the isolation of a nitrogen-containing alkaline substance from Atropa belladonna and Hyoscyamus niger, which they named atropine (B194438).[3] It was later discovered that atropine is a racemic mixture of d-hyoscyamine and this compound, with this compound being the pharmacologically active levorotatory isomer.[3] Research into the specific actions of hyoscyamine (B1674123) dates back to at least 1826.[4]

Pharmacological Profile of this compound

This compound exerts its effects as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] By blocking the action of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, this compound produces a range of physiological effects.[6]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological properties of this compound.

Table 1: Muscarinic Receptor Binding Affinities of S-(-)-Hyoscyamine (this compound)

Receptor SubtypepA2 ValuepKi Value
M1 (rabbit vas deferens)9.33 ± 0.03-
M2 (rat atrium)8.95 ± 0.01-
M3 (rat ileum)9.04 ± 0.03-
m1 (human, expressed in CHO-K1)-9.48 ± 0.18
m2 (human, expressed in CHO-K1)-9.45 ± 0.31
m3 (human, expressed in CHO-K1)-9.30 ± 0.19
m4 (human, expressed in CHO-K1)-9.55 ± 0.13
m5 (human, expressed in CHO-K1)-9.24 ± 0.30

Data sourced from a 1997 study on the stereoselective effects of hyoscyamine enantiomers.

Table 2: Comparative Potency and Pharmacokinetic Properties

ParameterValueReference
Relative Potency
This compound vs. AtropineApproximately twice as potent
S-(-)-isomer vs. R-(+)-isomer30-300 fold more potent[3]
Pharmacokinetics
Half-life3-5 hours
Bioavailability (Oral)Completely absorbed[7]
MetabolismLiver
ExcretionPrimarily urine

Table 3: Historical and Modern Oral Dosages for Adults

IndicationTypical Oral Dosage
Irritable Bowel Syndrome0.125 to 0.25 mg every 4 hours or as needed
Gastrointestinal Spasms0.125 to 0.25 mg every 4 hours or as needed
Neurogenic Bladder/Bowel0.125 to 0.25 mg every 4 hours or as needed
Peptic Ulcer Disease (adjunctive)0.125 to 0.25 mg every 4 hours or as needed

Dosages are for hyoscyamine sulfate (B86663) and should be adjusted based on patient response and tolerance.[7]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the historical study of this compound.

Protocol 1: Historical Method for Extraction of Belladonna Alkaloids

This protocol is based on early 20th-century techniques for the isolation of alkaloids from Atropa belladonna.

Materials:

Procedure:

  • Maceration: A weighed quantity of finely powdered belladonna leaves is macerated with 95% ethanol for a period of 24 to 48 hours with occasional shaking.

  • Percolation: The ethanolic mixture is then transferred to a percolator, and the percolation is continued with additional ethanol until the percolate is nearly colorless.

  • Acidification and Extraction: The collected percolate is acidified with dilute sulfuric acid. This converts the alkaloids into their sulfate salts, which are water-soluble.

  • Solvent Partitioning: The acidified extract is then shaken with chloroform to remove chlorophyll (B73375) and other non-alkaloidal impurities. The chloroform layer is discarded.

  • Alkaloid Liberation: The aqueous layer is made alkaline with ammonia solution to liberate the free alkaloids.

  • Final Extraction: The alkaline solution is repeatedly extracted with chloroform to transfer the free alkaloids into the organic phase.

  • Evaporation and Crystallization: The combined chloroform extracts are evaporated to dryness in an evaporating dish over a water bath. The resulting residue contains the crude belladonna alkaloids, primarily hyoscyamine. Further purification can be achieved through recrystallization from ethanol.

Protocol 2: Historical Bioassay for Mydriatic Activity (Kussmaul's Rabbit Method)

This bioassay was historically used to determine the mydriatic (pupil-dilating) potency of belladonna preparations.

Materials:

  • Albino rabbit

  • Solution of this compound or belladonna extract of unknown potency

  • Standard solution of atropine sulfate

  • Pipettes or droppers

  • Ruler or calipers for measuring pupil diameter

Procedure:

  • Baseline Measurement: The normal diameter of the rabbit's pupils is measured and recorded.

  • Sample Instillation (Test Eye): A small, measured volume of the test solution (this compound or belladonna extract) is instilled into the conjunctival sac of one eye of the rabbit.

  • Standard Instillation (Control Eye): A small, measured volume of the standard atropine sulfate solution is instilled into the conjunctival sac of the other eye.

  • Observation Period: The rabbit is observed over a period of time (e.g., 30-60 minutes).

  • Pupil Measurement: The diameter of the pupils in both eyes is measured at regular intervals.

  • Comparison of Mydriasis: The degree and duration of mydriasis produced by the test solution are compared to that produced by the standard atropine solution. The potency of the test substance is estimated relative to the standard.

Protocol 3: Physostigmine (B191203) Antagonism Test

This historical method was used to demonstrate the anticholinergic effects of this compound by observing its ability to counteract the effects of a cholinergic agonist, physostigmine.[8][9]

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or frog rectus abdominis muscle)

  • Organ bath with appropriate physiological saline solution (e.g., Tyrode's solution)

  • Kymograph or other recording device

  • Solution of physostigmine (eserine)

  • Solution of this compound

Procedure:

  • Tissue Preparation: The isolated tissue is suspended in the organ bath containing oxygenated physiological saline solution maintained at a constant temperature. The tissue is connected to a lever that records its contractions on a kymograph.

  • Cholinergic Stimulation: A dose of physostigmine is added to the organ bath, causing the muscle to contract due to the accumulation of acetylcholine. The contraction is recorded.

  • Antagonist Application: The tissue is washed, and after it returns to its baseline state, a solution of this compound is added to the bath and allowed to equilibrate with the tissue for a set period.

  • Re-stimulation: The same dose of physostigmine is then added to the bath in the presence of this compound.

  • Observation of Antagonism: The contractile response to physostigmine is observed and recorded. A reduction or complete blockade of the physostigmine-induced contraction demonstrates the antagonistic effect of this compound at the muscarinic receptors.

Mandatory Visualizations

Signaling Pathway of this compound

G Muscarinic Acetylcholine Receptor Antagonism by this compound cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds and Activates G-protein G-protein Muscarinic Receptor->G-protein Activates Effector Enzyme/Ion Channel Effector Enzyme/Ion Channel G-protein->Effector Enzyme/Ion Channel Modulates Cellular Response Cellular Response Effector Enzyme/Ion Channel->Cellular Response Leads to This compound This compound This compound->Muscarinic Receptor Competitively Blocks

Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.

Experimental Workflow for Historical Bioassay

G Workflow for Kussmaul's Rabbit Mydriasis Bioassay start Start prep Prepare Albino Rabbit start->prep measure_baseline Measure Baseline Pupil Diameter prep->measure_baseline instill_test Instill Test Solution (this compound) in One Eye measure_baseline->instill_test instill_standard Instill Standard Solution (Atropine) in Other Eye measure_baseline->instill_standard observe Observation Period (30-60 min) instill_test->observe instill_standard->observe measure_pupils Measure Pupil Diameters at Intervals observe->measure_pupils compare Compare Degree and Duration of Mydriasis measure_pupils->compare end End compare->end

References

L-Hyoscyamine as a Secondary Metabolite in Plant Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the production of L-Hyoscyamine, a medicinally important tropane (B1204802) alkaloid, using plant cell culture techniques. It covers the biosynthetic pathway, strategies for enhancing production through elicitation and precursor feeding, and detailed experimental protocols. The focus is on hairy root cultures, a highly effective system for secondary metabolite production.

Introduction to this compound and Plant Cell Culture

This compound, the levorotatory isomer of atropine, is a tropane alkaloid found in several members of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. It is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is used in medicine for its antispasmodic and anticholinergic properties. Traditional extraction from field-grown plants can be limited by environmental factors, leading to variable yields.[1] Plant cell culture, particularly hairy root culture, offers a promising alternative for a consistent and controlled production of this compound.[1][2] Hairy root cultures, induced by Agrobacterium rhizogenes, are known for their fast growth in phytohormone-free media and stable production of secondary metabolites.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex pathway that originates from the amino acids ornithine and phenylalanine.[4][5] The pathway involves several key enzymatic steps, primarily occurring in the roots of the plant.[6][7]

Key steps in the this compound biosynthetic pathway include: [6][8][9][10]

  • Putrescine formation: Ornithine is decarboxylated to form putrescine.

  • N-methylation of putrescine: Putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to N-methylputrescine.[8][11]

  • Formation of the tropane ring: N-methylputrescine undergoes oxidative deamination and cyclization to form the tropinone (B130398).

  • Reduction of tropinone: Tropinone is reduced by tropinone reductase I (TR-I) to tropine.[8]

  • Formation of littorine: Tropine is esterified with phenyllactic acid (derived from phenylalanine) to form littorine.[6][12]

  • Conversion to this compound: Littorine is rearranged to form this compound.[12]

This compound can be further converted to another important tropane alkaloid, scopolamine (B1681570), by the enzyme hyoscyamine-6β-hydroxylase (H6H).[8][9]

This compound Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Phenylalanine Phenylalanine Phenyllactic_acid Phenyllactic Acid Phenylalanine->Phenyllactic_acid ArAT4, PPAR N_methylputrescine N-methylputrescine Putrescine->N_methylputrescine PMT Tropinone Tropinone N_methylputrescine->Tropinone MPO, CYP82M3 Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Phenyllactic_acid->Littorine L_Hyoscyamine This compound Littorine->L_Hyoscyamine CYP80F1

Simplified biosynthetic pathway of this compound.

Enhancing this compound Production in Hairy Root Cultures

Several strategies can be employed to increase the yield of this compound in plant cell cultures. These include optimizing culture conditions, precursor feeding, and elicitation.

Optimization of Culture Medium

The composition of the culture medium significantly impacts both biomass growth and secondary metabolite production. Response Surface Methodology (RSM) has been effectively used to optimize medium components for enhanced this compound production.[13] For instance, optimizing the concentrations of nitrate, calcium, and sucrose (B13894) in the B5 medium for Datura stramonium hairy roots led to a 212.7% increase in this compound levels compared to the control.[13] The optimal concentrations were found to be 79.1 mM [NO3-], 11.4 mM [Ca2+], and 42.9 g/L of sucrose.[13]

Plant SpeciesMediumOptimized ComponentConcentration% Increase in Hyoscyamine (B1674123)
Datura stramoniumB5Nitrate79.1 mM212.7% (total)
Calcium11.4 mM
Sucrose42.9 g/L
Precursor Feeding

Supplementing the culture medium with biosynthetic precursors can enhance the production of the target secondary metabolite, provided the endogenous precursor levels are a limiting factor.[4] Phenylalanine is a precursor for the tropic acid moiety of this compound.[14]

Plant SpeciesCulture TypePrecursorConcentrationHyoscyamine Yield (mg/g DW)
Hyoscyamus muticusCallus CulturePhenylalanine200 mg/L3.01
Elicitation

Elicitation is a technique that involves the addition of biotic or abiotic elicitors to the culture medium to induce a defense response in the plant cells, which often leads to an increase in the production of secondary metabolites.[15][16]

Various abiotic elicitors have been shown to enhance this compound production. These include metal ions, nanoparticles, and salts.

Plant SpeciesCulture TypeElicitorConcentrationExposure TimeFold Increase in Hyoscyamine
Hyoscyamus reticulatusHairy RootsIron Oxide Nanoparticles900 mg/L24 h~5
Datura stramoniumHairy RootsNaCl1-2 g/L-3
Datura tatulaHairy RootsKCl2 g/L10 h1.99
Datura stramoniumHairy RootsKCl2 g/L24 h2.32
Datura innoxiaHairy RootsKCl2 g/L24 h1.85
Datura stramoniumHairy RootsCaCl22 g/L10 h2.08
Datura tatulaHairy RootsCaCl22 g/L24 h2.07
Datura innoxiaHairy RootsCaCl21 g/L24 h1.85

Biotic elicitors are molecules of biological origin, such as polysaccharides from fungal cell walls or viral components. Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MJ), are key signaling molecules in the plant defense response and have been widely used as elicitors.[17][18][19][20]

Plant SpeciesCulture TypeElicitorConcentrationExposure TimeFold Increase in Hyoscyamine
Datura stramoniumHairy RootsJasmonic Acid0.06 mM24 h2.9 (290%)
Hyoscyamus muticusHairy RootsChitosan--2.5-3
Datura stramoniumHairy RootsPseudomonas strains--up to 5.83 (583%)
Datura stramoniumWhole PlantsTobamoviruses (PMMoV, ToMV)--5.41–16.54 (in roots)

Experimental Protocols

Induction of Hairy Root Cultures
  • Explant Preparation: Sterilize seeds of the desired plant species (e.g., Datura stramonium) and germinate them on a hormone-free solid medium. Use leaf or cotyledon explants from the aseptic seedlings.

  • Inoculation: Inoculate the explants with a culture of Agrobacterium rhizogenes (e.g., strain A4 or LBA9402).

  • Co-cultivation: Co-cultivate the explants with the bacteria for 2-3 days in the dark.

  • Establishment of Hairy Roots: Transfer the explants to a solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria. Hairy roots will emerge from the wounded sites within a few weeks.

  • Maintenance: Subculture the fast-growing, non-contaminated hairy root lines on fresh, hormone-free solid or liquid medium every 4-6 weeks.[3][21]

Hairy_Root_Induction_Workflow start Start: Sterile Seedlings explant Explant Preparation (Leaves/Cotyledons) start->explant inoculation Inoculation with Agrobacterium rhizogenes explant->inoculation cocultivation Co-cultivation (2-3 days) inoculation->cocultivation transfer Transfer to Antibiotic Medium cocultivation->transfer emergence Hairy Root Emergence transfer->emergence selection Selection & Subculture of Root Lines emergence->selection end Established Hairy Root Culture selection->end

Workflow for the induction of hairy root cultures.
Elicitation Protocol (Example: Jasmonic Acid)

  • Culture Preparation: Grow established hairy root cultures in a liquid medium (e.g., B5) for a set period (e.g., 12-14 days) to reach the exponential growth phase.

  • Elicitor Preparation: Prepare a stock solution of jasmonic acid in a suitable solvent (e.g., ethanol) and sterilize it by filtration.

  • Elicitation: Add the jasmonic acid stock solution to the hairy root cultures to achieve the desired final concentration (e.g., 0.06 mM).[22]

  • Incubation: Incubate the elicited cultures for a specific duration (e.g., 24 hours).[22]

  • Harvesting: After the elicitation period, harvest the hairy roots by filtration, rinse with distilled water, and blot dry.

  • Processing: Freeze the harvested roots in liquid nitrogen and then lyophilize (freeze-dry) for subsequent extraction.

Extraction of this compound

This protocol is based on an acid-base extraction method.

  • Homogenization: Grind the lyophilized hairy root tissue to a fine powder.

  • Acidification: Suspend a known weight of the powdered tissue (e.g., 50 mg) in an acidic solution (e.g., 0.1 M HCl) and vortex or sonicate for a period of time.[23]

  • Initial Extraction: Add an organic solvent like hexane (B92381) to remove lipids and other non-polar compounds.[3][23] Discard the organic phase.

  • Basification: Adjust the pH of the aqueous phase to alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide.[3][23]

  • Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution by partitioning with an organic solvent like chloroform, repeating the extraction multiple times.[23][24]

  • Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent, such as the HPLC mobile phase or ethanol.[25] Filter the sample through a syringe filter (e.g., 0.45 µm) before injection.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.[25]

  • HPLC Conditions (Example):

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak in the samples by comparing the retention time with that of the standard. Quantify the amount of this compound in the samples by using the calibration curve generated from the standards.

Signaling Pathways in Elicitation

Jasmonic acid is a central signaling molecule in the plant's response to various stresses, including those induced by elicitors.[17][18][19] The perception of an elicitor at the cell surface triggers a signaling cascade that leads to the biosynthesis of jasmonates.

Jasmonic_Acid_Signaling Elicitor Elicitor Receptor Cell Surface Receptor Elicitor->Receptor Signal_Cascade Intracellular Signal Cascade (e.g., Ca2+ influx, ROS burst) Receptor->Signal_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Signal_Cascade->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds Proteasome 26S Proteasome COI1_JAZ->Proteasome JAZ degradation TFs Transcription Factors (e.g., MYC2) Proteasome->TFs releases Gene_Expression Expression of Biosynthesis Genes (e.g., PMT, TR-I) TFs->Gene_Expression activates Hyoscyamine This compound Accumulation Gene_Expression->Hyoscyamine

Simplified Jasmonic Acid signaling pathway leading to secondary metabolite production.

Upon elicitation, JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[20] JA-Ile then binds to a receptor complex consisting of COI1 and a JAZ repressor protein.[20] This binding targets the JAZ protein for degradation via the 26S proteasome, which in turn releases transcription factors (like MYC2).[20] These transcription factors can then activate the expression of genes involved in the this compound biosynthetic pathway, leading to increased production.[20][28]

Conclusion

Plant cell culture, particularly elicited hairy root systems, represents a robust and controllable platform for the production of this compound. By understanding the biosynthetic pathway and the signaling networks that regulate it, researchers can devise effective strategies to enhance the yield of this valuable pharmaceutical compound. The methodologies outlined in this guide provide a framework for the establishment, optimization, and analysis of this compound production in vitro, paving the way for potential industrial applications.

References

An In-depth Technical Guide to the Core Chemical Properties and Solubility of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of L-Hyoscyamine. Designed for researchers, scientists, and professionals in drug development, this document presents quantitative data in a structured format, outlines relevant experimental methodologies, and visualizes the compound's primary signaling pathway.

Core Chemical Properties of this compound

This compound, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and is extracted from plants of the Solanaceae family.[1] It functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[2][3] The following table summarizes its key chemical properties.

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₃[2][4][5]
Molecular Weight 289.37 g/mol [3][4][5]
Melting Point 108.5 °C[1][6][7]
Boiling Point 431.53 °C (estimate)[3][6]
pKa 9.7 (at 21 °C)[4][6]
Appearance White to off-white solid; white crystalline powder or silky, tetragonal needles.[4][6][7]

Solubility Profile of this compound

The solubility of this compound varies across different solvents, a critical consideration for its formulation and delivery.

SolventSolubilitySource
Water 3.56 g/L (at 20 °C, pH 9.5); Sparingly soluble (1 g in 281 mL)[1][4][6][7]
Ethanol Freely soluble[4][7]
Chloroform Very soluble (1 g in 1 mL)[4][7]
Ether Soluble (1 g in 69 mL)[4][7]
Benzene Soluble (1 g in 150 mL)[4][7]
Dilute Acids Freely soluble[7]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[1] This non-selective antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting parasympathetic nerve stimulation.

L_Hyoscyamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) Acetylcholine->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzymes/ Ion Channels G_Protein->Effector Modulates Response Cellular Response (e.g., muscle contraction, glandular secretion) Effector->Response Leads to L_Hyoscyamine This compound L_Hyoscyamine->mAChR Competitively Blocks

Caption: this compound competitively antagonizes muscarinic acetylcholine receptors.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of this compound are not extensively detailed in the readily available literature, the following outlines the general methodologies that would be employed.

Determination of Melting Point

Methodology: A capillary melting point apparatus would be utilized. A small, powdered sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is observed and recorded. This process is typically repeated multiple times to ensure accuracy.

Determination of Solubility

Methodology: The equilibrium solubility method is a standard approach. A known excess of this compound is added to a specific volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The suspension is then filtered, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

Methodology: Potentiometric titration is a common method for pKa determination. A solution of this compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is then determined from the midpoint of the buffer region of the curve.

Muscarinic Receptor Binding Assay

Methodology: To determine the affinity of this compound for muscarinic receptors, a competitive radioligand binding assay is typically performed. Cell membranes expressing a specific subtype of muscarinic receptor are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound. After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified, and the data are analyzed to determine the inhibition constant (Ki) of this compound, which reflects its binding affinity.

References

L-Hyoscyamine's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levo-isomer of atropine (B194438), is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its interaction with the five muscarinic receptor subtypes (M1-M5) is of significant interest in both basic research and clinical applications due to the widespread physiological roles of these receptors. This technical guide provides an in-depth overview of this compound's binding affinity and functional antagonism at each mAChR subtype, complete with detailed experimental protocols and signaling pathway visualizations to support further research and drug development efforts.

Quantitative Analysis of this compound Interaction with Muscarinic Receptor Subtypes

The binding affinity and functional potency of this compound and its enantiomers have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature. Since this compound is the levo-isomer of atropine (a racemic mixture of D- and this compound), data for atropine is also included as a relevant proxy.

Binding Affinity Data

The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). These values are commonly determined through competitive radioligand binding assays.

Receptor Subtype       Ligand                                         pKi (mean ± SEM)                   Cell Line/Tissue                                                                     Reference
M1 S-(-)-Hyoscyamine9.48 ± 0.18CHO-K1 (human recombinant)[3]
R-(+)-Hyoscyamine8.21 ± 0.07CHO-K1 (human recombinant)[3]
Atropine8.95CHO (human recombinant)[4]
M2 S-(-)-Hyoscyamine9.45 ± 0.31CHO-K1 (human recombinant)[3]
R-(+)-Hyoscyamine7.89 ± 0.06CHO-K1 (human recombinant)[3]
Atropine8.56CHO (human recombinant)[4]
M3 S-(-)-Hyoscyamine9.30 ± 0.19CHO-K1 (human recombinant)[3]
R-(+)-Hyoscyamine8.06 ± 0.18CHO-K1 (human recombinant)[3]
Atropine8.68CHO (human recombinant)[4]
M4 S-(-)-Hyoscyamine9.55 ± 0.13CHO-K1 (human recombinant)[3]
R-(+)-Hyoscyamine8.35 ± 0.11CHO-K1 (human recombinant)[3]
Atropine8.87CHO (human recombinant)[4]
M5 S-(-)-Hyoscyamine9.24 ± 0.30CHO-K1 (human recombinant)[3]
R-(+)-Hyoscyamine8.17 ± 0.08CHO-K1 (human recombinant)[3]
Atropine8.53CHO (human recombinant)[4]
Receptor Subtype       Ligand                                         Ki (nM)                                                                                                       Cell Line/Tissue                                                                     Reference
M1 Atropine1.27 ± 0.36CHO (human recombinant)[4]
M2 Atropine3.24 ± 1.16CHO (human recombinant)[4]
M3 Atropine2.21 ± 0.53CHO (human recombinant)[4]
M4 Atropine0.77 ± 0.43CHO (human recombinant)[4]
M5 Atropine2.84 ± 0.84CHO (human recombinant)[4]
Functional Antagonism Data

The functional potency of an antagonist is often determined by its ability to inhibit the response induced by an agonist. This is commonly expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Receptor Subtype       Ligand                                         pA2 (mean ± SEM)                   Tissue                                                                                                      Reference
M1 S-(-)-Hyoscyamine9.33 ± 0.03Rabbit Vas Deferens[3]
R-(+)-Hyoscyamine7.05 ± 0.05Rabbit Vas Deferens[3]
M2 S-(-)-Hyoscyamine8.95 ± 0.01Rat Atrium[3]
R-(+)-Hyoscyamine7.25 ± 0.04Rat Atrium[3]
M3 S-(-)-Hyoscyamine9.04 ± 0.03Rat Ileum[3]
R-(+)-Hyoscyamine6.88 ± 0.05Rat Ileum[3]
M2 Atropine8.03 ± 0.03Human Forearm Vasculature[5]
M3 Atropine8.60 ± 0.08Human Colon (longitudinal muscle)[6]
Atropine8.72 ± 0.28Human Colon (circular muscle)[6]
Atropine9.15Rat Pancreatic Acini[7]
Receptor Subtype       Ligand                                         IC50 (nM)                                                                                                       Cell Line                                                                                                       Reference
M1 Atropine2.22 ± 0.60CHO (human recombinant)[4]
M2 Atropine4.32 ± 1.63CHO (human recombinant)[4]
M3 Atropine4.16 ± 1.04CHO (human recombinant)[4]
M4 Atropine2.38 ± 1.07CHO (human recombinant)[4]
M5 Atropine3.39 ± 1.16CHO (human recombinant)[4]

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. These pathways are primarily mediated by heterotrimeric G proteins.

Gq/11-Coupled Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes predominantly couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Activates L_Hyo This compound L_Hyo->M1_M3_M5 Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Signaling (M2, M4 Receptors)

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Activates L_Hyo This compound L_Hyo->M2_M4 Blocks Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK βγ subunit activates ATP ATP AC->ATP Converts K_efflux K⁺ Efflux GIRK->K_efflux Causes cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) Activity cAMP->PKA Decreased Activation Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi K_efflux->Cellular_Response_Gi

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from CHO cells expressing human muscarinic receptors) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]NMS) - Varying concentrations of this compound - Buffer prep_membranes->incubation filtration Separate Bound and Free Ligand (Rapid vacuum filtration through glass fiber filters) incubation->filtration quantification Quantify Radioactivity (Scintillation counting) filtration->quantification analysis Data Analysis (Non-linear regression to determine IC50, then calculate Ki using Cheng-Prusoff equation) quantification->analysis end End analysis->end

Caption: Radioligand competition binding assay workflow.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

      • A range of concentrations of the unlabeled test compound (this compound).

      • Cell membranes at a specific protein concentration.

      • Assay buffer to reach the final volume.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

    • Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (Schild Analysis)

This assay determines the functional potency (pA2) of an antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Methodology:

  • Tissue/Cell Preparation:

    • Prepare an isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3, rabbit vas deferens for M1).

    • Alternatively, use a cell-based assay measuring a downstream signaling event (e.g., calcium mobilization or IP1 accumulation in CHO cells expressing a specific muscarinic receptor subtype).

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) in the absence of the antagonist.

  • Antagonist Incubation and Agonist Response:

    • Wash the tissue/cells and incubate with a fixed concentration of this compound for a predetermined equilibration period.

    • Generate a new cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat this process for several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The x-intercept of the regression line is the pA2 value.[8][9][10][11][12]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the muscarinic receptors. For an antagonist like this compound, its ability to inhibit agonist-stimulated GTPγS binding is determined.[13][14][15][16]

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a muscarinic agonist (to stimulate G protein activation), and varying concentrations of this compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay is used to assess the functional activity of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring the accumulation of a downstream second messenger, IP1.[17][18][19][20][21]

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well plate.

  • Assay Procedure:

    • Wash the cells and incubate them in a stimulation buffer containing LiCl (to inhibit the degradation of IP1).

    • Add varying concentrations of this compound to the wells and pre-incubate.

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate IP1 production.

    • Incubate for a specific time at 37°C.

  • Detection:

    • Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-induced IP1 accumulation against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent, non-selective antagonist of all five muscarinic acetylcholine receptor subtypes. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's interaction with each mAChR subtype is crucial for its therapeutic applications and for the development of novel, subtype-selective muscarinic receptor modulators. The provided methodologies can be adapted to further investigate the nuances of this compound's pharmacology and to screen for new chemical entities with desired muscarinic receptor activity profiles.

References

An In-depth Technical Guide on the Natural Sources and Isolation Methods for L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Hyoscyamine, a tropane (B1204802) alkaloid of significant medicinal value. The document details its primary natural sources, biosynthesis, and established methods for its extraction, isolation, and purification. It is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite predominantly found in plants belonging to the Solanaceae (nightshade) family.[1][2] These plants have a long history of use in traditional medicine due to their rich alkaloid content. The concentration of this compound can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions.[3][4][5] Key plant sources include:

  • Atropa belladonna (Deadly Nightshade): Both the leaves and roots of this plant are known to accumulate high levels of tropane alkaloids, with this compound being the most predominant.[2]

  • Datura stramonium (Jimsonweed or Thorn Apple): All parts of the Datura plant contain tropane alkaloids, with the highest concentrations typically found in the seeds and leaves.[3][6][7]

  • Hyoscyamus niger (Henbane): This plant is another significant source of this compound and other tropane alkaloids like scopolamine (B1681570).[1][8][9] The roots and leaves, in particular, have been found to contain substantial amounts.[1]

  • Duboisia species: Certain species of this genus are cultivated commercially for the extraction of tropane alkaloids.

  • Mandragora officinarum (Mandrake): Historically used for its medicinal properties, mandrake is also a source of this compound.

The following table summarizes the quantitative data on this compound content in various plant sources as reported in the literature.

Table 1: this compound Content in Various Natural Sources

Plant SpeciesPlant PartThis compound Content (% dry weight or mg/g)Reference(s)
Atropa belladonnaLeaves0.92 mg/g DW[2]
Roots0.53 mg/g DW[2]
Roots (mutant)2.48 - 2.80 mg/g DW[2]
Datura stramoniumLeaves0.4%[6]
Stems0.2%[6]
Roots0.1%[6]
Seeds0.47 - 0.65% (total alkaloids)[6]
Hyoscyamus nigerRoots1.6 mg/g dry wt (in hairy root cultures)[7][10]
Hyoscyamus reticulatusLeaves0.036 ± 0.004%[11]
Roots0.056 ± 0.011%[11]

Biosynthesis of this compound

This compound belongs to the tropane alkaloid class, which is characterized by a bicyclic tropane ring structure. The biosynthesis of these alkaloids is a complex enzymatic process that primarily occurs in the roots of the plants, from where they are translocated to other parts. The pathway originates from the amino acid L-ornithine.

This compound Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_delta1_pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_delta1_pyrrolinium DAO Tropinone Tropinone N_Methyl_delta1_pyrrolinium->Tropinone Condensation with acetyl-CoA derivative Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine L_Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid L_Phenylalanine->Phenyllactic_acid Phenyllactic_acid->Littorine Esterification Hyoscyamine_aldehyde Hyoscyamine (B1674123) aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 (Rearrangement) L_Hyoscyamine This compound Hyoscyamine_aldehyde->L_Hyoscyamine Reduction Key Enzyme Key: ODC: Ornithine decarboxylase PMT: Putrescine N-methyltransferase DAO: Diamine oxidase TR-I: Tropinone reductase I CYP80F1: Cytochrome P450 monooxygenase

Biosynthetic pathway of this compound.

Isolation and Purification of this compound

The isolation of this compound from plant material involves a multi-step process that typically includes extraction, acid-base partitioning, and chromatographic purification.

The following diagram illustrates a general workflow for the isolation and purification of this compound from plant sources.

This compound Isolation Workflow Start Plant Material (e.g., leaves, roots) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration of Extract (Rotary Evaporation) Filtration->Concentration Acidification Acidification (e.g., HCl, H₂SO₄) Concentration->Acidification Defatting Defatting with Non-polar Solvent (e.g., Hexane (B92381), Chloroform) Acidification->Defatting Basification Basification (e.g., NH₄OH, Na₂CO₃) Defatting->Basification LiquidLiquidExtraction Liquid-Liquid Extraction (e.g., Chloroform (B151607), Dichloromethane) Basification->LiquidLiquidExtraction DryingAndConcentration Drying and Concentration of Organic Phase LiquidLiquidExtraction->DryingAndConcentration CrudeAlkaloids Crude Alkaloid Extract DryingAndConcentration->CrudeAlkaloids Chromatography Chromatographic Purification (e.g., Column, TLC, HPLC) CrudeAlkaloids->Chromatography PureHyoscyamine Pure this compound Chromatography->PureHyoscyamine

General workflow for this compound isolation.

3.2.1. Extraction

The initial step involves the extraction of alkaloids from the dried and powdered plant material.

  • Protocol 1: Ethanolic Extraction

    • Macerate the dried and powdered plant material in 70-95% ethanol at room temperature or with gentle heating.[12]

    • The extraction can be performed using methods such as Soxhlet extraction for exhaustive extraction.

    • Filter the ethanolic extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Protocol 2: Acidified Methanol (B129727) Extraction

    • Homogenize the plant material in methanol containing a small percentage of acid (e.g., 1% tartaric acid).

    • Sonicate the mixture for a defined period (e.g., 15-30 minutes) to enhance cell disruption and extraction efficiency.[13]

    • Filter or centrifuge the mixture to separate the extract from the solid residue.

    • Concentrate the extract under vacuum.

3.2.2. Acid-Base Partitioning for Purification

This classical method is highly effective for separating alkaloids from other plant constituents.

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 0.1 M HCl or 1 N H₂SO₄).[14] This protonates the alkaloids, rendering them water-soluble.

  • Wash the acidic solution with a non-polar organic solvent (e.g., hexane or chloroform) to remove lipids and other non-basic impurities.

  • Make the aqueous phase alkaline by adding a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10.[14][15] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform or dichloromethane.[15] The this compound will partition into the organic phase.

  • Repeat the extraction multiple times to ensure complete recovery of the alkaloids.

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

3.2.3. Chromatographic Separation

Further purification of the crude alkaloid extract is achieved through various chromatographic techniques.

Table 2: Chromatographic Methods for this compound Purification and Analysis

TechniqueStationary PhaseMobile Phase / EluentDetectionReference(s)
TLC Silica (B1680970) gel 60 F254Chloroform:Methanol:Acetone:25% Ammonia (75:15:10:1.8, v/v/v/v)Dragendorff's reagent, UV light[16]
RP-18 F254sAcetone:Water (40:60, v/v) with 0.3 mol/L NaClUV at 254 nm[17]
HPLC C18 reverse-phaseTriethylammonium phosphate (B84403) buffer (30 mM, pH 6.2) and Acetonitrile (75:25)UV at 210 nm[18]
Primesep 200Specific mobile phase for the columnUV compatible[19]
Column Chromatography Alumina (B75360)Benzene-Chloroform-IsopropylamineFraction collection and analysis[15]
  • Thin-Layer Chromatography (TLC): TLC is often used for the rapid qualitative analysis of alkaloid extracts and for optimizing solvent systems for column chromatography.[16][20][21][22]

  • Column Chromatography: The crude alkaloid extract can be subjected to column chromatography using silica gel or alumina as the stationary phase. Elution with a gradient of solvents of increasing polarity allows for the separation of this compound from other alkaloids.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantitative analysis of this compound.[18][19][23] Reversed-phase columns (e.g., C18) with buffered mobile phases are commonly employed.

Conclusion

This guide has outlined the primary natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification. The selection of the most appropriate plant source and isolation technique will depend on the desired scale of production, purity requirements, and available resources. The information provided herein serves as a foundational resource for researchers and professionals engaged in the study and utilization of this medicinally important alkaloid.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticholinergic Activity Assessment of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a well-established anticholinergic agent.[1][2] It functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine.[1][3] This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, making this compound a valuable compound in the treatment of numerous conditions, including gastrointestinal disorders and bladder spasms.[2][4]

These application notes provide detailed protocols for the in vitro assessment of the anticholinergic activity of this compound. The described assays are fundamental in characterizing its potency and selectivity across the five human muscarinic receptor subtypes (M1-M5). The primary methods covered are radioligand binding assays and functional assays, including calcium flux and cAMP measurements.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5) with distinct signaling pathways and tissue distribution.

  • M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6][7]

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][8][9][10]

This compound, as a competitive antagonist, binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these signaling cascades.

Quantitative Data: Receptor Binding Affinity of this compound

The affinity of this compound for the different muscarinic receptor subtypes can be quantified using radioligand binding assays. The pKi and pA2 values are commonly used to express this affinity, with higher values indicating greater binding affinity.

Receptor SubtypeAssay TypeThis compound Affinity (pKi)Reference
Human m1Radioligand Binding (CHO-K1 cells)9.48 ± 0.18[11]
Human m2Radioligand Binding (CHO-K1 cells)9.45 ± 0.31[11]
Human m3Radioligand Binding (CHO-K1 cells)9.30 ± 0.19[11]
Human m4Radioligand Binding (CHO-K1 cells)9.55 ± 0.13[11]
Human m5Radioligand Binding (CHO-K1 cells)9.24 ± 0.30[11]
Receptor SubtypeTissueThis compound Affinity (pA2)Reference
M1Rabbit Vas Deferens9.33 ± 0.03[11]
M2Rat Atrium8.95 ± 0.01[11]
M3Rat Ileum9.04 ± 0.03[11]

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) Receptor M1, M3, M5 Receptor ACh->Receptor Binds & Activates L_Hyo This compound (Antagonist) L_Hyo->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Co-activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Cell_Response Mediates PKC->Cell_Response Phosphorylates Targets

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) Receptor M2, M4 Receptor ACh->Receptor Binds & Activates L_Hyo This compound (Antagonist) L_Hyo->Receptor Binds & Blocks Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cell_Response Phosphorylates Targets

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays to determine the anticholinergic activity of this compound. Specific parameters may require optimization based on the cell line and equipment used.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to muscarinic receptors.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing mAChR subtype) incubate Incubate Membranes with: - Radioligand (e.g., [³H]NMS) - this compound (varying conc.) prep->incubate separate Separate Bound and Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC₅₀ and Ki) quantify->analyze

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS)).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of radioligand (e.g., [³H]NMS).

    • Increasing concentrations of this compound.

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.[12]

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (for M1, M3, M5 Receptors)

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Calcium_Flux_Workflow plate_cells Plate Cells Expressing M1, M3, or M5 Receptors load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye plate_cells->load_dye pre_incubate Pre-incubate with this compound (varying concentrations) load_dye->pre_incubate add_agonist Add Muscarinic Agonist (e.g., Carbachol) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence Changes (FLIPR or Plate Reader) add_agonist->measure_fluorescence analyze Data Analysis (Determine IC₅₀) measure_fluorescence->analyze

Caption: Workflow for a calcium flux functional assay.

Materials:

  • A cell line stably expressing M1, M3, or M5 receptors (e.g., CHO-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • This compound stock solution.

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.[13]

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate for approximately 45-60 minutes at 37°C.[13]

  • Compound Addition:

    • Transfer the plate to the fluorescence reader.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement:

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration) into the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the agonist-induced calcium response in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Determine the IC₅₀ value.

cAMP Assay (for M2, M4 Receptors)

This functional assay measures the ability of this compound to reverse agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing M2 or M4 receptors (e.g., CHO-M2).

  • This compound stock solution.

  • Muscarinic agonist (e.g., Carbachol).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

  • Microplate reader compatible with the chosen detection kit.

Protocol:

  • Cell Plating: Seed the cells into a 96-well plate and grow to confluency.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified period.

    • Add a fixed concentration of the muscarinic agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP measurement using the chosen detection kit and read the plate on a compatible microplate reader.

  • Data Analysis:

    • The agonist will inhibit forskolin-stimulated cAMP production. This compound will reverse this inhibition.

    • Plot the percentage of reversal of inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value.

Schild Analysis

To confirm that this compound is a competitive antagonist, a Schild analysis can be performed using data from the functional assays. This involves generating agonist dose-response curves in the presence of several fixed concentrations of this compound. A Schild plot of log(concentration ratio - 1) versus log[Antagonist] should yield a straight line with a slope not significantly different from 1 for a competitive antagonist. The x-intercept of this plot provides the pA₂ value, which is a measure of the antagonist's affinity.

References

Application Notes and Protocols for L-Hyoscyamine in Receptor Binding Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] This property makes it a valuable tool in pharmacological research for characterizing muscarinic receptor subtypes (M1-M5) and for screening novel compounds targeting these receptors. Receptor binding competition assays are a fundamental technique used to determine the affinity of an unlabeled compound (the competitor, e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand. This document provides detailed protocols for utilizing this compound in such assays, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound for Muscarinic Receptor Subtypes

The binding affinity of this compound for the five human muscarinic receptor subtypes is typically expressed as the inhibition constant (Ki) or as pKi (-log(Ki)). The following table summarizes the pKi values for S-(-)-hyoscyamine (this compound) at each receptor subtype.

Receptor SubtypeThis compound pKi
M1 9.48 ± 0.18
M2 9.45 ± 0.31
M3 9.30 ± 0.19
M4 9.55 ± 0.13
M5 9.24 ± 0.30

Data obtained from studies on human muscarinic receptors expressed in Chinese hamster ovary (CHO-K1) cells.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly categorized into two main pathways based on their G-protein coupling.

G_protein_signaling cluster_gq Gq/11 Signaling Pathway cluster_gi Gi/o Signaling Pathway M1 M1 M3 M3 M5 M5 PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) Ca ↑ Intracellular Ca²⁺ PKC Protein Kinase C (PKC) Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, glandular secretion) M2 M2 M4 M4 AC Adenylate Cyclase (AC) cAMP ↓ cAMP Cellular_Response_Gi Cellular Response (e.g., decreased heart rate)

Experimental Protocols

This section details the methodologies for membrane preparation and the subsequent competition binding assay.

Cell Membrane Preparation from Transfected Cells

This protocol describes the preparation of cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

  • Homogenizer (Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

Procedure:

  • Harvest cultured cells expressing the target muscarinic receptor subtype.

  • Wash the cell pellet with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation and resuspension step to ensure removal of cytosolic proteins.

  • Resuspend the final membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This protocol outlines the procedure for a competition binding assay using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]NMS), and this compound as the competitor.

Materials:

  • Prepared cell membranes expressing the target muscarinic receptor subtype

  • Radioligand: [3H]-N-methylscopolamine ([3H]NMS)

  • Competitor: this compound

  • Non-specific binding control: Atropine (at a high concentration, e.g., 1-10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester (optional)

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration in Assay Buffer (typically 20-50 µg protein per well).

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

    • Prepare the [3H]NMS solution in Assay Buffer at a concentration close to its Kd value for the specific receptor subtype.

  • Assay Plate Setup:

    • The assay is typically performed in triplicate in a 96-well filter plate.

    • Total Binding (TB): Add Assay Buffer, [3H]NMS, and the diluted cell membrane suspension.

    • Non-specific Binding (NSB): Add Atropine solution, [3H]NMS, and the diluted cell membrane suspension.

    • Competition: Add each concentration of this compound, [3H]NMS, and the diluted cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or a specific temperature, e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration of the plate contents through the pre-treated 96-well filter plate using a vacuum manifold or cell harvester.[3]

    • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each well or transfer the filter discs to scintillation vials.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] = concentration of the radioligand ([3H]NMS) used in the assay.

      • Kd = dissociation constant of the radioligand for the receptor.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Cell Membranes - this compound dilutions - [3H]NMS - Atropine (for NSB) plate_setup Set up 96-well Filter Plate: - Total Binding - Non-specific Binding - Competition Wells reagent_prep->plate_setup incubation Incubate to Reach Equilibrium (e.g., 60-90 min at RT) plate_setup->incubation filtration Terminate by Rapid Filtration and Wash incubation->filtration counting Measure Radioactivity (Liquid Scintillation Counting) filtration->counting calc_specific_binding Calculate Specific Binding (Total - Non-specific) counting->calc_specific_binding competition_curve Generate Competition Curve (% Specific Binding vs. [this compound]) calc_specific_binding->competition_curve determine_ic50 Determine IC50 (Non-linear Regression) competition_curve->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calculate_ki

References

Application Notes and Protocols for L-Hyoscyamine in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Hyoscyamine in isolated organ bath experiments, a cornerstone technique in pharmacological research for characterizing drug-receptor interactions. This document outlines the mechanism of action of this compound, detailed experimental protocols for its evaluation, and quantitative data derived from such studies.

Introduction

This compound, a tropane (B1204802) alkaloid and the levo-isomer of atropine, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its ability to inhibit the effects of acetylcholine at these receptors makes it a valuable tool for studying cholinergic signaling and a clinically relevant antispasmodic and anticholinergic agent. Isolated organ bath experiments, particularly using smooth muscle preparations like the guinea pig ileum, are fundamental for quantifying the antagonist properties of compounds like this compound.[3][4]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively binding to muscarinic receptors (subtypes M1-M5) without activating them, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh).[1][2] In gastrointestinal smooth muscle, the predominant muscarinic receptor subtypes are M2 and M3.

The binding of acetylcholine to these receptors initiates a cascade of intracellular events leading to smooth muscle contraction. This compound blocks these signaling pathways.

Muscarinic Receptor Signaling Pathway in Smooth Muscle

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 Binds M2 M2 Receptor ACh->M2 Binds Gq11 Gq/11 M3->Gq11 Activates Gio Gi/o M2->Gio Activates LHyoscyamine This compound LHyoscyamine->M3 Blocks LHyoscyamine->M2 Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP ↓ cAMP AC->cAMP Ca_SR Ca²⁺ Release (from SR) IP3->Ca_SR PKC Protein Kinase C (PKC) DAG->PKC Ca_Influx ↑ [Ca²⁺]i Ca_SR->Ca_Influx PKC->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Relaxation_Inhibition Inhibition of Relaxation cAMP->Relaxation_Inhibition Relaxation_Inhibition->Contraction

Caption: Muscarinic receptor signaling pathway in smooth muscle and the inhibitory action of this compound.

Quantitative Data Presentation

The following table summarizes key quantitative parameters for this compound (and the closely related compound Hyoscine) and the agonist Acetylcholine, as determined in isolated guinea pig ileum experiments.

ParameterAgonist/AntagonistTissueValueReference
pA₂ HyoscineGuinea Pig Ileum9.46 ± 0.05[3]
EC₅₀ AcetylcholineGuinea Pig Ileum1.06 µM[3]
Schild Plot Slope HyoscineGuinea Pig Ileum0.9931 ± 0.0766[3]
pA₂ Atropine (racemic L/D-Hyoscyamine)Guinea Pig Ileum8.9[5]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A Schild plot slope not significantly different from unity is indicative of competitive antagonism.

Experimental Protocols

This section provides a detailed methodology for determining the antagonist properties of this compound on isolated guinea pig ileum.

Protocol 1: Preparation of Isolated Guinea Pig Ileum
  • Animal Sacrifice and Tissue Dissection:

    • Humanely sacrifice a guinea pig (250-350g) via a method approved by the institutional animal care and use committee (e.g., cervical dislocation or CO₂ asphyxiation).

    • Immediately perform a laparotomy to expose the abdominal cavity.

    • Locate the caecum and identify the ileo-caecal junction.

    • Carefully excise a terminal portion of the ileum (approximately 10-15 cm).[6]

    • Place the excised tissue in a petri dish containing pre-warmed (37°C) and aerated Tyrode's or Krebs-Henseleit physiological salt solution.

  • Tissue Cleaning and Segmentation:

    • Gently flush the lumen of the ileum segment with the physiological salt solution using a syringe with a blunted needle to remove any intestinal contents.

    • Carefully trim away the mesenteric attachments.

    • Cut the cleaned ileum into segments of 2-3 cm in length.[6]

Protocol 2: Isolated Organ Bath Setup and Equilibration
  • Organ Bath Assembly:

    • Fill the water jacket of the organ bath system with distilled water and set the thermostat to maintain a constant temperature of 37°C.

    • Fill the organ bath chamber (typically 10-25 mL volume) with the chosen physiological salt solution.

    • Continuously aerate the solution with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Tissue Mounting:

    • Tie one end of an ileum segment to a fixed hook at the bottom of the organ bath chamber.

    • Tie the other end to an isometric force transducer using surgical silk thread.

    • Lower the mounted tissue into the organ bath chamber.

  • Equilibration and Tensioning:

    • Apply an initial resting tension of approximately 0.5-1.0 gram to the tissue.

    • Allow the tissue to equilibrate for a period of 30-60 minutes.

    • During equilibration, wash the tissue with fresh, pre-warmed, and aerated physiological salt solution every 15 minutes.

Protocol 3: Determination of this compound Potency (Schild Analysis)

This protocol determines the pA₂ value of this compound, quantifying its competitive antagonism against acetylcholine.

  • Initial Acetylcholine Concentration-Response Curve (CRC):

    • After equilibration, record a baseline reading.

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative or non-cumulative manner to generate a control CRC. A typical concentration range would be 10⁻⁹ M to 10⁻³ M.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly until it returns to the baseline tension.

  • Incubation with this compound:

    • Introduce a known, fixed concentration of this compound into the organ bath (e.g., 1 nM).

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Second Acetylcholine CRC in the Presence of this compound:

    • While maintaining the presence of this compound, repeat the cumulative addition of acetylcholine to generate a second CRC.

    • Observe the rightward shift of the CRC.

  • Repeat with Different Antagonist Concentrations:

    • After thorough washing and allowing the tissue to recover, repeat steps 2 and 3 with at least two other increasing concentrations of this compound (e.g., 3 nM and 10 nM).[3]

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The DR is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of this line is the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Schild analysis protocol.

G cluster_prep Tissue Preparation & Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Sacrifice Animal & Dissect Ileum A2 Clean & Segment Tissue A1->A2 A3 Mount Tissue in Organ Bath A2->A3 A4 Equilibrate & Apply Tension A3->A4 B1 Generate Control ACh Concentration-Response Curve (CRC) A4->B1 B2 Wash Tissue B1->B2 B3 Incubate with this compound (Concentration 1) B2->B3 B4 Generate ACh CRC (in presence of Antagonist) B3->B4 B5 Wash & Repeat with Higher This compound Concentrations B4->B5 C1 Calculate EC₅₀ Values for each ACh CRC B5->C1 C2 Calculate Dose Ratios (DR) C1->C2 C3 Construct Schild Plot (log(DR-1) vs. -log[Antagonist]) C2->C3 C4 Determine pA₂ Value & Slope C3->C4

Caption: Workflow diagram for Schild analysis of this compound in isolated guinea pig ileum.

References

Application Notes and Protocols: Electrophysiological Recording of L-Hyoscyamine Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are pivotal in modulating neuronal excitability, synaptic transmission, and plasticity throughout the central and peripheral nervous systems. Understanding the precise electrophysiological effects of this compound on neurons is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the cholinergic system.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neurons, detailed protocols for conducting pertinent experiments, and a summary of expected quantitative data.

Mechanism of Action at the Neuronal Level

This compound exerts its effects by blocking the action of acetylcholine (ACh) at all five subtypes of muscarinic receptors (M1-M5). These G-protein coupled receptors are broadly classified into two families based on their signaling pathways:

  • M1-like receptors (M1, M3, M5): These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). In neurons, activation of these receptors is generally excitatory, leading to depolarization through the inhibition of potassium channels (e.g., KCNQ/M-current) and modulation of other ion channels.

  • M2-like receptors (M2, M4): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Activation of M2/M4 receptors is typically inhibitory. Presynaptically, they inhibit voltage-gated calcium channels, reducing neurotransmitter release. Postsynaptically, they can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization.

By blocking these receptors, this compound can have complex and varied effects on neuronal function, depending on the specific receptor subtypes present in a given neuron and their pre- or postsynaptic localization.

Signaling Pathways

L_Hyoscyamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_pre Acetylcholine (ACh) M2/M4_pre M2/M4 Receptor ACh_pre->M2/M4_pre Binds VGCC Voltage-Gated Ca2+ Channel M2/M4_pre->VGCC Inhibits Release Neurotransmitter Release VGCC->Release Triggers L-Hyoscyamine_pre This compound L-Hyoscyamine_pre->M2/M4_pre Blocks ACh_post Acetylcholine (ACh) M1/M3/M5 M1/M3/M5 Receptor ACh_post->M1/M3/M5 M2/M4_post M2/M4 Receptor ACh_post->M2/M4_post Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC PLC Gq/11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release K_channel K+ Channel Ca_release->K_channel Inhibits Depolarization Depolarization (EPSP) L-Hyoscyamine_post1 This compound L-Hyoscyamine_post1->M1/M3/M5 Blocks Gi/o Gi/o M2/M4_post->Gi/o GIRK GIRK Channel Gi/o->GIRK Activates Hyperpolarization Hyperpolarization (IPSP) L-Hyoscyamine_post2 This compound L-Hyoscyamine_post2->M2/M4_post Blocks

Caption: this compound's antagonistic action on presynaptic and postsynaptic muscarinic receptors.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound and its related compounds (atropine, scopolamine) on key electrophysiological parameters of neurons. Data is compiled from various studies and should be considered representative.

Table 1: Effects on Intrinsic Neuronal Properties

ParameterControl (Mean ± SEM)This compound/Related Compound (Mean ± SEM)Neuron TypeSpeciesReference Compound
Resting Membrane Potential (mV)-65.8 ± 0.7No significant change reportedHippocampal PyramidalRatAtropine
Input Resistance (MΩ)55.0 ± 3.1Increased by 16 ± 1%Hippocampal CA1 PyramidalRatCarbachol (agonist effect, antagonist would reverse)
Action Potential Threshold (mV)-53.1 ± 1.0No significant change reportedHippocampal PyramidalRatAtropine
Action Potential Firing Rate (Hz)Baseline firingReduced to 24% of controlHippocampal Theta CellsRatAtropine[2]

Table 2: Effects on Synaptic Transmission

ParameterControl (Mean ± SEM)This compound/Related Compound (Mean ± SEM)Synapse TypeSpeciesReference Compound
EPSP Amplitude (mV)0.89 ± 0.74Reduced by 19.1 ± 2.0%Cortical Pyramidal to PyramidalRatCarbachol (agonist effect, antagonist would reverse)[3]
IPSP Amplitude (mV)VariableIncreasedMyenteric Plexus NeuronsGuinea PigAtropine[1]
Paired-Pulse RatioBaseline ratioIncreased (indicative of decreased release probability)Cortical PyramidalRatCarbachol (agonist effect, antagonist would reverse)
Miniature EPSP Frequency (Hz)Baseline frequencyReduced to 80.2 ± 4.1% of controlHippocampal CA1 PyramidalRatCarbachol (agonist effect, antagonist would reverse)[3]
Miniature EPSP Amplitude (mV)0.87 ± 0.07Reduced to 0.47 ± 0.04Hippocampal CA1 PyramidalRatCarbachol (agonist effect, antagonist would reverse)[3]

Experimental Protocols

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., primary hippocampal) patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp slice_prep Acute Brain Slice Preparation (e.g., hippocampus) slice_prep->patch_clamp baseline Baseline Recording (Control ACSF) patch_clamp->baseline drug_app This compound Application (Perfusion) baseline->drug_app washout Washout (Control ACSF) drug_app->washout intrinsic_prop Intrinsic Properties Analysis (RMP, Rin, AP characteristics) washout->intrinsic_prop synaptic_prop Synaptic Properties Analysis (EPSP/IPSP amplitude, kinetics, PPR) washout->synaptic_prop statistical_analysis Statistical Analysis intrinsic_prop->statistical_analysis synaptic_prop->statistical_analysis

Caption: Workflow for electrophysiological analysis of this compound effects.

Protocol 1: Whole-Cell Patch-Clamp from Cultured Neurons

This protocol is adapted for recording from primary hippocampal neurons in culture.

1. Materials and Solutions:

  • External Solution (ACSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 2 MgCl2, 26 NaHCO3, 10 D-glucose. pH 7.4 when bubbled with 95% O2 / 5% CO2.

  • Internal Solution (for current-clamp): (in mM) 130 K-Gluconate, 5 KCl, 2 MgCl2, 0.2 EGTA, 10 HEPES, 4 Na2-ATP, 0.4 Na-GTP, 10 Phosphocreatine. pH 7.2 with KOH.

  • This compound Stock Solution: 10 mM in deionized water, stored at -20°C. Dilute to final working concentrations (e.g., 1-100 µM) in ACSF on the day of the experiment.

2. Procedure:

  • Cell Preparation: Plate primary hippocampal neurons on poly-D-lysine coated coverslips and culture for 10-14 days in vitro (DIV).

  • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with oxygenated ACSF at a rate of 1-2 mL/min.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a healthy-looking pyramidal neuron with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch to current-clamp mode and allow the cell to stabilize for 5 minutes.

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments, 500 ms (B15284909) duration) to determine input resistance and action potential firing characteristics (threshold, frequency, adaptation).

    • Record spontaneous synaptic activity (EPSPs and IPSPs).

  • Drug Application:

    • Record baseline activity for 5-10 minutes.

    • Switch the perfusion to ACSF containing the desired concentration of this compound and record for 10-15 minutes.

    • Switch back to control ACSF for washout and record for another 10-15 minutes.

Protocol 2: Whole-Cell Patch-Clamp from Acute Hippocampal Slices

This protocol is suitable for recording from neurons within a more intact circuit.

1. Materials and Solutions:

  • Slicing Solution (NMDG-based, ice-cold): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4 with HCl.

  • Holding Solution (HEPES-based): (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, 2 MgSO4. pH 7.3-7.4.

  • Recording Solution (ACSF): Same as in Protocol 1.

  • Internal Solution: Same as in Protocol 1.

2. Procedure:

  • Slice Preparation:

    • Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) and perfuse transcardially with ice-cold NMDG slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices in the ice-cold slicing solution using a vibratome.

    • Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-12 minutes.

    • Transfer slices to a holding chamber with HEPES-based solution at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated ACSF at 2-3 mL/min.

    • Identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.

  • Data Acquisition and Drug Application:

    • Follow steps 4-6 from Protocol 1.

    • For evoked synaptic potentials, place a stimulating electrode in the Schaffer collaterals. Deliver brief current pulses to evoke EPSPs in the recorded CA1 neuron.

    • To study paired-pulse ratio (PPR), deliver two stimuli in close succession (e.g., 50 ms interval) and measure the ratio of the second EPSP amplitude to the first.

Conclusion

The provided application notes and protocols offer a framework for the detailed electrophysiological investigation of this compound's effects on neuronal function. By antagonizing muscarinic acetylcholine receptors, this compound can profoundly modulate neuronal excitability and synaptic communication. The quantitative data, though often derived from related compounds, provides a valuable baseline for expected outcomes. Rigorous application of the described patch-clamp protocols will enable researchers to further delineate the specific contributions of different muscarinic receptor subtypes to the neuronal effects of this compound and to explore its potential as a pharmacological tool and therapeutic agent.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid, is a chiral compound with its enantiomers, L-hyoscyamine and D-hyoscyamine, exhibiting different physiological activities. This compound is the pharmacologically active enantiomer, acting as a muscarinic antagonist, and is used in the treatment of various medical conditions, including gastrointestinal disorders. Its enantiomer, D-hyoscyamine, is significantly less active. Therefore, the accurate determination of the enantiomeric purity of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of L- and D-hyoscyamine.

Principle

Chiral HPLC is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. Polysaccharide-based and protein-based chiral columns are commonly employed for the separation of hyoscyamine enantiomers.

Experimental Protocols

This section details two effective methods for the chiral separation of hyoscyamine enantiomers, utilizing different types of chiral stationary phases.

Method 1: Polysaccharide-Based Chiral Stationary Phase

This method is adapted from established procedures for separating atropine (B194438) (the racemic mixture of hyoscyamine enantiomers) and related compounds.[1]

3.1. Materials and Reagents

  • Chiral Column: Chiralpak® AY-3 (amylose tris(3,5-dimethylphenylcarbamate)) or Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: Ethanol with 0.05% diethylamine (B46881) (v/v) or n-Hexane/2-Propanol (80:20, v/v)[1]

  • Solvents: HPLC grade ethanol, n-hexane, and 2-propanol.

  • Reagent: Diethylamine (analytical grade).

  • Standard: Racemic hyoscyamine or individual L- and D-hyoscyamine standards.

  • Sample Diluent: Mobile phase.

3.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

3.3. Chromatographic Conditions

ParameterCondition 1Condition 2
Column Chiralpak® AY-3 (150 x 4.6 mm, 3 µm)Eurocel 01 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Ethanol : Diethylamine (99.95 : 0.05, v/v)n-Hexane : 2-Propanol (80 : 20, v/v)[1]
Flow Rate 0.7 mL/min1.0 mL/min[1]
Column Temperature 25 °C25 °C[1]
Detection Wavelength 218 nm218 nm[1]
Injection Volume 10 µL10 µL[1]

3.4. Sample Preparation

  • Standard Preparation: Prepare a stock solution of racemic hyoscyamine (or this compound) at a concentration of 1 mg/mL in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-20 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing hyoscyamine in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.5. System Suitability

Perform five replicate injections of a standard solution. The system is deemed suitable for analysis if the following criteria are met:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (T): ≤ 2.0 for each enantiomer peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Method 2: Protein-Based Chiral Stationary Phase

This method utilizes an α1-acid glycoprotein (B1211001) (AGP) column, which is effective for the separation of a wide range of chiral compounds.[2][3][4]

3.1. Materials and Reagents

  • Chiral Column: Chiral AGP column (100 x 4.0 mm, 5 µm).

  • Mobile Phase: 10 mM phosphate (B84403) buffer (pH 7.0) with 5% acetonitrile (B52724) (v/v).

  • Solvents: HPLC grade acetonitrile.

  • Reagents: Potassium dihydrogen phosphate, sodium hydroxide (B78521) (for pH adjustment).

  • Standard: Racemic hyoscyamine or individual L- and D-hyoscyamine standards.

  • Sample Diluent: Mobile phase.

3.2. Instrumentation

  • HPLC system as described in Method 1.

3.3. Chromatographic Conditions

ParameterCondition
Column Chiral AGP (100 x 4.0 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile (95 : 5, v/v)
Flow Rate 0.9 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

3.4. Sample Preparation

Follow the same procedure as described in Method 1, using the mobile phase for this method as the diluent.

3.5. System Suitability

The system suitability criteria are the same as described in Method 1.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of hyoscyamine enantiomers using the described methods.

MethodChiral Stationary PhaseMobile Phasek'1 (D-Hyoscyamine)k'2 (this compound)Resolution (Rs)
1A Chiralpak® AY-3Ethanol : Diethylamine (99.95 : 0.05)~2.5~3.1> 1.5
1B Eurocel 01n-Hexane : 2-Propanol (80 : 20)0.540.891.65[1]
2 Chiral AGP10 mM Phosphate Buffer (pH 7.0) : Acetonitrile (95:5)~1.8~2.3> 1.5

k' = capacity factor

Experimental Workflow and Diagrams

The general workflow for the chiral HPLC analysis of this compound enantiomers is depicted below.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Chiral Separation on Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Resolution & Purity G->H I Generate Report H->I

Caption: Workflow for Chiral HPLC Analysis of Hyoscyamine.

The logical relationship for selecting an appropriate chiral HPLC method is outlined in the following diagram.

Method_Selection_Logic Start Start: Separate Hyoscyamine Enantiomers Question1 Available Chiral Columns? Start->Question1 Polysaccharide Polysaccharide-based (e.g., Chiralpak, Eurocel) Question1->Polysaccharide Polysaccharide Protein Protein-based (e.g., Chiral AGP) Question1->Protein Protein Method1 Use Method 1: Normal Phase or Polar Organic Mode Polysaccharide->Method1 Method2 Use Method 2: Reversed-Phase Mode Protein->Method2 End Achieve Separation Method1->End Method2->End

Caption: Decision tree for chiral method selection.

Conclusion

The described chiral HPLC methods provide reliable and reproducible separation of this compound and its enantiomer. The choice between a polysaccharide-based or a protein-based chiral stationary phase will depend on the available resources and the specific requirements of the analysis. Proper method validation should be performed to ensure the accuracy and precision of the results for routine quality control and research applications.

References

L-Hyoscyamine as a Pharmacological Tool for M2 Receptor Blockade: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, the levorotatory isomer of atropine, is a naturally occurring tropane (B1204802) alkaloid that acts as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its ability to block the effects of acetylcholine at these receptors makes it a valuable pharmacological tool for studying the physiological and pathological roles of the different muscarinic receptor subtypes. This document provides detailed application notes and experimental protocols for the use of this compound as an antagonist, with a particular focus on the blockade of M2 muscarinic receptors.

The M2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly coupled to Gi/o proteins.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. These signaling pathways are crucial in regulating a variety of physiological processes, most notably cardiac function and neuronal activity. This compound, by blocking these receptors, can be instrumental in elucidating these processes.

Data Presentation: this compound Affinity for Muscarinic Receptor Subtypes

This compound exhibits high affinity across all five muscarinic receptor subtypes, demonstrating its non-selective antagonist profile. The following tables summarize the binding affinities (pKi) and antagonist potencies (pA2) of S-(-)-hyoscyamine (this compound) at different muscarinic receptor subtypes.

Receptor SubtypeTest SystempKi (mean ± SEM)Ki (nM)
Human m1CHO-K1 cells9.48 ± 0.180.033
Human m2CHO-K1 cells9.45 ± 0.310.035
Human m3CHO-K1 cells9.30 ± 0.190.050
Human m4CHO-K1 cells9.55 ± 0.130.028
Human m5CHO-K1 cells9.24 ± 0.300.057
Data from Ghelardini, C., et al. (1997).[3]
Receptor SubtypeTissue PreparationpA2 (mean ± SEM)
M1Rabbit vas deferens9.33 ± 0.03
M2Rat atrium8.95 ± 0.01
M3Rat ileum9.04 ± 0.03
Data from Ghelardini, C., et al. (1997).[3]

Signaling Pathways and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

Activation of the M2 muscarinic receptor by acetylcholine (ACh) initiates a signaling cascade through the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunit can directly activate GIRK channels, leading to potassium efflux and hyperpolarization.

M2_Signaling cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_out K+ (out) GIRK->K_out ACh Acetylcholine (Agonist) ACh->M2R Binds L_Hyo This compound (Antagonist) L_Hyo->M2R Blocks ATP ATP ATP->AC Inhibition_Response Inhibition of Cellular Response cAMP->Inhibition_Response K_in K+ (in) K_in->GIRK Hyperpolarization Hyperpolarization K_out->Hyperpolarization

Caption: M2 muscarinic receptor signaling pathway and this compound blockade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the M2 receptor.

Radioligand_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing human M2 receptors) incubate 2. Incubation - M2 receptor membranes - Radioligand (e.g., [3H]NMS) - Varying concentrations of this compound prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound and free radioligand) incubate->separate count 4. Quantification (Scintillation counting to measure radioactivity) separate->count analyze 5. Data Analysis (Generate competition curve, calculate IC50 and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

In Vitro: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for the human M2 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

Materials:

  • CHO cell membranes expressing human M2 receptors

  • This compound

  • [3H]N-methylscopolamine ([3H]NMS)

  • Atropine (for non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Vacuum filtration manifold

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing M2 receptors in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]NMS (at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Atropine (at a final concentration of 1 µM), 50 µL of [3H]NMS, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound (at varying final concentrations), 50 µL of [3H]NMS, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]NMS binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro: Functional cAMP Assay

This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing M2 receptors.

Materials:

  • HEK or CHO cells stably expressing human M2 receptors

  • This compound

  • Carbachol (or another suitable muscarinic agonist)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and plates

Procedure:

  • Cell Culture: Plate the M2 receptor-expressing cells in a suitable multi-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of Carbachol (typically its EC80) in the presence of Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal) and IBMX (to prevent cAMP degradation).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value of this compound for the inhibition of the carbachol-mediated response.

    • A Schild analysis can be performed by repeating the experiment with different fixed concentrations of the agonist to determine the pA2 value of this compound, which provides a measure of its affinity for the receptor in a functional context.

In Vivo: Muscarinic Receptor Blockade

This protocol, adapted from Fontana and Sparber (1987), describes a method to assess the in vivo blockade of muscarinic receptors by this compound in a rodent model.[4] The original study focused on brain tissue, but the principle can be applied to other tissues of interest.

Materials:

  • Mice or rats

  • This compound

  • D-Hyoscyamine (as a control for non-specific binding)

  • Oxotremorine (a muscarinic agonist to induce a physiological response, e.g., tremors)

  • Saline solution

  • Surgical and dissection tools

  • Tissue homogenization equipment

  • Analytical method to quantify hyoscyamine (B1674123) isomers (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Administer this compound (e.g., 2 mg/kg, intravenously) to one group of animals.

    • Administer D-Hyoscyamine (the inactive enantiomer) at the same dose to a control group to determine non-specific binding and tissue distribution.

    • A saline-treated group should also be included.

  • Time Course: Euthanize animals at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the kinetics of binding.

  • Tissue Collection: Rapidly dissect the tissue of interest (e.g., heart, brain regions) and freeze immediately.

  • Drug Quantification: Homogenize the tissues and use an appropriate analytical method to measure the concentrations of L- and D-Hyoscyamine.

  • Assessment of Blockade (Functional Readout):

    • In a separate cohort of animals, pre-treat with this compound at various doses.

    • After a set pre-treatment time (e.g., 30 minutes), administer a challenge dose of Oxotremorine.

    • Quantify the physiological response (e.g., scoring the intensity of tremors) over time.

  • Data Analysis:

    • Specific binding in vivo can be estimated by subtracting the concentration of D-Hyoscyamine from the concentration of this compound in the target tissue at each time point.

    • For the functional study, plot the dose of this compound against the inhibition of the oxotremorine-induced response to determine the in vivo potency of the blockade.

Conclusion

This compound serves as a potent, non-selective antagonist for all muscarinic receptor subtypes. Its high affinity for the M2 receptor makes it a valuable tool for investigating M2-mediated physiological and pharmacological effects. The protocols provided herein offer standardized methods for characterizing the binding and functional blockade of M2 receptors by this compound in both in vitro and in vivo settings. When using this compound, it is crucial for researchers to be mindful of its lack of selectivity and to employ appropriate controls and experimental designs to isolate the effects mediated specifically by M2 receptor blockade.

References

Application Notes and Protocols for L-Hyoscyamine Administration in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of L-Hyoscyamine in established animal models of Irritable Bowel Syndrome (IBS) and bradycardia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It acts on M1, M2, and M3 receptors, leading to effects such as reduced gastrointestinal motility and increased heart rate.[1][3] These properties make it a compound of interest for studying and potentially treating disorders like Irritable Bowel Syndrome (IBS) and bradycardia. While clinically used in humans for these conditions, detailed preclinical protocols in animal models are essential for further research and drug development.[4][5][6]

This compound: Mechanism of Action

This compound is a non-selective muscarinic antagonist, meaning it blocks the action of acetylcholine at all muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[1][7] Its therapeutic effects in the context of IBS and bradycardia are primarily attributed to its action on M2 and M3 receptors.

  • In the Gastrointestinal Tract: By blocking M3 receptors on smooth muscle cells, this compound reduces the tone and motility of the colon, alleviating spasms and cramping characteristic of IBS.[1][8]

  • In the Heart: this compound antagonizes M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, leading to an increase in heart rate.[1][5][7]

The signaling pathway involves the competitive inhibition of acetylcholine binding to G-protein coupled muscarinic receptors. This blockage prevents the downstream effects of parasympathetic nerve stimulation.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle, Cardiac Pacemaker) Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds and Activates G-Protein G-Protein Muscarinic Receptor->G-Protein Activates Effector Effector G-Protein->Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) Effector (e.g., Adenylyl Cyclase, Phospholipase C) Cellular Response Cellular Response This compound This compound This compound->Muscarinic Receptor Competitively Blocks Effector->Cellular Response Alters Activity

Caption: this compound's antagonistic action on muscarinic receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds. Due to the limited availability of preclinical data for this compound, information on atropine, glycopyrrolate, and dicyclomine (B1218976) is provided for dose-ranging guidance.

Table 1: Pharmacokinetic Parameters

CompoundAnimal ModelHalf-lifeBioavailability (Oral)Primary Route of ExcretionReference(s)
This compoundHuman3.5 hours~50%Urine[2][7]
Atropine (dthis compound)Rat~1 hourNot specifiedUrine[9]
DicyclomineHuman~1.8 hoursRapidly absorbedUrine[10]

Table 2: Recommended Starting Doses for Animal Models

Disease ModelAnimalCompoundProposed Starting DoseRoute of AdministrationFrequencyReference(s) for Rationale
Irritable Bowel SyndromeRatThis compound0.1 - 0.5 mg/kgIntraperitoneal (IP) or Oral (PO)Once daily or prior to stressor[10][11]
BradycardiaMouseThis compound0.05 - 0.2 mg/kgIntraperitoneal (IP) or Subcutaneous (SC)As needed based on heart rate monitoring[5][11]
BradycardiaDogAtropine0.01 - 0.04 mg/kgIntravenous (IV), Intramuscular (IM), or Subcutaneous (SC)As needed[7]
BradycardiaDogGlycopyrrolate0.005 - 0.01 mg/kgIntravenous (IV)As needed[1][4]

Experimental Protocols

Animal Model of Irritable Bowel Syndrome (IBS) in Rats

This protocol describes the induction of a post-inflammatory IBS model in rats, characterized by visceral hypersensitivity, a key feature of human IBS.

4.1.1. Induction of Visceral Hypersensitivity

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Induction Agent: Trinitrobenzene sulfonic acid (TNBS) solution (50 mg/mL in 50% ethanol).

  • Procedure:

    • Fast rats overnight with free access to water.

    • Anesthetize the rats (e.g., isoflurane).

    • Gently insert a catheter (2 mm diameter) 8 cm into the colon via the anus.

    • Slowly instill 0.5 mL of the TNBS solution.

    • Keep the rat in a head-down position for approximately 1 minute to ensure the solution remains in the colon.

    • Allow the rats to recover for at least 7 days before assessing visceral sensitivity. This period allows for the acute inflammation to subside, leaving a state of chronic visceral hypersensitivity.[5][12][13]

4.1.2. This compound Administration Protocol

  • Drug Preparation:

    • This compound sulfate (B86663) is soluble in sterile saline.[14]

    • Prepare a stock solution (e.g., 1 mg/mL) and dilute to the final desired concentration for injection.

    • For oral administration, dissolve in sterile water.

  • Administration:

    • Route: Intraperitoneal (IP) injection is recommended for precise dosing and rapid absorption.[15] Oral gavage can also be used.

    • Dosage: Based on the potency of related anticholinergics, a starting dose of 0.1 - 0.5 mg/kg is recommended.

    • Volume: For IP injection in rats, the volume should not exceed 10 mL/kg.[16]

    • Frequency: Administer once daily or 30-60 minutes prior to visceral sensitivity testing.

  • Outcome Measures:

    • Visceral Sensitivity: Assess the response to colorectal distension by measuring the abdominal withdrawal reflex or electromyographic activity of the abdominal muscles.

    • Gastrointestinal Motility: Measure fecal pellet output or use a charcoal meal transit test.

IBS Model and Treatment Workflow Start Start TNBS Instillation Induce Colitis (TNBS) Start->TNBS Instillation Recovery Recovery Period (7 days) TNBS Instillation->Recovery Group Assignment Randomly Assign to Groups (Vehicle vs. This compound) Recovery->Group Assignment Drug Administration Administer this compound or Vehicle Group Assignment->Drug Administration Assessment Assess Visceral Sensitivity and Motility Drug Administration->Assessment Data Analysis Analyze Data Assessment->Data Analysis End End Data Analysis->End

Caption: Workflow for the post-inflammatory IBS rat model.
Pharmacologically-Induced Bradycardia Model in Mice

This protocol details a method for inducing transient bradycardia in mice to evaluate the chronotropic effects of this compound.

4.2.1. Induction of Bradycardia

  • Animals: Adult male C57BL/6 mice are commonly used.

  • Induction Agent: Aconitine (B1665448) or a beta-blocker such as propranolol (B1214883) can be used. Aconitine induces bradycardia and hypotension.[7]

  • Procedure:

    • Acclimatize mice to the experimental setup.

    • Record baseline heart rate using a non-invasive method (e.g., tail-cuff system) or telemetry.

    • Administer the bradycardic agent. For example, a toxic dose of aconitine (e.g., 200-400 µg/kg, orally) can induce a significant decrease in heart rate.[7]

    • Monitor the heart rate continuously to confirm the onset of bradycardia.

4.2.2. This compound Administration Protocol

  • Drug Preparation:

    • Prepare this compound sulfate in sterile saline for injection.

  • Administration:

    • Route: Intraperitoneal (IP) or subcutaneous (SC) injection.

    • Dosage: A starting dose of 0.05 - 0.2 mg/kg is suggested, based on doses used in other species and the relative potency to atropine.[5][11]

    • Volume: For IP injection in mice, the volume should be less than 10 mL/kg.[16]

    • Timing: Administer this compound at the onset of induced bradycardia.

  • Outcome Measures:

    • Heart Rate: Continuously monitor the heart rate to determine the onset, magnitude, and duration of the heart rate increase following this compound administration.

    • Electrocardiogram (ECG): Record ECG to assess for any changes in cardiac rhythm.

Bradycardia Model and Treatment Workflow Start Start Baseline HR Record Baseline Heart Rate Start->Baseline HR Induce Bradycardia Administer Bradycardic Agent (e.g., Aconitine) Baseline HR->Induce Bradycardia Confirm Bradycardia Monitor and Confirm Bradycardia Induce Bradycardia->Confirm Bradycardia Administer this compound Administer this compound or Vehicle Confirm Bradycardia->Administer this compound Monitor HR Continuously Monitor Heart Rate Administer this compound->Monitor HR Data Analysis Analyze Heart Rate Changes Monitor HR->Data Analysis End End Data Analysis->End

Caption: Workflow for the pharmacologically-induced bradycardia mouse model.

Conclusion

These protocols provide a framework for investigating the effects of this compound in relevant animal models of Irritable Bowel Syndrome and bradycardia. Researchers should optimize dosages and methodologies based on their specific experimental goals and institutional animal care and use guidelines. The provided information, including the mechanism of action, quantitative data, and detailed protocols, aims to facilitate further preclinical research into the therapeutic potential of this compound.

References

Application Notes and Protocols for L-Hyoscyamine in the In Vitro Study of Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, the levorotatory isomer of atropine, is a potent anticholinergic agent widely used in clinical settings to reduce gastrointestinal (GI) motility and alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) and peptic ulcers.[1][2][3] Its mechanism of action involves the competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors, which are crucial for mediating parasympathetic nerve impulses that stimulate smooth muscle contraction in the GI tract.[1][2][3][4] In vitro studies of this compound are fundamental for elucidating its precise pharmacological profile, determining its potency and efficacy, and screening for new drug candidates with similar antispasmodic properties.

These application notes provide a comprehensive overview of the use of this compound in in vitro gastrointestinal motility research. They include detailed experimental protocols for the isolated organ bath technique, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The potency of an antagonist like this compound is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater antagonist potency.

AntagonistAgonistTissue PreparationReceptor Subtype(s)pA2 Value (Mean ± SEM)Reference
S-(-)-HyoscyamineAcetylcholineRat IleumM39.04 ± 0.03[5]
S-(-)-HyoscyamineMuscarinic AgonistRabbit Vas DeferensM19.33 ± 0.03[5]
S-(-)-HyoscyamineMuscarinic AgonistRat AtriumM28.95 ± 0.01[5]
HyoscineAcetylcholineGuinea Pig IleumMuscarinic9.46 ± 0.05[6]
Atropine (dthis compound)AcetylcholineGuinea Pig IleumMuscarinic9.93 ± 0.04[6]

Note: this compound is the S-(-)-enantiomer of atropine. Hyoscine (scopolamine) is a closely related tropane (B1204802) alkaloid with a similar mechanism of action.

Signaling Pathways and Mechanisms

This compound exerts its inhibitory effect on gastrointestinal motility by blocking muscarinic acetylcholine receptors on smooth muscle cells. The predominant receptor subtype mediating smooth muscle contraction in the gut is the M3 receptor.

Muscarinic M3 Receptor Signaling Pathway in Gastrointestinal Smooth Muscle

M3_Signaling ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates L_Hyoscyamine This compound L_Hyoscyamine->M3R Competitively Blocks Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates Experimental_Workflow start Start euthanasia Humane Euthanasia of Animal start->euthanasia dissection Dissection & Isolation of GI Tissue euthanasia->dissection preparation Tissue Segment Preparation dissection->preparation mounting Mount Tissue in Organ Bath preparation->mounting equilibration Equilibration (30-60 min) mounting->equilibration control_crc Generate Control Agonist (ACh) Concentration-Response Curve equilibration->control_crc washout1 Washout control_crc->washout1 antagonist_incubation Incubate with This compound washout1->antagonist_incubation antagonist_crc Generate ACh CRC in Presence of This compound antagonist_incubation->antagonist_crc washout2 Washout antagonist_crc->washout2 repeat_antagonist Repeat with Different This compound Concentrations washout2->repeat_antagonist repeat_antagonist->antagonist_incubation Yes data_analysis Data Analysis: - EC50 Determination - Dose Ratios - Schild Plot - pA2 Calculation repeat_antagonist->data_analysis No end End data_analysis->end

References

Application Notes: Assessing L-Hyoscyamine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Hyoscyamine is a tropane (B1204802) alkaloid, primarily known for its antimuscarinic properties as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It is widely used for various therapeutic purposes, including treating gastrointestinal disorders and reducing secretions.[1][3] While its pharmacological effects are well-documented, a comprehensive understanding of its direct cytotoxic potential across various cell types is crucial for drug development, toxicology screening, and exploring new therapeutic applications.

These application notes provide a detailed framework for researchers to assess the cytotoxicity of this compound using established in vitro cell culture-based assays. This guide offers standardized protocols for the MTT, LDH, and Annexin V/PI apoptosis assays to ensure reliable and reproducible results.[4][5][6]

Data Presentation: this compound Cytotoxicity

Experimental Workflow & Signaling Pathways

Visualizing the experimental process and potential biological pathways provides a clear overview of the research strategy.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assessment cluster_3 Phase 4: Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) cell_seeding Seed Cells in 96-well Plates cell_culture Culture & Maintain Selected Cell Lines cell_culture->cell_seeding treatment Treat Cells with Serial Dilutions of this compound cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis readout Measure Absorbance or Fluorescence mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability and IC50 Values readout->calc

Caption: General experimental workflow for assessing this compound cytotoxicity.

This compound's primary action is blocking muscarinic receptors.[1] Cytotoxicity, if observed, could be linked to downstream effects of this blockade or off-target effects, potentially inducing apoptosis. Apoptosis is a regulated process of programmed cell death involving cascades of caspase enzymes.[8][9]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 caspase3 Executioner Caspases (Caspase-3, -6, -7) caspase8->caspase3 bid tBid caspase8->bid cleavage stress Cellular Stress (e.g., Drug Treatment) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome procaspase9 Pro-Caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp blebbing DNA Fragmentation Membrane Blebbing caspase3->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis bid->bcl2 activation

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product, the quantity of which is proportional to the number of viable cells.[10]

Materials

  • This compound stock solution (e.g., 10-20 mM in DMSO)

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Analysis: Calculate cell viability as a percentage of the vehicle control:

    • Cell Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] x 100

G viable_cell Viable Cell (Active Mitochondria) dehydrogenase Mitochondrial Dehydrogenase mtt MTT (Yellow, Soluble) mtt->dehydrogenase Reduction formazan Formazan (Purple, Insoluble) dehydrogenase->formazan dmso Solubilization (e.g., DMSO) formazan->dmso solution Purple Solution dmso->solution readout Measure Absorbance @ 570 nm solution->readout

Caption: Principle of the MTT cell viability assay.

LDH Cytotoxicity Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Materials

  • Cells treated with this compound in a 96-well plate

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (for maximum LDH release control)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 490 nm)

Protocol

  • Prepare Controls: After the treatment incubation period, prepare the following controls on the same plate:

    • Maximum LDH Release: Add 10 µL of Lysis Buffer to control wells containing untreated cells. Incubate for 30-45 minutes.[12]

    • Spontaneous LDH Release: Use untreated cells.

    • Background Control: Use culture medium only.

  • Sample Collection: Centrifuge the 96-well plate at 250-400 x g for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer’s instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[12]

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release:

    • Cytotoxicity (%) = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

G intact_cell Intact Cell (LDH inside) lysed_cell Lysed Cell (Membrane Damage) ldh_released LDH Released into Medium lysed_cell->ldh_released tetrazolium Tetrazolium Salt (INT) ldh_released->tetrazolium LDH Catalysis formazan Formazan (Red, Soluble) tetrazolium->formazan readout Measure Absorbance @ 490 nm formazan->readout

Caption: Principle of the LDH cytotoxicity assay.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[9] Propidium Iodide (PI), a membrane-impermeable DNA dye, is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[13]

Materials

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometry tubes

  • Flow cytometer

Protocol

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Analysis: Use the flow cytometer software to quantify the cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

    • Necrotic: Annexin V-negative / PI-positive

References

Application Notes and Protocols: L-Hyoscyamine as a Positive Control in Antispasmodic Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a well-characterized anticholinergic agent widely employed for its antispasmodic properties.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the parasympathetic stimulation of smooth muscle contraction. Its established mechanism of action and potent inhibitory effects on gastrointestinal motility make it an ideal positive control for in vitro and ex vivo antispasmodic drug screening assays. These assays are crucial in the discovery and development of novel therapeutic agents for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).

This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in the screening of potential antispasmodic drugs, with a focus on the isolated guinea pig ileum model.

Mechanism of Action and Signaling Pathway

This compound exerts its antispasmodic effect by blocking muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[2] In the gastrointestinal tract, the M2 and M3 receptor subtypes are predominantly involved in regulating motility. Acetylcholine (ACh), released from parasympathetic nerve endings, binds to these receptors to initiate a signaling cascade that leads to muscle contraction.

This compound competitively binds to these M3 receptors, preventing ACh from binding and thereby inhibiting the downstream signaling events that lead to muscle contraction. This results in smooth muscle relaxation and an antispasmodic effect.

Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells initiates a well-defined signaling cascade, as illustrated in the diagram below.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum (SR) IP3->Ca_SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ Ca_SR->Ca_ion Releases Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates PKC->Contraction Potentiates ACh Acetylcholine (ACh) ACh->M3_Receptor Binds L_Hyoscyamine This compound L_Hyoscyamine->M3_Receptor Blocks

Muscarinic receptor signaling pathway leading to smooth muscle contraction.

Experimental Protocols

The isolated tissue bath technique is a classical and robust method for evaluating the contractile and relaxant properties of smooth muscle preparations. The guinea pig ileum is a standard model for studying antispasmodic activity due to its sensitivity to muscarinic agonists like acetylcholine.

Experimental Workflow for Antispasmodic Screening

The general workflow for screening potential antispasmodic compounds using this compound as a positive control is outlined below.

Antispasmodic_Screening_Workflow A 1. Tissue Preparation (Isolate Guinea Pig Ileum) B 2. Tissue Mounting (in Organ Bath) A->B C 3. Equilibration (in Physiological Salt Solution) B->C D 4. Viability Check (e.g., with KCl) C->D E 5. Acetylcholine Dose-Response (Establish Control Contraction) D->E F 6. Washout E->F G 7. Incubation with Test Compound or this compound (Positive Control) F->G H 8. Repeat Acetylcholine Dose-Response G->H I 9. Data Analysis (Calculate % Inhibition, IC50/pA2) H->I

General experimental workflow for in vitro antispasmodic drug screening.
Detailed Protocol: Isolated Guinea Pig Ileum Assay

1. Materials and Reagents:

  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g).

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.55). The solution should be freshly prepared and continuously gassed with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Agonist: Acetylcholine (ACh) chloride.

  • Positive Control: this compound sulfate.

  • Test Compounds: Stock solutions of the compounds to be screened.

2. Equipment:

  • Isolated tissue organ bath system with thermostatic control (37°C).

  • Isometric force transducer.

  • Data acquisition system and software.

  • Carbogen gas cylinder.

  • Dissection tools.

3. Tissue Preparation:

  • Humanely euthanize the guinea pig by cervical dislocation.

  • Open the abdominal cavity and carefully excise a segment of the ileum, approximately 10-15 cm from the ileo-caecal junction.

  • Place the excised tissue in a petri dish containing fresh, carbogen-aerated Tyrode's solution at room temperature.

  • Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

4. Experimental Procedure:

  • Mount a segment of the ileum in the organ bath chamber containing 10 mL of Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer.

  • Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • After equilibration, elicit a reference contraction by adding a submaximal concentration of acetylcholine (e.g., 1 µM).

  • Once a stable plateau is reached, wash the tissue to return to baseline.

  • Cumulative Concentration-Response Curve for Acetylcholine:

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable contraction at each concentration before adding the next.

    • This will serve as the control dose-response curve.

  • Wash the tissue thoroughly until the baseline tension is restored.

  • Inhibition Assay:

    • Incubate the tissue with a specific concentration of the test compound or this compound (as the positive control) for a pre-determined period (e.g., 20-30 minutes).

    • Repeat the cumulative concentration-response curve for acetylcholine in the presence of the inhibitor.

  • Repeat the procedure for different concentrations of the test compounds and this compound.

5. Data Analysis:

  • Record the contractile responses as changes in tension (grams).

  • Express the responses to acetylcholine in the presence of an inhibitor as a percentage of the maximum contraction obtained in the control curve.

  • Plot the log concentration of acetylcholine against the percentage response to generate dose-response curves.

  • Calculate the EC₅₀ (half-maximal effective concentration) for acetylcholine in the absence and presence of the inhibitors.

  • For competitive antagonists like this compound, the pA₂ value can be determined from the Schild plot, which provides a measure of the antagonist's affinity for the receptor. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

  • Alternatively, the IC₅₀ (half-maximal inhibitory concentration) for the test compounds and this compound can be calculated by plotting the log concentration of the inhibitor against the percentage inhibition of the acetylcholine-induced contraction at a fixed submaximal concentration.

Data Presentation

CompoundSpasmogenTissue PreparationPotency MetricValue
This compound AcetylcholineGuinea Pig IleumpA₂~9.0 - 10.0 (Estimated)
AtropineAcetylcholineGuinea Pig IleumpA₂9.93 ± 0.04
HyoscineAcetylcholineGuinea Pig IleumpA₂9.46 ± 0.05
DicyclomineAcetylcholineGuinea Pig IleumpA₂9.39 ± 0.12
ValethamateAcetylcholineGuinea Pig IleumpA₂9.80 ± 0.12

Note: The pA₂ value for this compound is estimated based on its known higher potency compared to atropine and hyoscine. The values for other compounds are from published studies for comparative purposes.[3]

Conclusion

This compound serves as an excellent and reliable positive control in the in vitro screening of novel antispasmodic agents. Its well-defined mechanism of action as a competitive muscarinic antagonist provides a clear benchmark for evaluating the potency and potential mechanism of new chemical entities. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers in establishing robust and reproducible antispasmodic screening assays.

References

LC-MS/MS method for quantification of L-Hyoscyamine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of L-Hyoscyamine (B7768854).

Introduction

This compound, the levorotatory isomer of atropine (B194438), is a tropane (B1204802) alkaloid and a primary active ingredient found in plants of the Solanaceae family.[1] It acts as a non-selective muscarinic receptor antagonist, inhibiting the parasympathetic activities of acetylcholine.[1][2] This activity makes it therapeutically useful for a variety of conditions, including gastrointestinal disorders, nausea, and motion sickness.[1] Given that atropine is a racemic mixture of d- and this compound, and only the l-isomer is pharmacologically active, a sensitive and selective analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic and clinical studies.[3]

This application note provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is highly sensitive and specific, suitable for clinical research and bioequivalence studies.

Experimental

Materials and Reagents
  • This compound reference standard

  • Scopolamine (Internal Standard, IS)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • Diethylamine

  • Ammonium Formate

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Analytical Column: A chiral column, such as a Chiralpak MZ (250 mm × 4.6 mm, 5.0 μm), is recommended for separating this compound from its d-isomer.[3] Alternatively, a reverse-phase C18 column can be used if chiral separation is not required.

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of this compound and Scopolamine (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) samples.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and quality control samples. A typical calibration curve range is 20.0-400 pg/mL.[3]

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from human plasma.[3]

Protocol:

  • Pipette 1.0 mL of human plasma sample, calibration standard, or QC sample into a clean polypropylene (B1209903) tube.

  • Add the internal standard solution.

  • Add a basifying agent, such as 100 µL of 0.2 M NaOH, and vortex briefly.

  • Add 3.0 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and isopropanol).

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (1.0 mL) add_is 2. Add Internal Standard plasma->add_is basify 3. Add Basifying Agent (e.g., NaOH) add_is->basify extract 4. Add Extraction Solvent & Vortex basify->extract centrifuge 5. Centrifuge extract->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Figure 1. Detailed workflow for the liquid-liquid extraction of this compound from plasma.

LC-MS/MS Method

Chromatographic Conditions
ParameterCondition
Column Chiral MZ (250 mm × 4.6 mm, 5.0 μm)[3]
Mobile Phase Stepwise gradient elution with n-hexane, isopropanol, and diethylamine[3]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Run Time Approximately 2 minutes[4]
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI) or APCI[4]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temperature Dependent on instrument
Collision Gas Argon

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound290.1124.1[3]
Scopolamine (IS)304.0138.0

Method Validation

The method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 20.0 - 400 pg/mL[3]
Correlation Coefficient (r²) > 0.99
Precision (RSD%) Within 6.3%[3]
Accuracy (RE%) Between -2.7% and 4.5%[3]
Recovery Consistent and reproducible across the concentration range.
Stability This compound in human plasma is stable under various storage conditions.[3]

Overall Workflow

The entire process from sample collection to data analysis follows a structured workflow to ensure data integrity and reproducibility.

G cluster_workflow Overall Quantification Workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (LLE) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report Reporting data_processing->report

Figure 2. High-level overview of the this compound quantification workflow.

Conclusion

This application note describes a robust and validated LC-MS/MS method for the quantification of this compound in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and a chiral chromatographic separation coupled with tandem mass spectrometry for sensitive and specific detection. This method is well-suited for pharmacokinetic studies, clinical trial sample analysis, and other applications requiring accurate measurement of this compound.

References

Application Notes & Protocols: Investigating Salivary Secretion Inhibition with L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1][2] It is the levorotatory isomer of atropine (B194438) and functions as a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][3] Due to its anticholinergic properties, this compound effectively inhibits parasympathetic activities, including the reduction of secretions from salivary, bronchial, and sweat glands.[1][4] This makes it a valuable pharmacological tool for investigating the mechanisms of salivary secretion and a potential therapeutic agent for conditions characterized by excessive salivation (sialorrhea).[5] These application notes provide a detailed overview of the mechanism of action, experimental protocols for its study, and quantitative data regarding its effects.

Mechanism of Action: Inhibition of Muscarinic Signaling

Salivary secretion is primarily regulated by the parasympathetic nervous system.[6] Nerve impulses trigger the release of the neurotransmitter acetylcholine (ACh), which binds to and activates muscarinic acetylcholine receptors (mAChRs) on the acinar cells of the salivary glands.[7][8]

The predominant subtypes in salivary glands are the M1 and M3 receptors, with the M3 receptor playing a crucial role in fluid secretion.[7][9][10] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade involving the production of inositol (B14025) trisphosphate (IP₃).[9] IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to an influx of ions and water into the acinar lumen, ultimately producing saliva.[7][9]

This compound exerts its inhibitory effect by competitively blocking ACh from binding to these M1 and M3 receptors.[1][3] By antagonizing these receptors, this compound prevents the downstream signaling cascade, blocks the increase in intracellular Ca²⁺, and thereby inhibits the secretion of saliva.[4][7]

Salivary_Secretion_Pathway cluster_pre Presynaptic Neuron cluster_post Salivary Acinar Cell cluster_inhibition Inhibition Nerve Parasympathetic Nerve Impulse ACh_release Acetylcholine (ACh) Release Nerve->ACh_release M3R M3 Muscarinic Receptor (M3R) ACh_release->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular Ca²⁺ Release IP3->Ca_release Triggers Secretion Saliva Secretion Ca_release->Secretion Leads to L_Hyoscyamine This compound L_Hyoscyamine->M3R Blocks

Caption: this compound blocks the M3 muscarinic receptor, inhibiting saliva secretion.

Quantitative Data: Dose-Response and Efficacy

The inhibitory effect of this compound on salivary secretion is dose-dependent. Studies in healthy human volunteers have demonstrated its potent antisialagogue (anti-salivation) effects compared to other anticholinergic agents and placebo.

Treatment Group Dosage Effect on Gastric Emptying Effect on Salivary Secretion Reference
This compound 0.6 mg, twice daily for 4 daysDelayedSignificantly Inhibited[11]
Pirenzepine (B46924) 50 mg, twice daily for 4 daysSlightly AcceleratedLess Inhibition than this compound[11]
Placebo Two tablets, twice daily for 4 daysNo significant changeNo significant change[11]

Table 1: Comparative effects of this compound and Pirenzepine on gastric emptying and salivary secretion in healthy volunteers. The study highlights that this compound significantly inhibits salivation more than pirenzepine, an agent noted for more selective action on gastric secretion.[11]

In clinical and diagnostic settings, dosages of 0.25 to 0.5 mg (IV, IM, or subcutaneous) are used to reduce salivary and respiratory secretions.[12] For oral administration, typical adult doses range from 0.125 to 0.250 mg every four hours as needed.[13]

Experimental Protocol: Pilocarpine-Induced Salivation in Mice

This protocol describes a common in vivo method to quantify the inhibitory effect of this compound on salivary secretion. The model uses pilocarpine (B147212), a muscarinic receptor agonist, to induce a robust and measurable salivatory response.[14][15][16]

4.1. Materials

  • This compound sulfate

  • Pilocarpine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male ICR mice (or other appropriate strain), 8-10 weeks old

  • Pre-weighed cotton balls (or other absorbent material)

  • Analytical balance (readable to 0.1 mg)

  • Animal handling equipment (forceps, cages)

  • Syringes and needles for intraperitoneal (i.p.) injection

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis A1 Acclimatize mice (1 week) A2 Fast mice overnight (water ad libitum) A1->A2 A3 Weigh mice and calculate dosages A2->A3 B1 Administer this compound (or vehicle) i.p. A3->B1 B2 Wait for drug absorption (e.g., 30 minutes) B1->B2 B3 Administer Pilocarpine i.p. to induce salivation B2->B3 C1 Place pre-weighed cotton ball in mouse's mouth B3->C1 C2 Collect saliva for a fixed period (e.g., 15 min) C1->C2 C3 Remove and immediately weigh the cotton ball C2->C3 D1 Calculate saliva volume (Final Wt - Initial Wt) C3->D1 D2 Normalize to body weight (μL/g) and compare groups D1->D2

Caption: Workflow for measuring this compound's effect on pilocarpine-induced salivation.

4.3. Detailed Procedure

  • Animal Preparation:

    • Acclimatize animals to the housing facility for at least one week prior to the experiment.

    • Fast mice for 12-16 hours before the experiment to ensure empty stomachs, but provide water ad libitum.

    • On the day of the experiment, weigh each mouse to calculate the precise drug and vehicle volumes for injection.

  • Drug Administration:

    • Prepare a stock solution of this compound in sterile saline. Doses should be determined from literature or pilot studies.

    • Divide mice into at least two groups: a control group (receiving saline vehicle) and a treatment group (receiving this compound).

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Allow for a pre-treatment period (e.g., 30 minutes) for the drug to be absorbed and exert its effect.

  • Induction and Collection of Saliva:

    • Prepare a solution of pilocarpine hydrochloride in sterile saline (a typical dose is 0.5 mg/kg).[16]

    • Inject the pilocarpine solution i.p. into each mouse to stimulate salivation.

    • Immediately after pilocarpine injection, carefully place a pre-weighed, sterile cotton ball into the mouse's oral cavity.

    • Place the mouse in a clean, isolated cage for the collection period (e.g., 15 minutes).[15] Ensure no bedding material can contaminate the cotton.

    • After the collection period, carefully remove the cotton ball using forceps and immediately record its final weight.

  • Data Analysis:

    • Calculate the amount of saliva collected by subtracting the initial weight of the cotton ball from its final weight. Assuming a saliva density of 1 g/mL, the weight in milligrams is equivalent to the volume in microliters.

    • Express the total saliva volume as a flow rate (e.g., μL/min) or normalize it to the animal's body weight (μL/g).

    • Compare the mean saliva production between the control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in saliva in the this compound group indicates an inhibitory effect.

Additional Application Notes & Considerations

  • Alternative Saliva Collection: While the cotton ball method is common, other techniques like direct cannulation of the salivary ducts can be used for more precise measurements, though they are more invasive.[17] Non-invasive methods using throat microphones to detect swallowing frequency are also being explored.[18][19]

  • Safety and Side Effects: this compound is a potent anticholinergic. Researchers should be aware of its systemic effects, including increased heart rate, decreased gastrointestinal motility, and potential central nervous system effects like dizziness or confusion, especially at higher doses.[1][20]

  • Long-Term Use: Prolonged inhibition of salivary flow can lead to oral health issues such as dental caries and oral candidiasis.[5][20]

  • Receptor Specificity: While effective, this compound is non-selective. For studies requiring differentiation between muscarinic receptor subtypes, more selective antagonists (e.g., pirenzepine for M1, darifenacin (B195073) for M3) may be more appropriate tools.[21]

References

Application of L-Hyoscyamine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a potent anticholinergic agent. It functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[1][2][3][4] As the levorotatory isomer of atropine, this compound exhibits greater pharmacological activity and is a valuable tool in neuroscience research for investigating the roles of the cholinergic system in various physiological and pathological processes.[3][4] Its ability to cross the blood-brain barrier allows for the study of its effects on the central nervous system (CNS).[1][5][6]

These application notes provide an overview of the mechanism of action of this compound, relevant quantitative data, and detailed protocols for its use in in vitro and in vivo neuroscience research.

Mechanism of Action

This compound exerts its effects by competitively blocking all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This antagonism prevents acetylcholine from binding to its receptors, thereby inhibiting parasympathetic nerve impulses.[1][7] In the CNS, this blockade disrupts cholinergic signaling, which is crucial for processes such as learning, memory, and attention.[8] The disruption of cholinergic pathways by this compound is a widely used approach to model cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[9][10]

Signaling Pathway

L_Hyoscyamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh mAChR Muscarinic ACh Receptor (M1-M5) ACh->mAChR Binds G_Protein G-Protein Activation mAChR->G_Protein Effector Effector Proteins (e.g., PLC, AC) G_Protein->Effector Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Effector->Cellular_Response L_Hyoscyamine This compound L_Hyoscyamine->mAChR Antagonizes

Data Presentation

Receptor Binding Affinities

The following table summarizes the binding affinities of this compound and its dextro-enantiomer, R-(+)-hyoscyamine, for different muscarinic receptor subtypes.

CompoundReceptor SubtypeTissue/Cell LineAffinity (pA2 / pKi)Reference
S-(-)-HyoscyamineM1Rabbit Vas DeferenspA2: 9.33 ± 0.03[11]
M2Rat AtriumpA2: 8.95 ± 0.01[11]
M3Rat IleumpA2: 9.04 ± 0.03[11]
m1CHO-K1pKi: 9.48 ± 0.18[11]
m2CHO-K1pKi: 9.45 ± 0.31[11]
m3CHO-K1pKi: 9.30 ± 0.19[11]
m4CHO-K1pKi: 9.55 ± 0.13[11]
m5CHO-K1pKi: 9.24 ± 0.30[11]
R-(+)-HyoscyamineM1Rabbit Vas DeferenspA2: 7.05 ± 0.05[11]
M2Rat AtriumpA2: 7.25 ± 0.04[11]
M3Rat IleumpA2: 6.88 ± 0.05[11]
m1CHO-K1pKi: 8.21 ± 0.07[11]
m2CHO-K1pKi: 7.89 ± 0.06[11]
m3CHO-K1pKi: 8.06 ± 0.18[11]
m4CHO-K1pKi: 8.35 ± 0.11[11]
m5CHO-K1pKi: 8.17 ± 0.08[11]
Pharmacokinetic Properties
ParameterValueSpeciesRoute of AdministrationReference
Bioavailability~50%HumanOral[6]
Protein Binding~50%Human-[6]
MetabolismLiverHuman-[5][6]
Elimination Half-Life2-3.5 hours (regular release)HumanOral[12]
~7 hours (extended release)HumanOral[12]
ExcretionUrineHuman-[5][6]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound on Neuronal Cells

This protocol describes a general method for assessing the effects of this compound on a human neuroblastoma cell line, such as SH-SY5Y, which is a common in vitro model in neuroscience.[13]

Objective: To determine the effect of this compound on neuronal cell viability and function.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound stock solution (e.g., in DMSO or sterile water)

  • 96-well and 24-well cell culture plates

  • Cell viability assay kit (e.g., MTT or LDH)

  • Assay kits for specific functional readouts (e.g., neurotransmitter release, calcium imaging)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed cells into 96-well plates (for viability assays) or 24-well plates (for functional assays) at an appropriate density (e.g., 1.5 x 10^4 cells/well for 96-well plates).[13] Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay such as the MTT or LDH assay according to the manufacturer's instructions.

  • Functional Assays (Optional):

    • Neurotransmitter Release: Measure the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the culture supernatant using ELISA or HPLC.

    • Calcium Imaging: Use a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to this compound treatment.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Analyze functional assay data relative to control conditions.

  • Determine the IC50 or EC50 values for this compound if a dose-response relationship is observed.

In_Vitro_Workflow Start Start Culture_Cells Culture SH-SY5Y Cells Start->Culture_Cells Plate_Cells Plate Cells in 96- or 24-well plates Culture_Cells->Plate_Cells Treat_Cells Treat with this compound (various concentrations) Plate_Cells->Treat_Cells Incubate Incubate (e.g., 24-72h) Treat_Cells->Incubate Assay Perform Assays Incubate->Assay Viability_Assay Cell Viability Assay (MTT, LDH) Assay->Viability_Assay Viability Functional_Assay Functional Assays (Neurotransmitter Release, etc.) Assay->Functional_Assay Function Data_Analysis Data Analysis Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

Protocol 2: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol outlines the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region of a freely moving rodent following the administration of this compound.[14][15]

Objective: To investigate the effect of this compound on the extracellular concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in a target brain region.

Materials:

  • Adult male rodents (e.g., rats or mice)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for injection (sterile solution)

  • HPLC system with an appropriate detector (e.g., electrochemical or mass spectrometry)

Procedure:

  • Stereotaxic Surgery and Probe Implantation:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Expose the skull and drill a small hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum).

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period.

    • Collect baseline dialysate samples every 20-30 minutes for at least 1-2 hours to establish a stable baseline.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).

    • Continue collecting dialysate samples for a predetermined period post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples using HPLC to quantify the neurotransmitter concentrations.

  • Data Analysis:

    • Express neurotransmitter concentrations as a percentage of the mean baseline levels.

    • Use appropriate statistical tests to compare post-injection levels to baseline.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery & Probe Implantation Start->Surgery Recovery Animal Recovery (24-48h) Surgery->Recovery Experiment_Setup Connect Probe to Pump & Fraction Collector Recovery->Experiment_Setup Equilibration Equilibration with aCSF (1-2h) Experiment_Setup->Equilibration Baseline_Collection Collect Baseline Samples Equilibration->Baseline_Collection Drug_Admin Administer this compound Baseline_Collection->Drug_Admin Post_Drug_Collection Collect Post-Drug Samples Drug_Admin->Post_Drug_Collection HPLC_Analysis HPLC Analysis of Samples Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Protocol 3: In Vivo Behavioral Assessment of Cognitive Function

This protocol describes a general procedure for using a behavioral task, such as the Morris Water Maze, to evaluate the effects of this compound on learning and memory in rodents.[16][17]

Objective: To assess the impact of this compound on spatial learning and memory.

Materials:

  • Rodents (mice or rats)

  • Morris Water Maze (a circular pool filled with opaque water)

  • A hidden platform

  • Video tracking software

  • This compound for injection (sterile solution)

Procedure:

  • Animal Habituation: Handle the animals for several days before the experiment to reduce stress.

  • Drug Administration: Administer this compound or a vehicle control at a specific time point before each training session (e.g., 30 minutes prior).

  • Acquisition Phase (Learning):

    • Conduct training trials for several consecutive days (e.g., 4-5 days).

    • For each trial, place the animal in the water at one of several predetermined start locations.

    • Allow the animal to search for the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

    • Record the time it takes to find the platform (escape latency) and the path taken using the video tracking software.

  • Probe Trial (Memory):

    • 24 hours after the last training session, conduct a probe trial.

    • Remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between the this compound-treated and control groups.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between the groups.

Behavioral_Workflow Start Start Habituation Animal Habituation Start->Habituation Grouping Divide into this compound and Vehicle Groups Habituation->Grouping Acquisition Acquisition Phase (e.g., 4-5 days) Grouping->Acquisition Drug_Admin_Acq Daily Drug/Vehicle Admin Acquisition->Drug_Admin_Acq Probe_Trial Probe Trial (24h later) Acquisition->Probe_Trial After final training Training_Trials Morris Water Maze Training Drug_Admin_Acq->Training_Trials Training_Trials->Acquisition Data_Collection Record Escape Latency, Time in Quadrant, etc. Training_Trials->Data_Collection Probe_Trial->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a versatile and potent tool for the investigation of the cholinergic system in neuroscience research. Its well-characterized mechanism of action as a non-selective muscarinic antagonist makes it suitable for a wide range of in vitro and in vivo applications. The protocols provided herein offer a framework for utilizing this compound to explore the roles of cholinergic signaling in neuronal function, behavior, and the pathophysiology of neurological disorders. Researchers should adapt these general protocols to their specific experimental questions and adhere to all relevant ethical guidelines for animal research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Hyoscyamine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Hyoscyamine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It blocks the action of acetylcholine, the endogenous agonist, at all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting downstream signaling pathways. This blockade can prevent cellular responses such as calcium mobilization and changes in cell proliferation.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell type, the specific muscarinic receptor subtype being studied, and the assay being performed. Based on its binding affinity (pKi values), concentrations ranging from low nanomolar to micromolar are typically used. For instance, in a calcium mobilization assay, an IC50 of 7.11 µM has been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (345.57 mM).[1] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in cell culture media?

A4: While specific stability data in various cell culture media is limited, atropine, the racemic mixture of hyoscyamine, is known to be very stable over time.[3] However, it is always best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment to ensure consistent results.

Data Presentation

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypepKiKi (nM)Cell Line
M19.48 ± 0.180.33CHO-K1
M29.45 ± 0.310.35CHO-K1
M39.30 ± 0.190.50CHO-K1
M49.55 ± 0.130.28CHO-K1
M59.24 ± 0.300.58CHO-K1

Data derived from a study by G. Grynkiewicz, et al. (2010).[2]

Table 2: Potency of this compound in a Functional Assay

Assay TypeCell LineParameterValue
Calcium MobilizationNot SpecifiedIC507.11 µM

Note: This value is from a single study and may vary between cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Muscarinic Receptor Binding Assay (Competition)

This protocol describes how to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a radioligand competition assay.

Materials:

  • Cells or cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine).

  • This compound.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in binding buffer.

  • In a microplate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol outlines a method to measure the antagonistic effect of this compound on agonist-induced calcium mobilization.

Materials:

  • Cells expressing the muscarinic receptor subtype of interest (e.g., CHO-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Muscarinic receptor agonist (e.g., Carbachol).

  • This compound.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of the muscarinic agonist (e.g., Carbachol at its EC80) into the wells.

  • Immediately begin recording the fluorescence intensity over time to measure the calcium influx.

  • Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, SH-SY5Y).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1, M3, M5) Gq/11 Gq/11 mAChR->Gq/11 Activates Acetylcholine Acetylcholine Acetylcholine->mAChR Activates This compound This compound This compound->mAChR Blocks PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular_Response Ca2_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow Start Start Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Assay_Prep Prepare Assay (e.g., Binding, Calcium, Cytotoxicity) Stock_Prep->Assay_Prep Cell_Culture Culture Cells of Interest Cell_Culture->Assay_Prep Treatment Treat Cells with This compound Dilutions Assay_Prep->Treatment Incubation Incubate for Specified Time Treatment->Incubation Data_Acquisition Acquire Data (e.g., Radioactivity, Fluorescence, Absorbance) Incubation->Data_Acquisition Data_Analysis Analyze Data (Calculate IC50/EC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End Troubleshooting_Guide Start Unexpected Results? Low_Potency Low Potency / No Effect Start->Low_Potency High_Variability High Variability Start->High_Variability Cell_Death Unexpected Cell Death Start->Cell_Death Check_Concentration Check_Concentration Low_Potency->Check_Concentration Solution Check_Pipetting Check_Pipetting High_Variability->Check_Pipetting Solution Check_DMSO Check_DMSO Cell_Death->Check_DMSO Solution Check_Stability Prepare Fresh Dilutions Check_Serum Consider Serum Protein Binding (Test in low-serum/serum-free media) Check_Stability->Check_Serum Check_Receptor Confirm Receptor Expression in Your Cell Line Check_Serum->Check_Receptor Check_Cell_Health Ensure Consistent Cell Health and Density Check_Reagents Use Fresh Reagents Check_Cell_Health->Check_Reagents Perform_Cytotoxicity Perform Cytotoxicity Assay to Determine IC50 Lower_Concentration Use this compound at Concentrations Below IC50 Perform_Cytotoxicity->Lower_Concentration Check_Concentration->Check_Stability Check_Pipetting->Check_Cell_Health Check_DMSO->Perform_Cytotoxicity

References

L-Hyoscyamine in Cell Culture: A Technical Guide to Solvent Selection and Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of L-Hyoscyamine in cell culture, with a specific focus on the selection and troubleshooting of DMSO and ethanol (B145695) as solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: Both Dimethyl Sulfoxide (DMSO) and ethanol can be used to prepare this compound stock solutions. The choice of solvent depends on the experimental requirements, including the desired stock concentration and the tolerance of the specific cell line to the solvent. This compound is freely soluble in both solvents.

Q2: What are the maximum recommended concentrations of DMSO and ethanol in cell culture media?

A2: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible. For most cell lines, the final concentration of DMSO should be kept at or below 0.5%, with some sensitive cell lines showing toxicity at concentrations above 0.1%.[1][2] For ethanol, a final concentration of up to 1% is generally tolerated by many cell lines, but some studies recommend keeping it below 0.5% for long-term experiments.[3][4][5] It is always recommended to perform a dose-response curve for the solvent alone on your specific cell line to determine the optimal concentration.

Q3: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What could be the cause and how can I resolve it?

A3: Precipitation, often referred to as "crashing out," can occur when a concentrated stock solution of a hydrophobic compound is rapidly diluted into an aqueous medium like cell culture media.[6][7] This is due to the compound's poor solubility in the aqueous environment. Several factors can contribute to this, including a high final concentration of this compound, rapid dilution, and the temperature of the media.[7] Refer to the troubleshooting guide below for detailed solutions.

Q4: How should I store my this compound stock solutions?

A4: this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6][8] this compound is sensitive to light and heat, so it is important to protect the stock solutions from light.

Data Presentation

Table 1: Solubility of this compound in DMSO and Ethanol

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO79.0273.0
Ethanol58.0200.43

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 289.37 g/mol )

  • Sterile, cell culture-grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = 100 mmol/L * 0.001 L * 289.37 g/mol * 1000 mg/g = 28.94 mg

  • Weighing: In a sterile microcentrifuge tube, carefully weigh 28.94 mg of this compound powder.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the 100 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Protocol 2: Treatment of Cells with this compound

Materials:

  • Prepared this compound stock solution (e.g., 100 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Cultured cells ready for treatment

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: To minimize precipitation and solvent shock, perform a serial dilution. For example, to achieve a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution:

    • Add 1 µL of the 100 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.

  • Mixing: Mix thoroughly by gentle pipetting.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the freshly prepared medium containing this compound.

  • Vehicle Control: It is critical to include a vehicle control in your experiment. This consists of treating a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium without the this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media High final concentration: The concentration of this compound in the media exceeds its aqueous solubility.Lower the final working concentration of this compound.
Rapid dilution ("solvent shock"): Adding a concentrated stock directly to a large volume of media causes the compound to "crash out".Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling the media.[6]
Low media temperature: The solubility of the compound is lower in cold media.Always use pre-warmed (37°C) cell culture media for dilutions.
Delayed precipitation (after hours or days in the incubator) Media evaporation: Evaporation can increase the concentration of all components in the media, including this compound, beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.
pH changes in media: The pH of the culture medium can change over time, which may affect the solubility of this compound.Monitor the pH of your culture medium.
Unexpected cytotoxicity Solvent toxicity: The final concentration of DMSO or ethanol is too high for the cell line.Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final solvent concentration as low as possible, ideally ≤0.1% for DMSO and ≤0.5% for ethanol.[1][3][4][5]
Compound toxicity: The observed cytotoxicity is due to the pharmacological effect of this compound.This is the intended effect if you are studying the cytotoxic properties of this compound. Ensure you have a proper dose-response curve for the compound.

Mandatory Visualizations

This compound Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

This compound is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[9][10] It competitively blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to these G-protein coupled receptors.[10] This blockade inhibits the downstream signaling pathways activated by ACh.

There are five subtypes of muscarinic receptors (M1-M5). M1, M3, and M5 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[11][12] M2 and M4 receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels.[13][14]

L_Hyoscyamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway (M1, M3, M5) cluster_gi Gi Pathway (M2, M4) Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1-M5) Acetylcholine->mAChR This compound This compound This compound->mAChR Gq Gq mAChR->Gq Activates Gi Gi mAChR->Gi Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq AC Adenylyl Cyclase Gi->AC Inhibits Ion_Channel Ion Channel Modulation Gi->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Converts ATP to ATP ATP Cellular_Response_Gi Cellular Response cAMP->Cellular_Response_Gi Ion_Channel->Cellular_Response_Gi Experimental_Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment cluster_controls Experimental Controls cluster_analysis Analysis Calculate 1. Calculate Mass of This compound Weigh 2. Weigh this compound Calculate->Weigh Dissolve 3. Dissolve in DMSO or Ethanol Weigh->Dissolve Vortex 4. Vortex to Mix Dissolve->Vortex Aliquot 5. Aliquot for Storage Vortex->Aliquot Store 6. Store at -20°C Aliquot->Store Thaw 7. Thaw Stock Aliquot Store->Thaw Dilute 8. Serially Dilute in Pre-warmed Media Thaw->Dilute Vehicle_Control 10. Prepare Vehicle Control (Solvent Only) Thaw->Vehicle_Control Treat_Cells 9. Treat Cells with This compound Dilute->Treat_Cells Incubate 13. Incubate for Desired Time Treat_Cells->Incubate Treat_Vehicle 11. Treat Cells with Vehicle Control Vehicle_Control->Treat_Vehicle Treat_Vehicle->Incubate Untreated_Control 12. Untreated Cells (Media Only) Untreated_Control->Incubate Assay 14. Perform Cellular Assay Incubate->Assay

References

Preventing L-Hyoscyamine racemization to atropine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Hyoscyamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of this compound to its racemic mixture, atropine (B194438), in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound in solution is racemization, a chemical process that converts the pharmacologically active levorotatory isomer (this compound) into a mixture of L- and D-Hyoscyamine.[1][2][3] This racemic mixture is known as atropine.[1][2] Only the L-isomer, this compound, is pharmacologically active.[1][2]

Q2: What factors influence the rate of racemization?

A2: The rate of racemization of this compound to atropine is significantly influenced by several factors, including:

  • pH: Racemization is known to be catalyzed by both acidic and basic conditions. Studies have shown that racemization occurs at high pH (e.g., pH 9).

  • Temperature: Elevated temperatures accelerate the rate of racemization. Significant degradation has been observed at higher temperatures (e.g., 80°C).

  • Solvent: The choice of solvent can impact the stability of this compound.

  • Light and Heat: this compound is sensitive to light and heat, which can contribute to its degradation.[4]

Q3: How can I prevent or minimize the racemization of this compound in my solutions?

A3: To maintain the enantiomeric purity of this compound in solution, consider the following preventative measures:

  • pH Control: Maintain the pH of the solution within a stable range, avoiding highly acidic or alkaline conditions. The use of a buffered solution is highly recommended.

  • Temperature Control: Store this compound solutions at controlled room temperature or under refrigeration, as specified for the formulation. Avoid exposure to high temperatures.

  • Solvent Selection: Use appropriate and high-purity solvents for your solutions.

  • Light Protection: Store solutions in light-resistant containers to prevent photodegradation.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For powdered this compound, storage at -20°C is recommended for long-term stability (up to 3 years).[5] In solvent, storage at -80°C (up to 2 years) or -20°C (up to 1 year) is advised.[5] For prepared solutions, stability has been demonstrated for up to one month under both room temperature and refrigerated conditions when properly formulated.

Q5: How can I determine the extent of racemization in my this compound sample?

A5: Several analytical techniques can be employed to separate and quantify the enantiomers of hyoscyamine (B1674123) (L- and D-hyoscyamine) and thus determine the extent of racemization. These methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers.[6][7]

  • Chiral Capillary Electrophoresis (CE): This technique offers an alternative to HPLC for enantiomeric separation.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of pharmacological activity in this compound solution over time. Racemization to atropine, where the inactive D-isomer is formed.1. Verify the pH of the solution. Adjust to a neutral or slightly acidic range if necessary, using a suitable buffer. 2. Confirm the storage temperature. Ensure the solution is stored at the recommended temperature and protected from heat. 3. Analyze the enantiomeric purity of the solution using a validated chiral separation method (e.g., Chiral HPLC or CE).
Inconsistent experimental results using this compound solutions. Partial racemization leading to variable concentrations of the active L-isomer.1. Prepare fresh this compound solutions for each experiment to minimize the impact of time-dependent degradation. 2. Implement strict pH and temperature controls during solution preparation and storage. 3. Routinely check the enantiomeric purity of your stock solutions.
Precipitation or cloudiness in the this compound solution. pH shift leading to decreased solubility or degradation product formation.1. Measure the pH of the solution. 2. If the pH has shifted, consider the compatibility of the solvent and any additives with this compound. 3. Prepare a fresh solution using a buffered solvent system.
Quantitative Data on Factors Affecting Racemization
Factor Condition Observation Reference
pH pH 9Racemization is observed to occur.
Temperature 80 °CRacemization is observed to occur.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol provides a general guideline for preparing an this compound solution with enhanced stability.

Materials:

  • This compound powder

  • High-purity solvent (e.g., sterile water for injection, ethanol)

  • Appropriate buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer)

  • Calibrated pH meter

  • Sterile, light-resistant containers

Procedure:

  • Determine the desired concentration of the this compound solution.

  • Select a suitable buffer system that will maintain the pH in the desired range (typically close to neutral).

  • Prepare the buffer solution according to standard laboratory procedures.

  • Accurately weigh the required amount of this compound powder.

  • Gradually dissolve the this compound powder in the prepared buffer solution with gentle agitation.

  • Once completely dissolved, measure and record the final pH of the solution. Adjust if necessary using dilute acid or base.

  • Filter the solution through a sterile 0.22 µm filter into a sterile, light-resistant container.

  • Store the solution at the recommended temperature (e.g., 2-8°C or controlled room temperature).

Protocol 2: Monitoring this compound Racemization by Chiral HPLC

This protocol outlines a general method for quantifying the enantiomeric purity of an this compound solution.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiral AGP or cellulose-based columns).[6][7]

Mobile Phase (Example):

  • Buffered phosphate solution (e.g., 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0) and acetonitrile (B52724) (99:1, v/v).[6]

Procedure:

  • Prepare the mobile phase and equilibrate the chiral HPLC column until a stable baseline is achieved.

  • Prepare a standard solution of atropine (racemic mixture) to determine the retention times of L- and D-Hyoscyamine.

  • Prepare the this compound sample solution for analysis by diluting it to an appropriate concentration with the mobile phase.

  • Inject the atropine standard and the this compound sample solution into the HPLC system.

  • Monitor the separation of the enantiomers at a suitable UV wavelength (e.g., 205 nm).[6]

  • Calculate the percentage of this compound and D-Hyoscyamine in the sample based on the peak areas.

Visualizations

Racemization_Pathway L_Hyoscyamine This compound (Active Enantiomer) Transition_State Enolate Intermediate (Planar) L_Hyoscyamine->Transition_State Base or Acid Catalysis Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine Overall Racemization D_Hyoscyamine D-Hyoscyamine (Inactive Enantiomer) Transition_State->D_Hyoscyamine D_Hyoscyamine->Atropine

Caption: Racemization pathway of this compound to Atropine.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Prep Prepare this compound Solution with Buffer Store Store under Controlled Conditions (Temp, Light) Prep->Store Sample Take Aliquots at Different Time Points Store->Sample Analyze Analyze by Chiral HPLC/CE Sample->Analyze Quantify Quantify L- and D- Hyoscyamine Analyze->Quantify Assess Assess Racemization Rate Quantify->Assess Optimize Optimize Storage Conditions Assess->Optimize

Caption: Workflow for this compound stability testing.

References

Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with poor peak resolution in the chiral High-Performance Liquid Chromatography (HPLC) of L-Hyoscyamine (B7768854).

Troubleshooting Guide

This guide addresses specific issues encountered during the chiral separation of this compound and its enantiomer, (+)-hyoscyamine.

Q1: Why am I observing poor or no resolution between the this compound and D-Hyoscyamine peaks?

A1: Poor resolution in the chiral HPLC of hyoscyamine (B1674123) enantiomers is typically linked to several critical factors:

  • Inappropriate Chiral Stationary Phase (CSP): The most crucial element is the column itself. The selected CSP may not offer sufficient stereoselective interactions for hyoscyamine. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective.[1][2][3] For example, columns like Chiralpak® AY-3 (amylose tris(3,5-dimethylphenylcarbamate)) and Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated successful separation.[1][4]

  • Suboptimal Mobile Phase Composition: The mobile phase must be carefully optimized. This includes the type and ratio of the organic modifier and the presence of additives. For basic compounds like hyoscyamine, small amounts of a basic additive are often necessary to improve peak shape and selectivity.[5][6]

  • Incorrect Flow Rate: Chiral separations can be highly sensitive to flow rate. Often, a lower flow rate provides more time for the enantiomers to interact with the CSP, which can lead to improved resolution.[5][7]

  • Inadequate Temperature Control: Temperature influences the thermodynamics of chiral recognition.[8] Its effect can be unpredictable, but screening different temperatures is a valuable optimization step.[5]

Q2: My peaks are showing significant tailing or fronting. What are the causes and solutions?

A2: Poor peak shape compromises resolution and quantification. Here are the common causes and solutions:

  • Secondary Interactions (Tailing): this compound is a basic compound and can interact with residual acidic silanol (B1196071) groups on silica-based CSPs, causing peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), typically at a low concentration (e.g., 0.05% - 0.1%).[4] This additive competes with the analyte for the active sites, minimizing unwanted interactions.[9]

  • Sample Overload (Fronting): Injecting too much sample can saturate the stationary phase, leading to peak fronting and reduced resolution.[5][9]

    • Solution: Reduce the sample concentration or the injection volume. As a general guideline, inject 1-2% of the total column volume.[7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength whenever possible.[5][9]

Q3: My retention times are drifting or unstable. How can I fix this?

A3: Unstable retention times prevent reliable peak identification and integration. The primary causes include:

  • Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase.[5]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting your analytical run.

  • Mobile Phase Inconsistency: The composition of the mobile phase can change due to evaporation of volatile components or inadequate mixing.

    • Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed.

  • Temperature Fluctuations: The laboratory's ambient temperature can affect retention times if a column oven is not used.[5]

    • Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[5][7]

  • pH Instability: If using a buffered reversed-phase mobile phase, ensure the pH is stable and at least two units away from the pKa of this compound to prevent shifts between ionized and non-ionized forms.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral columns used for separating hyoscyamine enantiomers?

A1: Polysaccharide-based and protein-based columns are the most frequently cited for this separation:

  • Polysaccharide-Based CSPs: These are widely applicable and have shown excellent results.[3] Specific examples include:

    • Cellulose tris(3,5-dimethylphenylcarbamate): Used in columns like Eurocel 01, providing strong stereoselective interactions.[1]

    • Amylose tris(3-chloro-4-methylphenylcarbamate): Used in columns like Chiralpak® AY-3, achieving baseline resolution.[2][4]

  • Protein-Based CSPs: These columns, particularly those using α1-acid glycoprotein (B1211001) (AGP), are also effective for separating hyoscyamine enantiomers, often in reversed-phase mode.[8][11][12]

Q2: What is the effect of temperature on the chiral separation of this compound?

A2: The influence of column temperature is complex and can be system-dependent.[2] While some studies report a limited effect, temperature is a critical parameter to investigate during method development.[2][8] Lowering the temperature often increases enantioselectivity and resolution, but this is not a universal rule.[7][13] Thermodynamic studies show that the separation of hyoscyamine is often an enthalpically driven process.[8] A systematic evaluation of temperatures (e.g., in 5-10°C increments) is recommended to find the optimal condition.

Q3: How can I prevent the racemization of this compound during my experiment?

A3: this compound can racemize to form atropine (B194438) (a 1:1 mixture of D- and this compound), especially under certain conditions. Studies have shown that racemization is more likely to occur at high pH (pH 9) and high temperatures (80°C).[2][14]

  • To avoid racemization:

    • Prepare samples in neutral or slightly acidic solvents.

    • Avoid exposing samples to high temperatures for extended periods.

    • Analyze samples as quickly as possible after preparation.

Q4: What are typical mobile phases for this separation?

A4: The choice of mobile phase depends on the chiral stationary phase and the separation mode (Normal Phase, Reversed Phase, or Polar Organic).

  • Normal Phase (NP): This is a very common mode for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane with an alcohol modifier such as 2-propanol or ethanol (B145695).[1] A basic additive like DEA is often included.[4]

  • Reversed Phase (RP): This mode is often used with protein-based CSPs like AGP or with newer immobilized polysaccharide columns. Mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.[2][11]

  • Polar Organic (PO): This mode uses polar organic solvents. For example, a Chiralpak® AY-3 column has been shown to work well with ethanol containing 0.05% diethylamine.[4]

Data Presentation

Table 1: Comparison of Chiral Columns and Conditions for Hyoscyamine Enantiomer Separation
Chiral Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Temp. (°C)Resolution (Rs)Reference
Cellulose tris(3,5-dimethylphenylcarbamate) (Eurocel 01)n-Hexane / 2-Propanol (80:20, v/v)1.0251.65 (α = 1.65)[1]
Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AY-3)Ethanol with 0.05% DiethylamineNot SpecifiedNot Specified1.59[4]
α1-acid glycoprotein (Chiral AGP)Phosphate buffer with acetonitrile0.6201.60 (α = 1.29)[8][11]
MZ Chiral Columnn-Hexane, Isopropanol, and Diethylamine (gradient)Not SpecifiedNot SpecifiedBaseline[15]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound
  • Weighing: Accurately weigh a suitable amount of the this compound sample.

  • Dissolution: Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., ethanol or methanol). Avoid solvents that are significantly stronger than the mobile phase.

  • Dilution: Dilute the stock solution to a final concentration appropriate for UV detection and to avoid column overload (e.g., 0.1 - 1.0 mg/mL, adjust as necessary).

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.

  • Storage: Store samples in a cool, dark place and analyze promptly to prevent degradation or racemization.[2][14]

Protocol 2: Normal Phase Mobile Phase Preparation (Example)

This protocol is based on conditions reported to be successful for a cellulose-based CSP.[1]

  • Solvent Measurement: In a clean, dry glass container, precisely measure 800 mL of HPLC-grade n-hexane and 200 mL of HPLC-grade 2-propanol for a total volume of 1 L.

  • Mixing: Thoroughly mix the solvents.

  • Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent air bubbles in the HPLC system.

  • Additive (Optional but Recommended): If peak tailing is observed, add a basic modifier like diethylamine (DEA) to the prepared mobile phase at a concentration of 0.1% (v/v). Ensure thorough mixing after addition.

Protocol 3: HPLC System Operating Conditions
  • Column Installation: Install the appropriate chiral column (e.g., Eurocel 01, 250 x 4.6 mm, 5 µm).

  • Column Equilibration: Equilibrate the column with the chosen mobile phase at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes or longer.[5]

  • Temperature Control: Set the column oven to the desired temperature (e.g., 25°C).[1]

  • Injection: Inject a small volume of the prepared sample (e.g., 10 µL).

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 218 nm).[1]

  • Data Acquisition: Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15-20 minutes).[1]

Visualizations

G start Poor Peak Resolution (Rs < 1.5) col_check Step 1: Verify Column Suitability start->col_check mp_check Step 2: Optimize Mobile Phase start->mp_check param_check Step 3: Adjust Method Parameters start->param_check col_type Is the CSP appropriate? (e.g., Polysaccharide, Protein-based) col_check->col_type Selection col_health Is the column old or contaminated? col_check->col_health Condition col_sol_screen Action: Screen different CSP types (Cellulose, Amylose, AGP) col_type->col_sol_screen col_sol_wash Action: Wash or replace column col_health->col_sol_wash end_node Resolution Improved col_sol_screen->end_node col_sol_wash->end_node mp_ratio Is the modifier ratio optimal? mp_check->mp_ratio mp_additive Is a basic additive (DEA) present? mp_check->mp_additive mp_sol_ratio Action: Adjust % Alcohol (NP) or % Organic (RP) mp_ratio->mp_sol_ratio mp_sol_additive Action: Add 0.1% DEA to mobile phase mp_additive->mp_sol_additive mp_sol_ratio->end_node mp_sol_additive->end_node param_flow Is the flow rate too high? param_check->param_flow param_temp Has temperature been optimized? param_check->param_temp param_sol_flow Action: Reduce flow rate param_flow->param_sol_flow param_sol_temp Action: Screen temperatures (e.g., 15-40°C) param_temp->param_sol_temp param_sol_flow->end_node param_sol_temp->end_node

Caption: A troubleshooting workflow for diagnosing and resolving poor peak resolution in chiral HPLC.

G Chiral Recognition Mechanism on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (CSP) CSP_Groove Chiral Groove H-Bonding Site π-π Interaction Site Steric Hindrance L_Hyoscyamine This compound (Better Fit) L_Hyoscyamine->CSP_Groove:H H-Bonding L_Hyoscyamine->CSP_Groove:P π-π Stacking L_Hyoscyamine->CSP_Groove:S Favorable Fit D_Hyoscyamine D-Hyoscyamine (Weaker Fit) D_Hyoscyamine->CSP_Groove:H Partial H-Bond D_Hyoscyamine->CSP_Groove:S Steric Repulsion

Caption: Model of L- and D-Hyoscyamine interacting differently with a chiral stationary phase.

References

Technical Support Center: L-Hyoscyamine Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-Hyoscyamine in pre-clinical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage, administration, and troubleshooting for experiments involving various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a tropane (B1204802) alkaloid and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1][2] By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter involved in parasympathetic nervous system functions. This results in effects such as reduced smooth muscle contractions, decreased glandular secretions (salivary, bronchial, gastric), and increased heart rate.[2][3]

Q2: What are the common research applications of this compound in animal models?

A2: this compound is frequently used in animal models to investigate:

  • Gastrointestinal motility and secretion.[4][5]

  • Antispasmodic effects on smooth muscle.

  • Pre-anesthetic medication to reduce secretions and prevent bradycardia.[6]

  • Models of cognitive dysfunction and amnesia.

  • Antinociceptive (pain-relieving) effects.

Q3: What are the potential adverse effects of this compound in animals?

A3: At therapeutic doses, side effects are generally mild and related to its anticholinergic properties. These can include dry mouth, blurred vision, tachycardia (increased heart rate), and decreased urination.[5][7] At higher doses or in sensitive animals, more severe effects such as restlessness, disorientation, hallucinations, and seizures can occur.[7] It is crucial to monitor animals closely for these signs, especially during initial dose-finding studies.

Q4: What is a suitable vehicle for dissolving this compound for injection?

A4: this compound sulfate (B86663) is soluble in water. For most experimental purposes, sterile saline (0.9% sodium chloride) is a suitable vehicle for parenteral administration.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy - Incorrect dosage for the specific animal model and desired effect.- Improper administration technique.- Degradation of the this compound solution.- Consult the dosage tables below and relevant literature to ensure the appropriate dose is being used.- Review and refine your administration technique (e.g., ensure proper needle placement for injections).- Prepare fresh solutions of this compound for each experiment.
Excessive Sedation or Agitation - Dosage is too high for the individual animal or species.- Synergistic effects with other administered drugs (e.g., anesthetics, analgesics).- Reduce the dosage of this compound in subsequent experiments.- Review the literature for potential drug interactions and adjust dosages accordingly.
Tachycardia (Abnormally Fast Heart Rate) - Expected pharmacological effect of this compound due to its vagolytic action.- If the tachycardia is excessive or causing distress, consider reducing the dose.- Monitor the animal's heart rate throughout the experiment.
Difficulty with Urination or Constipation - Anticholinergic effects on bladder and gastrointestinal smooth muscle.- Ensure animals are well-hydrated.- Monitor for signs of urinary retention or decreased fecal output.- If severe, discontinue the drug and consult with a veterinarian.

Dosage and Administration Tables

The following tables provide a summary of reported this compound dosages in different animal models. It is crucial to note that these are starting points, and optimal doses may vary depending on the specific experimental conditions, the strain of the animal, and the desired endpoint.

Table 1: this compound Dosage in Rodents

Animal Model Application Dosage Range Route of Administration
Mouse Antinociception, Prevention of Amnesia5 µg/kgIntraperitoneal (i.p.)
Rat Increased Acetylcholine Release5 µg/kgIntraperitoneal (i.p.)
Rat Prevention of Amnesia10 - 100 µg/kgIntraperitoneal (i.p.)
Rat LD50375 mg/kgNot specified

Table 2: this compound Dosage in Other Animal Models

Animal Model Application Dosage Range Route of Administration
Rabbit Antinociception1 - 10 µg/kgSubcutaneous (s.c.)
Non-human Primate General Anticholinergic UseNo specific dosage for this compound found. General anticholinergic (e.g., Atropine, Glycopyrrolate) dosages are used as a reference.Intramuscular (i.m.), Intravenous (i.v.), Subcutaneous (s.c.)

Key Experimental Protocols

1. Protocol for Assessing Intestinal Motility in Mice (Charcoal Meal Test)

  • Objective: To evaluate the effect of this compound on gastrointestinal transit time.

  • Materials:

    • This compound sulfate

    • Sterile saline (0.9% NaCl)

    • Activated charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

    • Oral gavage needles

    • Syringes

  • Procedure:

    • Fast mice for 3-4 hours with free access to water.[5]

    • Prepare a stock solution of this compound sulfate in sterile saline.

    • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at the desired dose. A typical injection volume is 10 mL/kg.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.2 mL per mouse) using a gavage needle.

    • After a set time (e.g., 20-30 minutes), humanely euthanize the mice.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

  • Expected Outcome: this compound is expected to decrease the intestinal transit of the charcoal meal in a dose-dependent manner.

2. Protocol for Measuring Gastric Acid Secretion in Rats

  • Objective: To determine the effect of this compound on basal or stimulated gastric acid secretion.

  • Materials:

    • This compound sulfate

    • Sterile saline (0.9% NaCl)

    • Anesthetic (e.g., urethane)

    • Histamine or other secretagogue (optional, for stimulated secretion)

    • pH meter and electrode

    • Perfusion pump and tubing

    • Gastric perfusion fluid (e.g., saline)

  • Procedure:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat (e.g., urethane (B1682113) 1.25 g/kg, i.p.).

    • Perform a laparotomy to expose the stomach.

    • Ligate the esophagus and insert a cannula into the forestomach for perfusion inflow.

    • Insert a second cannula through the pylorus into the duodenum for outflow.

    • Perfuse the stomach with warm saline at a constant rate (e.g., 1 mL/min).

    • Collect the perfusate at regular intervals (e.g., every 15 minutes) and measure the pH and/or titrate to determine acid output.

    • After establishing a stable baseline of acid secretion, administer this compound or vehicle intravenously (i.v.) or subcutaneously (s.c.).

    • If studying stimulated secretion, administer a secretagogue (e.g., histamine) to induce acid production before and after this compound administration.

    • Continue collecting perfusate and measuring acid output to determine the inhibitory effect of this compound.

  • Expected Outcome: this compound is expected to reduce both basal and stimulated gastric acid secretion.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

L_Hyoscyamine_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M_Receptor Muscarinic Receptor (M1, M3, M5) Gq_protein Gq/11 Protein M_Receptor->Gq_protein Activates M2M4_Receptor Muscarinic Receptor (M2, M4) Gi_protein Gi/o Protein M2M4_Receptor->Gi_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_Excitatory Excitatory Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_Inhibitory Inhibitory Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Inhibitory Acetylcholine Acetylcholine Acetylcholine->M_Receptor Binds & Activates Acetylcholine->M2M4_Receptor Binds & Activates L_Hyoscyamine This compound (Antagonist) L_Hyoscyamine->M_Receptor Blocks L_Hyoscyamine->M2M4_Receptor Blocks

Caption: this compound's antagonistic action on muscarinic receptor signaling pathways.

Experimental_Workflow_Intestinal_Motility start Start fasting Fast Mice (3-4 hours) start->fasting drug_prep Prepare this compound and Vehicle Solutions fasting->drug_prep administration Administer this compound or Vehicle (i.p.) drug_prep->administration pretreatment Pretreatment Period (e.g., 30 min) administration->pretreatment charcoal Administer Charcoal Meal (Oral Gavage) pretreatment->charcoal transit_time Transit Period (e.g., 20-30 min) charcoal->transit_time euthanasia Humane Euthanasia transit_time->euthanasia dissection Dissect Small Intestine euthanasia->dissection measurement Measure Intestinal Length and Charcoal Travel Distance dissection->measurement calculation Calculate % Intestinal Transit measurement->calculation analysis Data Analysis and Comparison calculation->analysis end End analysis->end

Caption: Experimental workflow for the charcoal meal intestinal motility test in mice.

References

Minimizing non-specific binding of L-Hyoscyamine in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in L-Hyoscyamine receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding can obscure specific binding signals, leading to inaccurate affinity and density measurements. This guide addresses common causes and provides systematic solutions.

Potential Cause Troubleshooting Steps
Inappropriate Assay Buffer Composition 1. Optimize pH: Ensure the buffer pH is optimal for receptor stability and ligand binding. For muscarinic receptors, a pH between 7.2 and 7.6 is typically recommended. 2. Adjust Ionic Strength: High ionic strength can reduce electrostatic interactions that contribute to NSB. Titrate NaCl concentration, typically in the range of 50-150 mM. 3. Include Blocking Agents: Incorporate proteins like Bovine Serum Albumin (BSA) or non-fat dry milk to block non-specific sites on membranes and assay plates.[1] 4. Add Detergents: Low concentrations (0.01% - 0.1%) of non-ionic detergents such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions.
Suboptimal Incubation Conditions 1. Optimize Incubation Time: Perform a time-course experiment to determine the equilibrium point for specific binding. Shorter incubation times may reduce NSB. 2. Optimize Incubation Temperature: Lowering the temperature (e.g., 4°C or room temperature) can decrease hydrophobic interactions, a common source of NSB.
Poor Quality of Receptor Preparation 1. Ensure Membrane Purity: Use a robust membrane preparation protocol with multiple wash steps to remove contaminating proteins. 2. Optimize Protein Concentration: Titrate the membrane protein concentration to find the optimal balance between a detectable specific signal and low NSB.
Radioligand Issues 1. Check Radioligand Purity: Ensure the radiolabeled this compound or related ligand is not degraded. 2. Use Appropriate Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize NSB.
Ineffective Washing Steps 1. Use Ice-Cold Wash Buffer: This slows the dissociation of the specific ligand-receptor complex during washing. 2. Increase Wash Volume and/or Number of Washes: Ensure complete removal of unbound radioligand. 3. Optimize Wash Duration: Keep wash times brief to minimize dissociation of specifically bound ligand.
Filter Binding 1. Pre-treat Filters: Soak filters (e.g., GF/B) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand adsorption to the filter material.[2]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?

A1: Non-specific binding refers to the binding of a ligand, in this case, this compound, to components other than its intended receptor target, such as lipids, other proteins, or the assay vessel itself.[3] This is problematic because it can create a high background signal that masks the true specific binding to the muscarinic receptors, leading to an underestimation of receptor affinity and density.

Q2: this compound is a non-selective muscarinic antagonist. How does this affect my binding assay?

A2: As a non-selective antagonist, this compound binds to all five muscarinic receptor subtypes (M1-M5).[4][5][6] If your tissue or cell preparation expresses multiple subtypes, your assay will measure the total binding to all present subtypes. To study a specific subtype, you would need to use a cell line expressing only that subtype or employ competitive binding assays with subtype-selective unlabeled ligands.

Q3: What are the most common blocking agents used to reduce NSB in muscarinic receptor assays?

A3: Bovine Serum Albumin (BSA) is a widely used blocking agent.[1] Normal serum from the same species as the secondary antibody (if applicable) can also be effective. For filter-based assays, pre-treating the filters with polyethyleneimine (PEI) is a common practice to reduce ligand binding to the filter itself.[2]

Q4: How do I determine the optimal concentration of blocking agents?

A4: The optimal concentration of a blocking agent should be determined empirically for each specific assay. A good starting point for BSA is a concentration range of 0.1% to 1% (w/v). It is advisable to perform a titration experiment to find the concentration that provides the lowest NSB without significantly affecting specific binding.

Q5: Can the choice of radioligand impact non-specific binding?

A5: Yes. While you may be studying the binding of this compound, you might use a radiolabeled antagonist like [3H]N-methyl-scopolamine ([3H]NMS) in a competitive binding assay format due to its high affinity and good specific-to-non-specific binding ratio.[2] The properties of the chosen radioligand, including its hydrophobicity and concentration, can influence the level of NSB.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for various components of an this compound receptor binding assay. These should be optimized for your specific experimental setup.

Table 1: Recommended Buffer Components for Minimizing NSB

ComponentRecommended Concentration RangePurpose
Buffer Salt 25-50 mM (e.g., Tris-HCl, Sodium Phosphate)Maintain pH
pH 7.2 - 7.6Optimal for receptor integrity
MgCl2 1-5 mMOften required for receptor integrity
NaCl 50-150 mMReduce electrostatic NSB
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)Blocking agent
Tween-20 / Triton X-100 0.01% - 0.1% (v/v)Reduce hydrophobic NSB

Table 2: Typical Incubation and Washing Conditions

ParameterRecommended ConditionRationale
Incubation Temperature 4°C, 25°C, or 37°CLower temperatures can reduce NSB
Incubation Time 30 - 120 minutesMust be sufficient to reach equilibrium
Wash Buffer Ice-cold assay bufferMinimize dissociation of specific binding
Number of Washes 3 - 5Ensure removal of unbound ligand
Wash Volume >10x incubation volumeThorough washing

Experimental Protocols

Protocol 1: Membrane Preparation from Tissue
  • Excise and weigh the tissue of interest on ice.

  • Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane aliquots at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay
  • Prepare assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of unlabeled this compound.

  • To each tube, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

    • For non-specific binding tubes, add a high concentration of a non-labeled ligand (e.g., 10 µM Atropine).[2]

    • For competition tubes, add varying concentrations of unlabeled this compound.

    • Add a fixed concentration of the radioligand (e.g., [3H]N-methyl-scopolamine at its Kd concentration).

  • Initiate the binding reaction by adding the membrane preparation (typically 20-100 µg of protein per tube).

  • Incubate at the optimized temperature and time (e.g., 60 minutes at 25°C).

  • Terminate the assay by rapid filtration through PEI-pre-soaked glass fiber filters (e.g., GF/B) using a cell harvester.

  • Quickly wash the filters with 3-5 volumes of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

Experimental_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Reagents) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, this compound) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine Ki for this compound Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Troubleshooting_NSB Troubleshooting High Non-Specific Binding Start High NSB Observed Check_Buffer Optimize Assay Buffer? (pH, Ionic Strength, Blocking Agents) Start->Check_Buffer Check_Incubation Optimize Incubation? (Time, Temperature) Check_Buffer->Check_Incubation No Resolved NSB Minimized Check_Buffer->Resolved Yes Check_Washing Optimize Washing? (Volume, Temperature, # of Washes) Check_Incubation->Check_Washing No Check_Incubation->Resolved Yes Check_Membrane Assess Membrane Quality? Check_Washing->Check_Membrane No Check_Washing->Resolved Yes Check_Ligand Verify Radioligand? (Concentration, Purity) Check_Membrane->Check_Ligand No Check_Membrane->Resolved Yes Check_Ligand->Resolved Yes

References

Technical Support Center: L-Hyoscyamine Interference in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential fluorescence interference from the compound L-Hyoscyamine in their imaging studies.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence imaging experiment?

A1: Yes, this compound has the potential to interfere with fluorescence imaging experiments through several mechanisms. As an organic small molecule, it possesses intrinsic spectral properties that can lead to autofluorescence or quenching of other fluorescent signals. While its primary fluorescence is in the ultraviolet (UV) range, this can still contribute to background noise or more complex interactions.

Q2: What are the specific spectral properties of this compound I should be aware of?

A2: this compound exhibits absorbance and fluorescence in the UV spectrum. This is important because even if you are imaging in the visible spectrum, excitation light sources (especially from broad-spectrum lamps) can excite this compound, leading to unexpected fluorescence. Furthermore, its absorbance in the UV range could potentially quench the fluorescence of UV-excitable dyes (like DAPI) through an inner filter effect.

Q3: How can I determine if this compound is causing the interference in my experiment?

A3: The most effective way to determine if this compound is the source of interference is to run a series of control experiments. The key control is to image cells treated with this compound but without any of your fluorescent labels. If you observe a signal in your channels of interest in this control, it is likely that this compound or a cellular response to it is causing autofluorescence.

Q4: What are the main mechanisms of fluorescence interference caused by small molecule drugs like this compound?

A4: The primary mechanisms of interference are:

  • Autofluorescence: The drug itself fluoresces when excited by the light source, adding to the background signal.

  • Fluorescence Quenching: The drug absorbs the excitation or emission light of your fluorescent dye, reducing its signal. This is also known as the inner filter effect.[1]

  • Indirect Cellular Effects: The drug may induce a cellular stress response, leading to the accumulation of endogenous autofluorescent molecules like lipofuscin.

Q5: Are there any known indirect biological effects of this compound that could affect my imaging results?

A5: this compound is a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors.[2] This can trigger various signaling cascades within the cell. Depending on your experimental system, these downstream effects could potentially alter the expression or localization of your protein of interest, or induce cellular changes that contribute to autofluorescence. It is important to consider these pharmacological effects when interpreting your results.

Troubleshooting Guides

Problem 1: High background fluorescence in this compound-treated samples.

Possible Cause:

  • Intrinsic fluorescence (autofluorescence) of this compound.

  • Increased cellular autofluorescence due to drug-induced stress.

  • Non-specific binding of antibodies.

Solutions:

  • Run Control Samples: Prepare the following controls to identify the source of the background:

    • Unstained, Untreated Cells: To establish the baseline autofluorescence of your cells.

    • Unstained, this compound-treated Cells: To determine if this compound itself is fluorescent in your channels of interest.

    • Stained, Untreated Cells: Your positive control to ensure your staining protocol is working as expected.

    • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.[3][4]

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing to separate the emission spectrum of the background fluorescence from the spectra of your specific dyes.[2]

  • Choice of Fluorophores: Shift to fluorophores in the far-red spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically weaker at longer wavelengths.[5]

Problem 2: Weak specific signal in this compound-treated samples.

Possible Cause:

  • Fluorescence Quenching: this compound may be absorbing the excitation or emission light of your fluorophore (inner filter effect).

  • Pharmacological Effects: this compound could be downregulating the expression of your target protein.

Solutions:

  • Perform a Quenching Assay: To test for quenching, you can perform a simple in vitro experiment by measuring the fluorescence of your dye in the presence and absence of this compound using a fluorometer. A decrease in fluorescence intensity in the presence of the drug suggests quenching.

  • Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.

  • Use Brighter Fluorophores and Signal Amplification: Switch to brighter fluorophores (e.g., Alexa Fluor Plus series) or use signal amplification techniques like Tyramide Signal Amplification (TSA).

  • Western Blot Analysis: Confirm the expression levels of your target protein in this compound-treated and untreated cells using Western blotting to rule out pharmacological effects on protein expression.

Quantitative Data

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Reference
UV Absorbance Maxima 252, 258, 264[6]
Fluorescence Excitation 255[1][7]
Fluorescence Emission 285[1][7]

Table 2: Common Fluorescent Dyes and Potential for Spectral Overlap with this compound Autofluorescence

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Potential for Direct Interference
DAPI 358461Low: Minimal overlap with this compound's primary emission. However, UV absorbance of this compound could cause quenching.
FITC / Alexa Fluor 488 495519Very Low: Significant spectral separation.
TRITC / Alexa Fluor 555 555580Very Low: Significant spectral separation.
Texas Red / Alexa Fluor 594 590617Very Low: Significant spectral separation.
Cy5 / Alexa Fluor 647 650670Very Low: Significant spectral separation.

Experimental Protocols

Protocol 1: Control Experiment for Detecting this compound Autofluorescence
  • Cell Culture and Treatment: Plate your cells on a suitable imaging dish or slide. Treat one set of cells with your experimental concentration of this compound and another with the vehicle control for the desired duration.

  • Fixation and Permeabilization: Fix and permeabilize all samples as you would for your standard immunofluorescence protocol.

  • Blocking: Block all samples to prevent non-specific antibody binding.

  • Staining (or Mock Staining):

    • Test Group: Incubate the this compound-treated and vehicle control samples with your primary and secondary antibodies as per your standard protocol.

    • Autofluorescence Control: Incubate a separate set of this compound-treated and vehicle control samples with blocking buffer only (no antibodies).

  • Mounting and Imaging: Mount all samples with an appropriate mounting medium. Image all samples using the same acquisition settings (laser power, exposure time, gain) for all channels you intend to use in your experiment.

  • Analysis: Compare the fluorescence intensity in the "Autofluorescence Control" (this compound-treated, no antibodies) with the "Unstained, Untreated Cells" control. Any significant increase in fluorescence in the treated sample indicates autofluorescence from the drug or a cellular response to it.

Protocol 2: Spectral Unmixing to Remove Autofluorescence
  • Acquire Reference Spectra:

    • Autofluorescence Spectrum: Prepare a sample of cells treated with this compound but without any fluorescent labels. Using your spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of the autofluorescence.

    • Fluorophore Spectra: For each fluorophore in your experiment, prepare a singly-labeled sample. Acquire a lambda stack for each of these samples.

  • Save Reference Spectra: Use the microscope's software to generate and save the emission spectrum for the autofluorescence and for each of your fluorophores. These will serve as your reference "fingerprints".

  • Acquire Image of Multi-labeled Sample: Acquire a lambda stack of your fully stained, this compound-treated experimental sample.

  • Perform Linear Unmixing: In the microscope's software, apply the linear unmixing algorithm.[8] The software will use the reference spectra to mathematically separate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel.

  • Generate Unmixed Images: The output will be a set of images where the signal from each fluorophore and the autofluorescence are separated into their own channels, providing a cleaner, more accurate representation of your specific staining.

Visualizations

L_Hyoscyamine_Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solutions Problem High Background or Weak Signal with this compound Controls Run Control Experiments: - Unstained + Drug - Stained (no drug) - Secondary Ab only Problem->Controls Is the issue autofluorescence or non-specific staining? Optimize Optimize Staining Protocol (Antibody Titration, Blocking) Problem->Optimize For general signal improvement Spectrum Check Spectral Properties of this compound & Dyes Controls->Spectrum Is spectral overlap likely? SpectralUnmixing Spectral Unmixing Controls->SpectralUnmixing If autofluorescence is confirmed ChangeDyes Switch to Far-Red Dyes Spectrum->ChangeDyes If spectral overlap is a concern QuenchingAssay Perform in vitro Quenching Assay Spectrum->QuenchingAssay If signal is weak (quenching suspected)

Caption: Troubleshooting workflow for this compound interference.

Muscarinic_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Activates L_Hyo This compound L_Hyo->M_Receptor Blocks Gq_protein Gq/11 Protein M_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound's antagonism of the muscarinic signaling pathway.

References

Technical Support Center: Ensuring Consistent L-Hyoscyamine Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Hyoscyamine. Our goal is to help you ensure consistent potency across different batches of your product.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting this compound potency?

A1: Several factors can impact the potency of this compound. These include the quality and variability of the raw plant material, the extraction and purification methods used, the potential for racemization of the active L-isomer to the inactive D-isomer, and the stability of the final product under various storage conditions.[1][2] Lot-to-lot variability of raw materials can significantly impact the critical quality attributes of the final drug product, including purity and stability.[1]

Q2: Why is chiral purity essential for this compound potency?

A2: this compound is the levorotatory (L-) isomer of atropine (B194438) and is the pharmacologically active component.[3] The dextrorotatory (D-) isomer is nearly inactive. Therefore, the potency of a hyoscyamine (B1674123) product is approximately twice that of atropine, which is a racemic mixture of both isomers.[3] Any racemization during manufacturing or storage will lead to a decrease in potency. It is crucial to use a chiral-specific analytical method to quantify the enantiomeric purity.[4][5]

Q3: What are the recommended storage conditions for this compound reference standards and active pharmaceutical ingredients (APIs)?

A3: this compound reference standards and APIs should be stored in well-closed containers, protected from light, at controlled room temperature or as specified by the manufacturer (often 2-8°C for reference standards).[6] Exposure to high temperatures and extreme pH can lead to degradation.

Q4: How can I develop a stability-indicating method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. To develop such a method, forced degradation studies are essential.[7] This involves subjecting the this compound sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[7] An analytical technique, typically HPLC, is then developed to separate the intact this compound from all these degradation products.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column or use a guard column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the sample concentration.
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Air bubbles in the pump- Manually prepare the mobile phase to ensure consistency.- Use a column oven for stable temperature control.- Degas the mobile phase and prime the pump.
Ghost Peaks - Contaminated mobile phase or injector- Carryover from previous injections- Use high-purity solvents and flush the injector.- Implement a needle wash step in your injection sequence.
Low Peak Area/Sensitivity - Incorrect wavelength setting- Sample degradation- Leaks in the system- Verify the UV detector is set to the optimal wavelength for this compound (around 210-220 nm).- Ensure proper sample handling and storage.- Check all fittings for leaks.
Extraction and Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Extraction Yield - Inappropriate solvent selection- Incomplete cell lysis- Insufficient extraction time or temperature- Select a solvent based on the polarity of this compound (e.g., methanol (B129727), ethanol, or chloroform (B151607) mixtures).[8]- Ensure the plant material is finely ground to increase surface area.- Optimize extraction time and temperature; consider methods like sonication or pressurized liquid extraction.[8]
Formation of Emulsions during Liquid-Liquid Extraction - High concentration of lipids or surfactants in the extract- Vigorous shaking- Add salt to the aqueous phase to increase its polarity.- Centrifuge the mixture to break the emulsion.- Use gentle swirling instead of vigorous shaking.[9]
Co-extraction of Impurities - Non-selective extraction solvent- Inadequate purification steps- Use a multi-step extraction with solvents of varying polarity.- Employ chromatographic purification techniques like column chromatography or solid-phase extraction (SPE).
Degradation of this compound during Extraction - Exposure to harsh pH or high temperatures- Use buffered solutions to control pH.- Avoid excessive heat during solvent evaporation.

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound Potency and Enantiomeric Purity

This protocol provides a method for the separation and quantification of this compound and its enantiomer, D-Hyoscyamine.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based).

2. Reagents and Materials:

  • This compound reference standard

  • D-Hyoscyamine reference standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326) (IPA) or ethanol

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (if required for peak shape improvement)

3. Chromatographic Conditions:

Parameter Condition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane:IPA with 0.1% DEA (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject a solution containing both this compound and D-Hyoscyamine.

  • The resolution between the two enantiomer peaks should be ≥ 1.5.

  • The relative standard deviation (RSD) for replicate injections of the this compound peak area should be ≤ 2.0%.

6. Analysis:

  • Inject the prepared sample solution.

  • Identify and integrate the peaks for this compound and D-Hyoscyamine based on the retention times of the reference standards.

  • Calculate the percentage of this compound and D-Hyoscyamine in the sample.

7. Acceptance Criteria:

  • The enantiomeric purity of this compound should typically be ≥ 99.0%.

  • The assay of this compound should be within 98.0% - 102.0% of the label claim.

Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines the conditions for a forced degradation study of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
Base Hydrolysis Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid this compound powder to 105°C for 48 hours.
Photolytic Degradation Expose the this compound solution to UV light (254 nm) and visible light for a specified duration.

3. Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using an appropriate HPLC method, ensuring that the degradation products are well-separated from the parent this compound peak.

4. Evaluation:

  • Determine the percentage of degradation for each stress condition.

  • Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Visualizations

L_Hyoscyamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_evaluation Data Evaluation Raw_Material Raw Material/ API Batch Extraction Extraction & Purification Raw_Material->Extraction If from plant Sample_Weighing Accurate Weighing & Dissolution Raw_Material->Sample_Weighing If pure API Extraction->Sample_Weighing Filtration Filtration (0.45 µm) Sample_Weighing->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chiral Column Separation HPLC_Injection->Chromatographic_Separation Detection UV Detection (220 nm) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Peak_Identification Peak Identification (L- & D-Hyoscyamine) Data_Acquisition->Peak_Identification Potency_Calculation Potency Assay Calculation Peak_Identification->Potency_Calculation Purity_Calculation Enantiomeric Purity Calculation Peak_Identification->Purity_Calculation Batch_Release Batch Release (Pass/Fail) Potency_Calculation->Batch_Release Purity_Calculation->Batch_Release

Caption: Workflow for this compound Potency and Purity Analysis.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L_Hyoscyamine This compound (Antagonist) M_Receptor Muscarinic Receptor (M1, M3, M5) L_Hyoscyamine->M_Receptor Competitively Blocks ACh Acetylcholine (Agonist) ACh->M_Receptor Binds & Activates Gq_Protein Gq Protein M_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound's Antagonistic Action on the Muscarinic Receptor Pathway.

References

Best practices for storing and handling L-Hyoscyamine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-Hyoscyamine powder, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder is sensitive to light and heat.[1][2] For long-term stability, it should be stored in a tightly sealed container in a dry, well-ventilated area. Recommended storage temperatures are between 2-8°C.[3][4] Some suppliers recommend storage at -20°C for maximum shelf life, which can be up to three years.[5]

Q2: What are the primary hazards associated with this compound powder?

A2: this compound is a potent tropane (B1204802) alkaloid and is classified as acutely toxic.[6][7] It is fatal if swallowed or inhaled.[8][9][10] It is crucial to avoid creating dust and to work in a well-ventilated area, preferably under a fume hood.[8][9]

Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?

A3: When handling this compound powder, appropriate PPE is essential to prevent exposure. This includes:

  • Respiratory Protection: A suitable respirator should be worn to avoid inhalation of the powder.[8][9]

  • Hand Protection: Impervious gloves must be worn.

  • Eye Protection: Safety glasses or goggles are necessary to protect the eyes from dust particles.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[8]

Q4: How should this compound waste be disposed of?

A4: this compound waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[8][9] Do not empty into drains.[11] Waste should be collected in a suitable, closed container for disposal.[9]

Troubleshooting Guides

Issue 1: this compound Powder Won't Dissolve Completely.

  • Possible Cause 1: Incorrect Solvent. this compound has varying solubility in different solvents. While it is freely soluble in ethanol (B145695) and chloroform, it is only sparingly soluble in water.[3][4]

  • Solution 1: Ensure you are using an appropriate solvent based on your experimental needs. For aqueous solutions, consider using this compound salts like the sulfate (B86663) or hydrobromide, which are more water-soluble.[3]

  • Possible Cause 2: Low Temperature. The solubility of this compound can be temperature-dependent.

  • Solution 2: Gentle warming or sonication can aid in dissolution, but be cautious as the compound is sensitive to heat.[1][5]

  • Possible Cause 3: Hygroscopic Nature of Solvents. Solvents like DMSO are hygroscopic and their water content can impact the solubility of the product.[5]

  • Solution 3: Use a fresh, unopened vial of the solvent to prepare your stock solution.[5]

Issue 2: Inconsistent or Weaker-Than-Expected Experimental Results.

  • Possible Cause 1: Degradation of this compound. this compound can degrade when exposed to light and heat.[1] It can also undergo racemization to form atropine, which has a different potency.[1][2]

  • Solution 1: Always store the powder and stock solutions protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.[5]

  • Possible Cause 2: Inaccurate Concentration. This could be due to weighing errors or incomplete dissolution.

  • Solution 2: Calibrate your balance before weighing. Ensure the powder is fully dissolved before making further dilutions.

  • Possible Cause 3: Interaction with Other Reagents. this compound is incompatible with strong oxidizing agents, alkalis, tannins, and borax.[9]

  • Solution 3: Review all components of your experimental buffer and solutions to ensure there are no known incompatibilities.

Issue 3: Precipitation Observed in Stock Solution During Storage.

  • Possible Cause 1: Supersaturation. The stock solution may have been prepared at a concentration higher than the solubility limit at the storage temperature.

  • Solution 1: Store the stock solution at room temperature if the experiment allows, or prepare a less concentrated stock. If precipitation occurs upon cooling, gently warm and vortex the solution to redissolve before use.

  • Possible Cause 2: Solvent Evaporation. Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration and causing precipitation.

  • Solution 2: Ensure the container is tightly sealed. Parafilm can be used for extra security.

Quantitative Data

PropertyValueSource
Melting Point 108.5 °C[3][4]
Water Solubility 3.6 g/L (at 20 °C)[3][4]
Solubility in Ethanol 58.0 mg/mL[3]
Solubility in DMSO 100 mg/mL (requires sonication)[5]
pKa 9.7 (at 21 °C)[3][4]
Biological Half-Life 3.5 hours[1][12]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

Objective: To prepare a 10 mM stock solution of this compound in DMSO and subsequent aqueous working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized water or appropriate buffer (e.g., PBS)

  • Calibrated analytical balance

  • Fume hood

  • Appropriate PPE (gloves, safety glasses, lab coat, respirator)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Safety Precautions: Perform all steps involving this compound powder inside a certified fume hood. Wear all required PPE.

  • Weighing the Powder: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (Molecular Weight: 289.37 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.89 mg.

  • Preparing the Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 2.89 mg of powder.

    • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[5]

  • Storing the Stock Solution:

    • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[5]

  • Preparing Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS) to achieve the final working concentration for your experiment.

    • It is recommended to prepare fresh working solutions daily.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Prepare Working Solution dissolve->dilute Dilution Series experiment Perform Assay dilute->experiment data Data Collection experiment->data Generate Results analyze Data Analysis data->analyze

Caption: A general experimental workflow for using this compound powder.

signaling_pathway acetylcholine Acetylcholine receptor Muscarinic Receptor acetylcholine->receptor Binds & Activates l_hyoscyamine This compound l_hyoscyamine->receptor block Blockade g_protein G-Protein Activation receptor->g_protein cellular_response Cellular Response (e.g., Smooth Muscle Contraction) g_protein->cellular_response block->receptor Antagonizes

Caption: Simplified signaling pathway of this compound as a muscarinic antagonist.

References

Troubleshooting variability in L-Hyoscyamine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Hyoscyamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

I. FAQs on this compound Properties and Handling

Q1: What are the key stability concerns for this compound?

A1: this compound is sensitive to heat, light, and pH. Exposure to these conditions can lead to degradation, primarily through hydrolysis, into its inactive components, tropine (B42219) and tropic acid. Racemization to its less active enantiomer, D-Hyoscyamine, can also occur under certain conditions. To ensure the integrity of your experiments, it is crucial to handle and store this compound under appropriate conditions.

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO or ethanol. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into light-protected, airtight containers and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It non-selectively binds to all five subtypes of muscarinic receptors (M1-M5), blocking the effects of acetylcholine. This antagonism inhibits parasympathetic nerve stimulation, leading to various physiological responses.

II. Troubleshooting Guides

A. Inconsistent Results in Cell-Based Assays

Q1: My cell-based assay is showing high variability between wells treated with this compound. What could be the cause?

A1: High variability in cell-based assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Over-confluency or poor cell viability can lead to inconsistent responses.

  • This compound Solution Integrity: Verify the concentration and integrity of your this compound stock solution. Degradation can lead to a decrease in potency. Consider preparing a fresh stock solution.

  • Pipetting Accuracy: Inconsistent volumes of this compound solution added to each well can be a significant source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels during incubation. Fluctuations in these parameters can affect cell physiology and drug response.

  • Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with a buffer or media without cells.

Q2: I am not observing the expected inhibitory effect of this compound in my functional assay.

A2: A lack of expected effect could be due to several reasons:

  • Receptor Expression Levels: Confirm that your cell line expresses the target muscarinic receptor subtype at a sufficient level for a measurable response.

  • Agonist Concentration: The concentration of the agonist used to stimulate the cells may be too high, making it difficult for a competitive antagonist like this compound to compete effectively. Perform a dose-response curve for the agonist to determine an appropriate concentration (e.g., EC80) for your inhibition assay.

  • Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more direct measure of muscarinic receptor signaling, such as a calcium flux assay for M1/M3/M5 receptors or a cAMP assay for M2/M4 receptors.

B. Issues with Analytical Quantification (HPLC/LC-MS)

Q1: I am seeing extra peaks or peak tailing in my HPLC chromatogram for this compound.

A1: The presence of unexpected peaks or poor peak shape can indicate several problems:

  • Degradation: Extra peaks may correspond to degradation products such as tropic acid and tropine. This suggests that your sample may have been exposed to adverse conditions (heat, light, or extreme pH).

  • Enantiomeric Impurity: A separate peak could be the D-Hyoscyamine enantiomer if your chiral separation method is effective. This compound can undergo racemization.

  • Mobile Phase Issues: An inappropriate mobile phase pH can lead to peak tailing for basic compounds like this compound. Ensure the mobile phase pH is optimized for good peak shape. A common mobile phase consists of an acetonitrile (B52724) and phosphate (B84403) buffer mixture.

  • Column Contamination: Contaminants in your sample or from previous injections can cause ghost peaks. Implement a column washing step between injections.

Q2: My this compound concentration measurements are lower than expected.

A2: Low recovery of this compound can be due to:

  • Adsorption: this compound can adsorb to certain types of plasticware. Use low-adsorption tubes and pipette tips.

  • Incomplete Extraction: If you are analyzing biological samples, your extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be inefficient. Optimize the extraction protocol to ensure complete recovery.

  • Sample Degradation: As mentioned, this compound is labile. Ensure samples are processed and analyzed promptly or stored under appropriate conditions to prevent degradation.

III. Data Presentation

Table 1: Recommended Storage Conditions for this compound and its Solutions

FormConditionDurationContainer
Solid (Powder)-20°C, protected from light and moistureUp to 2 yearsAirtight, light-resistant vial
Stock Solution (in DMSO or Ethanol)-20°C, protected from lightUp to 1 monthAliquoted in airtight, light-resistant vials
Stock Solution (in DMSO or Ethanol)-80°C, protected from lightUp to 6 monthsAliquoted in airtight, light-resistant vials
Aqueous Working Solutions2-8°C, protected from lightPrepare fresh dailyLight-resistant container

Table 2: Common HPLC Parameters for this compound Analysis

ParameterTypical Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3-7)
Flow Rate 1.0 mL/min
Detection Wavelength 210-230 nm
Injection Volume 10-20 µL

IV. Experimental Protocols

Detailed Protocol for a Competitive Muscarinic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype expressed in a cell line.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Dilute the radioligand in assay buffer to the desired concentration (typically at its Kd value).

    • Resuspend the cell membranes in assay buffer to a concentration that gives a sufficient signal.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound dilution or vehicle (for total binding)

      • Radioligand

      • Cell membrane suspension

    • For non-specific binding wells, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

V. Mandatory Visualizations

L_Hyoscyamine_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1-M5) Acetylcholine->mAChR Activates This compound This compound This compound->mAChR Blocks G_Protein G-Protein (Gq/11 or Gi/o) mAChR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response (e.g., Ca2+ release, smooth muscle contraction) Second_Messenger->Cellular_Response Initiates

Caption: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.

Experimental_Workflow General Experimental Workflow for this compound Start Start Prepare_Stock Prepare Fresh This compound Stock Start->Prepare_Stock Prepare_Cells Prepare Cells/ Biological Sample Start->Prepare_Cells Perform_Assay Perform Assay (e.g., Cell-based, Binding) Prepare_Stock->Perform_Assay Prepare_Cells->Perform_Assay Data_Acquisition Data Acquisition Perform_Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for experiments involving this compound.

Troubleshooting_Tree Troubleshooting Experimental Variability Problem Inconsistent/Unexpected Results Check_Reagents Check Reagent Stability (this compound, Agonist) Problem->Check_Reagents Check_Cells Check Cell Health and Density Problem->Check_Cells Check_Protocol Review Assay Protocol Problem->Check_Protocol Degraded Degraded? Prepare Fresh Check_Reagents->Degraded Inconsistent_Cells Inconsistent? Optimize Culture Check_Cells->Inconsistent_Cells Protocol_Error Protocol Error? Refine Technique Check_Protocol->Protocol_Error Solution_Reagents Prepare Fresh Reagents Degraded->Solution_Reagents Yes Solution_Cells Standardize Cell Culture Inconsistent_Cells->Solution_Cells Yes Solution_Protocol Calibrate Pipettes, Check Incubation Protocol_Error->Solution_Protocol Yes

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Optimizing L-Hyoscyamine Incubation Time in Tissue Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of L-Hyoscyamine in various tissue preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It binds to all five subtypes (M1-M5) of mAChRs, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine. This antagonism prevents the activation of downstream signaling pathways.

Q2: Why is optimizing incubation time crucial for this compound experiments?

A2: Optimizing incubation time is critical to ensure that the binding of this compound to muscarinic receptors has reached equilibrium. Insufficient incubation time can lead to an underestimation of the drug's potency (higher IC50 or Ki values). Conversely, excessively long incubation times can lead to degradation of the tissue preparation or the compound, and may increase non-specific binding. The optimal time depends on factors such as tissue type, receptor density, and the concentration of this compound.

Q3: What is a typical starting point for incubation time with this compound in a radioligand binding assay?

A3: For in-vitro binding assays with tissue homogenates, a common starting point for incubation is 60 to 120 minutes at room temperature or 37°C. However, it is essential to determine the optimal time for your specific experimental conditions by performing a time-course experiment. For in-vivo studies, maximum specific binding in mouse brain has been observed at 2 hours post-administration.[3]

Q4: How does temperature affect the incubation time?

A4: Lower temperatures (e.g., room temperature or 4°C) will slow down the binding kinetics, requiring a longer incubation time to reach equilibrium. Conversely, incubating at 37°C will increase the rate of association and shorten the time required to reach equilibrium. However, higher temperatures can also increase the risk of tissue and compound degradation.

Q5: What are the key differences in optimizing incubation for a competitive binding assay versus a functional assay?

A5: In a competitive binding assay, the goal is to reach equilibrium between the radioligand, the unlabeled ligand (this compound), and the receptor. In a functional assay (e.g., an organ bath experiment), the aim is to observe the physiological response to this compound, which involves not only binding but also the subsequent cellular signaling cascade. The time to reach a stable functional response may differ from the time to reach binding equilibrium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Non-Specific Binding 1. Excessive this compound Concentration: Using a concentration that is too high can lead to binding to non-receptor sites. 2. Inadequate Washing: Failure to sufficiently wash away unbound this compound. 3. Lipophilicity of this compound: The compound may be partitioning into the cell membranes. 4. Filter Binding: The compound may be binding to the filter paper used in the assay.1. Perform a dose-response curve to determine the optimal concentration range. 2. Increase the number and volume of washes with ice-cold buffer. 3. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the wash buffer. 4. Pre-soak filters in a solution like polyethyleneimine (PEI) to block non-specific binding sites.
Low Specific Binding 1. Insufficient Incubation Time: The binding has not reached equilibrium. 2. Degraded this compound: The compound may have degraded due to improper storage or handling. 3. Low Receptor Density: The tissue preparation may have a low concentration of muscarinic receptors. 4. Presence of Endogenous Acetylcholine: Residual acetylcholine in the tissue preparation can compete with this compound.1. Perform a time-course experiment to determine the optimal incubation time. 2. Ensure this compound is stored correctly (protected from light and moisture) and prepare fresh solutions for each experiment. 3. Increase the amount of tissue homogenate used in the assay. 4. Thoroughly wash the tissue preparation to remove endogenous ligands. Consider including an acetylcholinesterase inhibitor if degradation of acetylcholine is a concern.
Poor Reproducibility 1. Inconsistent Incubation Times: Variation in incubation time between experiments. 2. Temperature Fluctuations: Inconsistent temperature control during incubation. 3. Inconsistent Tissue Preparation: Variability in the quality and concentration of the tissue homogenate. 4. Pipetting Errors: Inaccurate dispensing of this compound or other reagents.1. Use a timer and strictly adhere to the optimized incubation time for all samples. 2. Use a temperature-controlled incubator or water bath. 3. Standardize the tissue preparation protocol and perform a protein assay to ensure consistent concentrations. 4. Calibrate pipettes regularly and use proper pipetting techniques.
No Physiological Response in Functional Assay 1. Tissue Viability: The tissue may be damaged or no longer viable. 2. Incorrect Buffer Composition: The physiological salt solution may be missing essential ions or have an incorrect pH. 3. Receptor Desensitization: Prolonged exposure to agonists prior to the experiment can lead to receptor desensitization. 4. Insufficient this compound Concentration: The concentration used may be too low to elicit a response.1. Test the tissue's viability with a known stimulant (e.g., potassium chloride) before starting the experiment. 2. Double-check the composition and pH of the physiological salt solution. 3. Ensure the tissue is properly washed and allowed to equilibrate in the organ bath before adding any compounds. 4. Perform a dose-response curve to determine the effective concentration range for this compound in your specific tissue.

Experimental Protocols

Radioligand Binding Assay: Determining Optimal Incubation Time

Objective: To determine the time required to reach equilibrium for this compound binding to muscarinic receptors in a specific tissue homogenate.

Materials:

  • Tissue of interest (e.g., guinea pig ileum, rat bladder)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

Methodology:

  • Tissue Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step to remove endogenous ligands. Determine the protein concentration of the final membrane preparation.

  • Assay Setup: In a series of tubes, add a fixed amount of tissue homogenate, a fixed concentration of the radioligand (typically at or below its Kd), and the assay buffer.

  • Incubation: Incubate the tubes at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), terminate the binding reaction in triplicate tubes.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter and wash quickly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against time. The optimal incubation time is the point at which the specific binding reaches a plateau.

Functional Assay: Organ Bath Experiment

Objective: To determine the time course of this compound's antagonistic effect on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., rat ileum segment)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • This compound

  • Isolated organ bath system with force transducer

Methodology:

  • Tissue Mounting: Mount the isolated tissue strip in the organ bath containing PSS maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

  • Agonist-Induced Contraction: Obtain a stable contractile response by adding a submaximal concentration of a muscarinic agonist.

  • This compound Incubation: Once a stable contraction is achieved, add a specific concentration of this compound to the bath.

  • Monitoring the Response: Record the change in tissue tension over time. The time required for the tissue to reach a new stable, relaxed state represents the time course of this compound's effect.

  • Washout and Recovery: Thoroughly wash the tissue to remove this compound and the agonist and monitor for recovery of the contractile response.

Data Presentation

Table 1: Representative Incubation Times for this compound in Different Tissues

Tissue PreparationAssay TypeTemperature (°C)Recommended Starting Incubation Time (minutes)Key Considerations
Rodent Brain HomogenateRadioligand Binding3760 - 120High receptor density may lead to faster equilibrium.
Guinea Pig Ileum HomogenateRadioligand Binding3790 - 180Ensure complete removal of endogenous acetylcholine.
Rat Bladder HomogenateRadioligand Binding3790 - 180Lower receptor density may require longer incubation.
Isolated Rat IleumFunctional Assay3720 - 30Time to reach stable antagonism of agonist-induced contraction.
Isolated Guinea Pig AtriaFunctional Assay3730 - 45Monitor for changes in rate and force of contraction.

Note: These are starting recommendations. The optimal incubation time should be empirically determined for each experimental setup.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tissue Prepare Tissue Homogenate protein_assay Perform Protein Assay prep_tissue->protein_assay setup_assay Set Up Incubation Tubes protein_assay->setup_assay prep_reagents Prepare Reagents (Radioligand, this compound) prep_reagents->setup_assay incubate Incubate at Constant Temperature setup_assay->incubate time_points Terminate Reaction at Various Time Points incubate->time_points filter_wash Filter and Wash to Separate Bound/Free time_points->filter_wash count Measure Radioactivity filter_wash->count plot Plot Specific Binding vs. Time count->plot determine_optimum Determine Plateau (Optimal Time) plot->determine_optimum

Caption: Workflow for determining optimal this compound incubation time.

signaling_pathway This compound's Inhibition of Muscarinic Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates L_Hyo This compound L_Hyo->mAChR Binds & Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->response PKC->response

Caption: this compound blocks ACh-mediated signaling pathways.

References

Degradation profile of L-Hyoscyamine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation profile of L-Hyoscyamine under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways:

  • Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, breaking down into tropine (B42219) and tropic acid. This reaction is catalyzed by both acidic and basic conditions.

  • Racemization: this compound, the levorotatory isomer of atropine (B194438), can convert into its dextrorotatory counterpart, D-Hyoscyamine. This process, known as racemization, results in the formation of atropine, which is a 1:1 mixture of the L- and D-isomers. Racemization is often accelerated by acid-base conditions used during extraction and analysis.[1]

Q2: At which pH is this compound most stable?

A2: Based on studies of its racemic form, atropine, this compound is expected to be most stable in acidic conditions, with the minimum rate of hydrolysis occurring at a pH of approximately 3.5.[2] Both strongly acidic and alkaline conditions will accelerate its degradation.

Q3: What are the expected degradation products of this compound under different pH conditions?

A3: The primary degradation products vary with pH:

  • Acidic Conditions (pH < 7): The main degradation pathway is hydrolysis, leading to the formation of tropine and tropic acid.

  • Neutral Conditions (pH ≈ 7): A combination of hydrolysis and racemization is expected.

  • Alkaline Conditions (pH > 7): Hydrolysis to tropine and tropic acid is the predominant degradation pathway and is significantly accelerated. Dehydration to form apoatropine (B194451) can also occur under basic conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound potency in solution. The pH of the solution may be too high or too low.Adjust the pH of the solution to the range of 3.5-4.5 for optimal stability. Use a suitable buffer system to maintain the pH.
Inconsistent analytical results for this compound concentration. Racemization of this compound to atropine during sample preparation or analysis.Minimize exposure of the sample to harsh acid or base conditions. Use a chiral HPLC column to separate this compound from D-Hyoscyamine to accurately quantify the active isomer.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products other than tropine and tropic acid, such as dehydration products (e.g., apoatropine).Use a stability-indicating HPLC method capable of resolving this compound from all potential degradation products. LC-MS can be used to identify the mass of the unknown peaks to aid in their identification.
Difficulty in achieving baseline separation of this compound and its degradation products. Suboptimal HPLC method parameters.Optimize the mobile phase composition (e.g., pH, organic modifier ratio), column temperature, and flow rate. Consider using a different stationary phase if co-elution persists.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under acidic, neutral, and alkaline conditions.

Materials:

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in methanol.

  • Acid Degradation: Mix an aliquot of the this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

  • Alkaline Degradation: Mix an aliquot of the this compound stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutral Degradation: Mix an aliquot of the this compound stock solution with pH 7.0 phosphate buffer. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Data Presentation

The quantitative data from the forced degradation study should be summarized in tables for easy comparison.

Table 1: Degradation of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)This compound Remaining (%)Tropine (%)Tropic Acid (%)Other Degradants (%)
0100.00.00.00.0
295.22.12.50.2
489.84.55.10.6
880.19.29.90.8
1271.513.514.10.9
2455.321.822.10.8

Table 2: Degradation of this compound under Neutral Conditions (pH 7.0 at 60°C)

Time (hours)This compound Remaining (%)Atropine (Racemate) (%)Tropine (%)Tropic Acid (%)Other Degradants (%)
0100.00.00.00.00.0
298.10.50.60.70.1
496.51.01.11.20.2
892.82.12.32.50.3
1289.03.23.53.80.5
2480.45.86.26.80.8

Table 3: Degradation of this compound under Alkaline Conditions (0.1 M NaOH at 60°C)

Time (hours)This compound Remaining (%)Tropine (%)Tropic Acid (%)Other Degradants (%)
0100.00.00.00.0
0.585.36.87.20.7
172.113.213.80.9
251.623.124.21.1
428.934.535.31.3
810.243.844.51.5

Visualizations

DegradationPathways L_Hyoscyamine This compound Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine Racemization (Acid/Base catalysis) Tropine Tropine L_Hyoscyamine->Tropine Hydrolysis (Acid/Base catalysis) Tropic_Acid Tropic Acid L_Hyoscyamine->Tropic_Acid Hydrolysis (Acid/Base catalysis) Apoatropine Apoatropine L_Hyoscyamine->Apoatropine Dehydration (Base catalysis)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1M HCl) stress_conditions->acid neutral Neutral (e.g., pH 7 Buffer) stress_conditions->neutral alkaline Alkaline (e.g., 0.1M NaOH) stress_conditions->alkaline sampling Collect Samples at Time Intervals acid->sampling neutral->sampling alkaline->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify this compound and Degradation Products analysis->quantification data Tabulate and Analyze Data quantification->data end End: Degradation Profile data->end

Caption: Workflow for the forced degradation study of this compound.

References

Validation & Comparative

L-Hyoscyamine vs. Atropine: A Comparative Analysis of Potency at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the potency of L-Hyoscyamine and its racemic counterpart, atropine (B194438), at the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information presented is intended to assist researchers and professionals in pharmacology and drug development in understanding the nuanced differences between these two critical anticholinergic agents.

Introduction

Atropine, a well-known competitive antagonist of muscarinic receptors, is a racemic mixture of D-Hyoscyamine and this compound. It is widely understood that the pharmacological activity of atropine is primarily attributed to its levorotatory isomer, this compound (also known as S-(-)-hyoscyamine). The dextrorotatory isomer, D-Hyoscyamine (R-(+)-hyoscyamine), is considered to be significantly less active. This guide delves into the quantitative differences in binding affinity and functional potency between this compound and atropine across the M1 to M5 muscarinic receptor subtypes, supported by experimental data and methodologies.

Comparative Potency at Muscarinic Receptors

The potency of a receptor antagonist can be quantified in two primary ways: its binding affinity for the receptor (often expressed as the inhibition constant, Ki) and its functional potency in antagonizing an agonist-induced response (commonly expressed as the pA2 value).

Binding Affinity (pKi)

The binding affinity data presented below is derived from radioligand binding assays using human recombinant muscarinic receptors expressed in Chinese hamster ovary (CHO-K1) cells. The pKi value is the negative logarithm of the Ki value; a higher pKi indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (pKi) of this compound and D-Hyoscyamine at Human Muscarinic Receptors [1]

Receptor SubtypeThis compound (S-(-)-hyoscyamine) pKiD-Hyoscyamine (R-(+)-hyoscyamine) pKi
M1 9.48 ± 0.188.21 ± 0.07
M2 9.45 ± 0.317.89 ± 0.06
M3 9.30 ± 0.198.06 ± 0.18
M4 9.55 ± 0.138.35 ± 0.11
M5 9.24 ± 0.308.17 ± 0.08

Data from Ghelardini, C., et al. (1997).[1]

As the data clearly indicates, this compound exhibits a significantly higher binding affinity across all five muscarinic receptor subtypes compared to its dextrorotatory enantiomer. Since atropine is a racemic mixture of these two isomers, its overall binding affinity is approximately half that of pure this compound.

Functional Potency (pA2)

The pA2 value is a measure of the functional potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value signifies greater antagonist potency.

Table 2: Comparative Functional Potencies (pA2) of this compound and Atropine at Muscarinic Receptors

Receptor SubtypeThis compound (S-(-)-hyoscyamine) pA2Atropine pA2Tissue/Preparation
M1 9.33 ± 0.03[1]~8.9Rabbit Vas Deferens[1] / Guinea-Pig Olfactory Cortex
M2 8.95 ± 0.01[1]~9.0Rat Atrium[1]
M3 9.04 ± 0.03[1]9.01[2] / 8.72 ± 0.28[3] / 8.60 ± 0.08[3]Rat Ileum[1] / Rat Lungs[2] / Human Colon (Circular Muscle)[3] / Human Colon (Longitudinal Muscle)[3]

Note: Atropine pA2 values are compiled from multiple studies and tissues, which can contribute to variability. This compound data from Ghelardini, C., et al. (1997).[1]

The functional potency data corroborates the binding affinity findings. This compound consistently demonstrates high antagonist potency at M1, M2, and M3 receptors. Atropine, as a racemic mixture, exhibits a functional potency that is generally consistent with it being comprised of approximately 50% of the highly active L-isomer. Studies have shown no significant selectivity of this compound or atropine between atrial (predominantly M2) and ileal (predominantly M3) receptors.[4]

Experimental Protocols

The data presented in this guide is derived from established and validated experimental methodologies in pharmacology.

Radioligand Binding Assays for Ki Determination

This method directly measures the affinity of a ligand for a receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells Expressing Muscarinic Receptors homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Isolated Cell Membranes centrifugation->membrane_pellet incubation Incubate Membranes with Radioligand ([3H]-NMS) & Unlabeled Antagonist membrane_pellet->incubation filtration Rapid Filtration to Separate Bound & Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation competition_curve Generate Competition Binding Curve scintillation->competition_curve ic50 Determine IC50 competition_curve->ic50 ki_calc Calculate Ki using Cheng-Prusoff Equation ic50->ki_calc

Fig. 1: Radioligand Binding Assay Workflow.

A typical radioligand binding assay involves the following steps:

  • Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are harvested and homogenized to isolate the cell membranes which contain the receptors.

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested (this compound or atropine).

  • Separation and Counting: The bound radioligand is separated from the free radioligand by rapid filtration. The radioactivity of the filter-bound membranes is then measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays for pA2 Determination (Schild Analysis)

This method assesses the ability of an antagonist to inhibit the functional response induced by an agonist.

G cluster_protocol Experimental Protocol cluster_analysis Schild Analysis tissue_prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) agonist_crc Generate Agonist (e.g., Carbachol) Concentration-Response Curve (CRC) tissue_prep->agonist_crc antagonist_inc Incubate Tissue with Fixed Concentration of Antagonist (this compound/Atropine) agonist_crc->antagonist_inc agonist_crc_ant Generate Agonist CRC in presence of Antagonist antagonist_inc->agonist_crc_ant repeat_ant Repeat with Multiple Antagonist Concentrations agonist_crc_ant->repeat_ant dr_calc Calculate Dose Ratio (DR) for each Antagonist Concentration repeat_ant->dr_calc schild_plot Construct Schild Plot: log(DR-1) vs. log[Antagonist] dr_calc->schild_plot pa2_det Determine pA2 (x-intercept) schild_plot->pa2_det

Fig. 2: Schild Analysis Workflow.

The determination of pA2 values via Schild analysis involves these key steps:

  • Tissue Preparation: An isolated tissue that exhibits a contractile or other measurable response to a muscarinic agonist (e.g., carbachol) is prepared and mounted in an organ bath.

  • Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for the agonist to determine its potency (EC50) in the absence of any antagonist.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (this compound or atropine) for a period to allow for equilibrium to be reached.

  • Shifted Agonist CRC: A second agonist CRC is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the CRC.

  • Dose Ratio Calculation: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence) is calculated.

  • Schild Plot: Steps 3-5 are repeated with several different antagonist concentrations. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is determined from the x-intercept of the regression line.

Conclusion

The experimental data unequivocally demonstrates that this compound is the pharmacologically active enantiomer of atropine, exhibiting significantly higher binding affinity and functional potency at all five muscarinic receptor subtypes. Atropine, as a racemic mixture, displays a potency that is approximately half that of this compound. Both this compound and atropine are non-selective antagonists, binding with high affinity to all M1-M5 receptors.[5][6][7][8] This lack of selectivity is responsible for the wide range of physiological effects observed with their administration. For researchers and drug development professionals, the choice between this compound and atropine may depend on the desired precision and potency in a given application, with this compound offering a more potent and defined interaction with muscarinic receptors.

References

A Comparative Analysis of L-Hyoscyamine and Scopolamine on Memory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of L-Hyoscyamine and scopolamine (B1681570) on memory, supported by experimental data. Both are tropane (B1204802) alkaloids and anticholinergic drugs, but their nuanced differences in receptor selectivity lead to distinct cognitive outcomes. Scopolamine is widely recognized for its potent amnestic effects and is a standard tool in preclinical research to model memory impairment.[1][2] this compound, while also capable of inducing cognitive deficits, is reported to have a more selective interaction with muscarinic receptors.[3]

Mechanism of Action: A Tale of Two Antagonists

The primary mechanism by which both this compound and scopolamine impact memory is through the blockade of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the central nervous system. Acetylcholine is a critical neurotransmitter for learning and memory, and its disruption leads to cognitive deficits.[4][5] The key difference between the two compounds lies in their receptor subtype selectivity.

Scopolamine is a non-selective muscarinic antagonist, meaning it blocks a broad range of muscarinic receptor subtypes, specifically M1 through M4.[6] The M1 receptor, in particular, is highly implicated in learning and memory processes.[4][7][8] By blocking M1 receptors, scopolamine significantly impairs memory consolidation.[6]

This compound , on the other hand, has been described as a more selective antagonist for the M2 muscarinic receptor. While it can also affect other muscarinic receptors, its higher affinity for M2 receptors is a distinguishing feature. M2 receptors are often located presynaptically and act as autoreceptors that inhibit the release of acetylcholine. Antagonizing these receptors could, in some contexts, paradoxically enhance cholinergic transmission. However, M2 receptors are also involved in cognitive functions, and their blockade can contribute to memory deficits.[9][10][11]

Head-to-Head: Effects on Memory Tasks

Direct comparative studies quantifying the effects of this compound and scopolamine on memory are limited. However, by examining data from various studies on their individual effects, a comparative picture can be drawn. Scopolamine is consistently shown to induce significant memory impairments across a range of cognitive domains.

Key Experimental Findings:

  • Scopolamine: Systemic administration of scopolamine has been demonstrated to impair performance in various memory tasks in both human and animal models. These include deficits in spatial memory, as measured by the Morris water maze and Barnes maze, as well as impaired object recognition and performance in passive avoidance tasks.[1][12][13][14][15][16][17]

  • This compound: While less extensively studied for its cognitive effects, this compound is known to cause central nervous system side effects, including short-term memory loss and confusion.[18][19][20][21] One study investigating a related compound, hyoscyamoside, in a rat model of Alzheimer's disease, reported improvements in spatial memory in the Morris water maze test.[22] However, it is crucial to note that this was not a direct study of this compound and was in a disease model, not healthy subjects.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of scopolamine and this compound on memory-related tasks.

Table 1: Effects of Scopolamine on Memory in Animal Models

Cognitive TaskAnimal ModelScopolamine DoseKey FindingsReference
Morris Water Maze Rats1 mg/kg, i.p.Significantly increased escape latency and path length to find the hidden platform compared to control.[15][17]
Novel Object Recognition RatsNot specifiedReduced time exploring the novel object, indicating impaired recognition memory.[13]
Passive Avoidance Test Mice0.75, 1.5, 3 mg/kg, i.p.Dose-dependent increase in latency to enter the dark compartment, indicating impaired memory of the aversive stimulus.[23]
Contextual Fear Conditioning Mice1 mg/kg, i.p.Significantly reduced freezing behavior in the conditioned context, indicating impaired fear memory.[1][12]

Table 2: Effects of this compound on Memory in Animal Models (Limited Data)

Cognitive TaskAnimal ModelThis compound (or related compound) DoseKey FindingsReference
Morris Water Maze Rats (Alzheimer's model)Hyoscyamoside (related compound)Decreased the time to find the hidden platform compared to the Alzheimer's disease model group.[22]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Morris Water Maze Test

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.

Procedure:

  • Acquisition Phase: The animal is placed in the water at different starting locations and must find the hidden platform. Each trial ends when the animal finds the platform or after a set time (e.g., 60-120 seconds). The animal is typically given multiple trials per day for several consecutive days.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

  • Drug Administration: The drug (scopolamine or this compound) or vehicle is typically administered intraperitoneally (i.p.) a specific time (e.g., 30 minutes) before the training trials or the probe trial, depending on whether the study is assessing effects on learning or memory retrieval.[17][24]

Novel Object Recognition Test

This test assesses an animal's ability to recognize a novel object from a familiar one, leveraging their innate tendency to explore novelty.

Apparatus: An open-field arena. Two different sets of objects are used (familiar and novel).

Procedure:

  • Habituation: The animal is allowed to freely explore the empty arena for a set period to acclimate.

  • Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration.

  • Test Phase (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates successful recognition memory.

  • Drug Administration: The drug or vehicle is administered before the familiarization phase to assess its effect on memory acquisition or before the test phase to evaluate its impact on memory retrieval.[25][26]

Passive Avoidance Test

This task measures fear-motivated memory.

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild electric foot shock.

Procedure:

  • Training Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Trial: After a specific interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates memory of the aversive stimulus.

  • Drug Administration: The drug or vehicle is administered before the training trial to assess its effect on memory acquisition or before the retention trial to evaluate its impact on memory retrieval.[23][27][28][29]

Signaling Pathways and Logical Relationships

The differential effects of this compound and scopolamine on memory can be attributed to their distinct interactions with the cholinergic signaling pathway.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention ACh Acetylcholine (ACh) M2_auto M2 Autoreceptor ACh->M2_auto Binds to ACh_synapse ACh in Synapse M2_auto->ACh Inhibits Release (-) M1_receptor M1 Receptor Memory Memory Formation & Consolidation M1_receptor->Memory Promotes (+) M2_receptor M2 Receptor M2_receptor->Memory Modulates (?) ACh_synapse->M1_receptor Binds to ACh_synapse->M2_receptor Binds to Scopolamine Scopolamine Scopolamine->M2_auto Blocks (-) Scopolamine->M1_receptor Blocks (-) Scopolamine->M2_receptor Blocks (-) L_Hyoscyamine This compound L_Hyoscyamine->M2_auto Selectively Blocks (-) L_Hyoscyamine->M2_receptor Selectively Blocks (-)

Cholinergic signaling pathway and drug interactions.

This diagram illustrates that scopolamine's non-selective blockade of M1 and M2 receptors leads to a more pronounced disruption of memory formation. This compound's selective blockade of M2 autoreceptors could potentially increase acetylcholine release, but its simultaneous blockade of postsynaptic M2 receptors complicates its overall effect on memory.

General experimental workflow for assessing memory.

This workflow outlines the typical steps involved in preclinical studies investigating the effects of pharmacological agents on memory.

Conclusion

References

A Comparative Guide to In-Vitro Assays for L-Hyoscyamine Quantification: ELISA vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent in-vitro analytical methods for the quantification of L-Hyoscyamine: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). This compound, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its accurate quantification is crucial in pharmaceutical research, drug development, and quality control of plant-derived products.

This document outlines the experimental protocols, presents comparative validation data, and visualizes the underlying biological and experimental workflows to assist researchers in selecting the most suitable assay for their specific needs.

At a Glance: Method Comparison

FeatureCompetitive ELISAHigh-Performance Liquid Chromatography (HPLC)
Principle Immunoassay based on antigen-antibody competitionChromatographic separation based on polarity
Throughput High (96-well plate format)Lower (sequential sample injection)
Sensitivity High (ng/mL to pg/mL)High (µg/mL to pg/mL with MS detection)
Specificity Can be high, but potential for cross-reactivityHigh, especially with mass spectrometry (MS) detection
Equipment Cost Moderate (plate reader)High (HPLC system, detectors)
Sample Prep Often minimalCan be more extensive
Development Time Can be lengthy for new assaysMethod development can be complex

Quantitative Performance Data

The following tables summarize typical validation parameters for a competitive ELISA and an HPLC method for the quantification of this compound. The data is compiled from various scientific studies to provide a representative comparison.

Table 1: Validation Parameters for a Representative Competitive ELISA for Tropane Alkaloids

ParameterPerformance Characteristic
Linearity Range 0.05 - 5 ng/mL
IC50 (this compound) 0.14 ng/mL[2]
Limit of Detection (LOD) 0.29 ng/mL (for a lateral flow immunoassay)[3]
Limit of Quantification (LOQ) 0.44 - 74.77 µg/kg (in various samples)[2]
Accuracy (Recovery) 69.88% to 147.93% (in various matrices)[2]
Precision (CV%) < 14%[2]
Specificity High for target tropane alkaloids, but potential for cross-reactivity with structurally similar compounds.[4]

Table 2: Validation Parameters for a Representative HPLC-MS/MS Method for this compound

ParameterPerformance Characteristic
Linearity Range 20 - 500 pg/mL (in human plasma)
Limit of Detection (LOD) Typically in the low pg/mL range
Limit of Quantification (LOQ) 20 pg/mL (in human plasma)
Accuracy (Relative Error) -4.5% to +2.5%
Precision (RSD%) 1.2% to 5.0% (between-run)
Specificity Very high, based on retention time and mass-to-charge ratio
Run Time ~1.8 minutes per sample

Experimental Protocols

Competitive ELISA Protocol for this compound

This protocol is a generalized procedure for a competitive ELISA.

  • Coating: A microtiter plate is coated with a known amount of this compound-protein conjugate and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: this compound standards or unknown samples are mixed with a limited amount of anti-L-Hyoscyamine antibody and added to the wells. The plate is incubated for 1-2 hours at 37°C, allowing the free this compound (from the standard or sample) and the coated this compound to compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the bound secondary antibody catalyzes a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of this compound in the samples is inversely proportional to the signal intensity.

HPLC Protocol for this compound

This protocol is a representative procedure for the HPLC analysis of tropane alkaloids.

  • Sample Preparation: The sample containing this compound is extracted using an appropriate solvent (e.g., methanol (B129727) or a chloroform-methanol-ammonia mixture). The extract may be further purified using solid-phase extraction (SPE). The final extract is dissolved in the mobile phase.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

  • Injection: A specific volume of the prepared sample is injected into the HPLC system.

  • Separation: The components of the sample are separated based on their affinity for the stationary phase and the mobile phase. This compound is separated from other compounds in the mixture.

  • Detection: this compound is detected as it elutes from the column using a suitable detector:

    • UV Detector: Monitors the absorbance at a specific wavelength (e.g., 210-220 nm).

    • Mass Spectrometer (MS): Provides highly specific detection based on the mass-to-charge ratio of the molecule and its fragments.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area or height from the sample chromatogram to a calibration curve generated from known concentrations of an this compound standard.

Mandatory Visualizations

Biological Context: Muscarinic Receptor Signaling Pathway

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Understanding the signaling pathways these receptors mediate is crucial for comprehending the mechanism of action of this compound. The diagram below illustrates the major signaling cascades initiated by the activation of different mAChR subtypes. This compound blocks these pathways by preventing acetylcholine from binding to the receptors.

Muscarinic_Signaling cluster_receptor Muscarinic Acetylcholine Receptors cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase (AC) Gi_o->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response2 ↓ Heart Rate, ↓ Neurotransmitter Release cAMP->Cellular_Response2 Cellular_Response1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Cellular_Response1 PKC_activation->Cellular_Response1 ACh Acetylcholine (ACh) ACh->M1_M3_M5 ACh->M2_M4 L_Hyoscyamine This compound (Antagonist) L_Hyoscyamine->M1_M3_M5 L_Hyoscyamine->M2_M4

Caption: Muscarinic acetylcholine receptor signaling pathways.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for the quantification of this compound.

Competitive_ELISA_Workflow start Start coat_plate Coat Plate with This compound-Protein Conjugate start->coat_plate wash_block Wash and Block Plate coat_plate->wash_block competition Add Sample/Antibody Mixture to Plate for Competition wash_block->competition prepare_samples Prepare this compound Standards and Samples add_antibody Add Anti-L-Hyoscyamine Antibody to Samples prepare_samples->add_antibody add_antibody->competition wash1 Wash Plate competition->wash1 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary wash2 Wash Plate add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance (Inverse Correlation) stop_reaction->read_plate end End read_plate->end

Caption: Workflow for a competitive ELISA.

Experimental Workflow: HPLC

The diagram below outlines the general workflow for quantifying this compound using HPLC.

HPLC_Workflow start Start sample_extraction Sample Extraction (e.g., Plant Material) start->sample_extraction purification Purification/Cleanup (e.g., SPE) sample_extraction->purification dissolve Dissolve in Mobile Phase purification->dissolve hplc_system HPLC System dissolve->hplc_system injection Inject Sample hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

References

A Comparative Guide to the Peripheral and Central Effects of L-Hyoscyamine and N-methylscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of L-Hyoscyamine (B7768854) and N-methylscopolamine, focusing on their differential actions on the peripheral and central nervous systems. The information herein is supported by experimental data to aid in the selection and application of these muscarinic receptor antagonists in research and drug development.

Introduction: Tertiary vs. Quaternary Amines

This compound and N-methylscopolamine are both antagonists of muscarinic acetylcholine (B1216132) receptors, but their chemical structures dictate their distinct pharmacokinetic and pharmacodynamic profiles. This compound is a tertiary amine, a classification that allows it to readily cross the blood-brain barrier (BBB).[1][2] In contrast, N-methylscopolamine is a quaternary amine, possessing a permanent positive charge that significantly restricts its passage across the BBB, leading to predominantly peripheral effects.[1][2] This fundamental difference in central nervous system (CNS) penetration is the primary determinant of their varying clinical and research applications.

Physicochemical and Pharmacokinetic Properties

The structural differences between these two compounds directly influence their ability to cross biological membranes, particularly the blood-brain barrier.

PropertyThis compoundN-methylscopolamineImplication
Chemical Structure Tertiary AmineQuaternary AmineThe permanent positive charge on the quaternary amine of N-methylscopolamine significantly limits its lipid solubility and ability to cross the blood-brain barrier.
Blood-Brain Barrier (BBB) Permeability Readily CrossesPoorly CrossesThis compound exerts both central and peripheral effects, while N-methylscopolamine's effects are largely confined to the periphery.[1][2]
Clinical Effects Central (e.g., drowsiness, confusion) and Peripheral (e.g., dry mouth, tachycardia)Primarily Peripheral (e.g., reduced salivation, increased heart rate)The choice between these agents depends on whether central effects are desired or to be avoided.

Comparative Receptor Binding Affinity

Both this compound and N-methylscopolamine are non-selective antagonists at muscarinic acetylcholine receptors, exhibiting affinity for all five subtypes (M1-M5). The following table summarizes their binding affinities (Ki values in nM) for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (pKi)N-methylscopolamine (Ki in nM)
M1 9.48 ± 0.18~0.2
M2 9.45 ± 0.31~0.2
M3 9.30 ± 0.19~0.1
M4 9.55 ± 0.13~0.2
M5 9.24 ± 0.30~0.2
Data for this compound is presented as pKi values from a study on CHO-K1 cells expressing human muscarinic receptor subtypes.[3] Data for N-methylscopolamine is approximated from various radioligand binding assays.

In Vivo Effects: A Peripheral and Central Comparison

The differing ability of this compound and N-methylscopolamine to penetrate the CNS results in distinct in vivo effects.

Peripheral Effects

Both compounds are effective in blocking peripheral muscarinic receptors. A common measure of this is their effect on heart rate and salivation.

Heart Rate: Studies in healthy volunteers have shown that both atropine (B194438) (of which this compound is the active isomer) and N-methylscopolamine (methscopolamine) can increase heart rate by blocking M2 receptors in the sinoatrial node.[4][5][6] One comparative study in surgical patients found that methscopolamine (B88490) bromide produced a more reliable dose-dependent increase in heart rate compared to atropine.[4]

Salivation: Both this compound and N-methylscopolamine are potent antisialagogues, reducing salivary secretions by blocking M3 receptors in the salivary glands.[7]

Central Effects

The central effects of this compound are well-documented and are attributed to its ability to cross the blood-brain barrier and antagonize muscarinic receptors in the CNS. These effects can include drowsiness, confusion, memory impairment, and delirium.[1] In contrast, N-methylscopolamine is generally considered to lack central effects at therapeutic doses due to its poor BBB penetration.[2][4] However, some animal studies suggest that at very high doses, N-methylscopolamine may cross the blood-brain barrier to a limited extent and produce behavioral effects.

Signaling Pathways

This compound and N-methylscopolamine exert their effects by blocking the canonical signaling pathways of muscarinic acetylcholine receptors.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling cluster_antagonists Antagonist Action M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction, gland secretion) Ca->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2 L_Hyo This compound L_Hyo->M1_M3_M5 blocks L_Hyo->M2_M4 blocks N_MS N-methylscopolamine N_MS->M1_M3_M5 blocks N_MS->M2_M4 blocks

Caption: Muscarinic receptor signaling pathways and points of antagonism.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies.

Radioligand Binding Assay for Receptor Affinity

This in vitro method is used to determine the binding affinity of a compound for a specific receptor.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing muscarinic receptors incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]NMS) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki value quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or N-methylscopolamine).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.

In Vivo Assessment of Blood-Brain Barrier Penetration

This protocol outlines a general approach to determine the extent to which a compound crosses the blood-brain barrier in a living organism.

cluster_workflow_bbb In Vivo BBB Penetration Assay Workflow administer Administer test compound (this compound or N-methylscopolamine) to an animal model (e.g., rat, mouse) collect At a predetermined time point, collect blood and brain tissue samples administer->collect process Process samples to extract the drug collect->process quantify_drug Quantify drug concentration in plasma and brain homogenate using LC-MS/MS process->quantify_drug calculate Calculate the brain-to-plasma concentration ratio (Kp) quantify_drug->calculate

Caption: Workflow for an in vivo blood-brain barrier penetration study.

Methodology:

  • Compound Administration: The test compound is administered to an animal model, typically via intravenous or oral routes.

  • Sample Collection: At a specific time point after administration, blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma, and the brain is homogenized. The drug is then extracted from both matrices.

  • Quantification: The concentration of the drug in the plasma and brain homogenate is measured using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated to quantify the extent of BBB penetration. A higher Kp value indicates greater penetration into the central nervous system.

Conclusion

The choice between this compound and N-methylscopolamine is primarily dictated by the desired site of action. This compound, with its ability to cross the blood-brain barrier, is suitable for applications requiring both central and peripheral muscarinic blockade. However, its use is associated with a higher incidence of CNS side effects. N-methylscopolamine is an effective peripherally restricted muscarinic antagonist, making it a valuable tool for studying peripheral cholinergic mechanisms without the confounding influence of central effects. For drug development, these distinct profiles allow for targeted therapeutic strategies, either aiming for CNS targets or specifically avoiding them to minimize adverse effects.

References

A Comparative Analysis of L-Hyoscyamine and Ipratropium on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of L-Hyoscyamine and ipratropium (B1672105), two anticholinergic bronchodilators, and their effects on airway smooth muscle. The information presented is supported by experimental data to aid in research and drug development.

Introduction

This compound and ipratropium are both muscarinic receptor antagonists used to induce bronchodilation by relaxing the smooth muscle of the airways. While they share a common overarching mechanism, differences in their chemical structure and pharmacological properties can influence their clinical efficacy and side-effect profiles. This guide explores these differences through a comparative analysis of their performance based on available experimental data.

Mechanism of Action

Both this compound and ipratropium competitively inhibit the binding of acetylcholine (B1216132) to muscarinic receptors on airway smooth muscle cells. This antagonism prevents the activation of the Gq protein-coupled signaling pathway, which would otherwise lead to an increase in intracellular calcium and subsequent muscle contraction. By blocking this pathway, these drugs lead to smooth muscle relaxation and bronchodilation. Ipratropium is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors, with its primary therapeutic effect in the airways attributed to the blockade of M3 receptors.[1] Similarly, this compound is a non-selective muscarinic antagonist.[2]

dot

cluster_0 Muscarinic Receptor Signaling in Airway Smooth Muscle cluster_1 Mechanism of this compound and Ipratropium ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Ca_level ↑ Intracellular Ca²⁺ Ca_release->Ca_level Ca_influx->Ca_level Contraction Smooth Muscle Contraction Ca_level->Contraction Bronchoconstriction Bronchoconstriction Contraction->Bronchoconstriction Relaxation Smooth Muscle Relaxation Bronchodilation Bronchodilation Antagonist This compound or Ipratropium Antagonist->Block Blocks Relaxation->Bronchodilation

Caption: Signaling pathway of muscarinic antagonists in airway smooth muscle.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and ipratropium.

Table 1: Muscarinic Receptor Binding Affinity (Ki in nM)
CompoundM1 Receptor (Human)M2 Receptor (Human)M3 Receptor (Human)Selectivity
Ipratropium 0.5 - 3.60.5 - 3.60.5 - 3.6Non-selective
This compound Data not availableData not availableData not availableNon-selective

Note: Ki values for ipratropium are presented as a range found in the literature.[3] this compound is established as a non-selective muscarinic antagonist, but specific Ki values from direct comparative studies on human airway receptors were not available.

Table 2: Potency for Airway Smooth Muscle Relaxation
CompoundEC50Experimental Model
Ipratropium ~10 nMFeline bronchial smooth muscle (acetylcholine-induced contraction)
This compound Data not available

Note: The EC50 value for ipratropium is derived from an in vitro study on feline tissue.[2] Directly comparable EC50 data for this compound on airway smooth muscle was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a synthesized methodology for determining the binding affinity of unlabelled drugs to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound and ipratropium for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells expressing human recombinant M1, M2, or M3 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled this compound and ipratropium.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled competitor drug (this compound or ipratropium).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

start Start prep Prepare receptor membranes, radioligand, and competitor drugs start->prep incubate Incubate receptor, radioligand, and competitor drug in 96-well plate prep->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Add scintillation fluid and measure radioactivity wash->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

In Vitro Organ Bath Study for Airway Smooth Muscle Relaxation

This protocol outlines a general procedure for assessing the relaxant effects of drugs on isolated airway smooth muscle.

Objective: To determine the potency (EC50) of this compound and ipratropium in relaxing pre-contracted airway smooth muscle.

Materials:

  • Animal model (e.g., guinea pig).

  • Krebs-Henseleit solution.

  • Contractile agent (e.g., acetylcholine, methacholine).

  • This compound and ipratropium.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the trachea from the animal model and prepare tracheal rings.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Contraction: Induce a stable contraction of the smooth muscle by adding a contractile agent (e.g., acetylcholine) to the organ bath.

  • Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the test drug (this compound or ipratropium) to the bath.

  • Measurement: Record the changes in isometric tension using the force transducers.

  • Data Analysis: Express the relaxation at each drug concentration as a percentage of the maximal contraction induced by the contractile agent. Plot the concentration-response curve and determine the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation).

dot

start Start isolate Isolate and prepare tracheal rings start->isolate mount Mount tracheal rings in organ bath isolate->mount equilibrate Equilibrate under resting tension mount->equilibrate contract Induce stable contraction with a contractile agent equilibrate->contract add_drug Cumulatively add test drug (this compound or Ipratropium) contract->add_drug record Record changes in isometric tension add_drug->record analyze Calculate EC50 value record->analyze end End analyze->end

Caption: Experimental workflow for an in vitro organ bath study.

Conclusion

Both this compound and ipratropium are effective non-selective muscarinic antagonists that induce bronchodilation by relaxing airway smooth muscle. The available data suggests that ipratropium has a high affinity for muscarinic receptors in the nanomolar range. While direct comparative quantitative data for this compound is limited in the context of airway smooth muscle, its established non-selective antagonist profile indicates a similar mechanism of action. Further head-to-head comparative studies are warranted to delineate subtle differences in their potency and receptor binding kinetics, which could inform the development of more targeted and effective therapies for respiratory diseases.

References

Head-to-head comparison of L-Hyoscyamine and dicyclomine in gut motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of L-Hyoscyamine and dicyclomine (B1218976), two commonly used antimuscarinic agents for the regulation of gastrointestinal motility. This document outlines their mechanisms of action, presents quantitative pharmacological data, details relevant experimental protocols, and visualizes key pathways to inform preclinical and clinical research.

Executive Summary

This compound and dicyclomine are both effective inhibitors of gut motility, primarily indicated for conditions such as irritable bowel syndrome (IBS). Their primary mechanism involves the blockade of muscarinic acetylcholine (B1216132) receptors on intestinal smooth muscle cells. However, they exhibit key differences in their receptor selectivity and additional mechanisms of action. This compound acts as a non-selective muscarinic antagonist, while dicyclomine displays a dual mechanism: selective M1 muscarinic receptor antagonism and a direct musculotropic relaxant effect on smooth muscle. This guide synthesizes available preclinical data to offer a direct comparison of their pharmacological profiles.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound (as its active isomer, (-)-hyoscyamine, or the closely related atropine) and dicyclomine on intestinal smooth muscle. The data is primarily derived from in vitro studies on guinea pig ileum, a standard model for assessing antimuscarinic activity.

ParameterThis compound / Related CompoundsDicyclomineKey Implications
Mechanism of Action Non-selective muscarinic receptor antagonistSelective M1 muscarinic receptor antagonist; Direct smooth muscle relaxantDicyclomine's dual action may offer a different therapeutic profile, potentially reducing spasms through multiple pathways.
Receptor Affinity (pA2) Atropine (B194438): ~8.9 - 9.59 (non-selective) in guinea pig ileum[1][2]; Hyoscine: 9.46 ± 0.05 in guinea pig ileum[2]M1 Receptors: 9.13 in guinea pig ileum; M2 Receptors: 7.21 - 7.61 in guinea pig ileum[2]Dicyclomine shows higher affinity for M1 over M2 receptors, suggesting neuronal modulation, while this compound blocks muscarinic receptors more broadly.
Potency (Antispasmodic) Atropine is considered a highly potent antispasmodic.Dicyclomine has approximately 1/8th the antimuscarinic potency of atropine in vitro on guinea pig ileum.This compound is expected to be more potent on a molar basis in blocking acetylcholine-induced contractions.
Onset of Action (Clinical) Generally rapid (sublingual formulations available)Slower onset compared to immediate-release hyoscyamine.Hyoscyamine may be preferred for acute symptom relief.

Signaling Pathways and Drug Intervention

Acetylcholine (ACh) released from enteric neurons is the primary neurotransmitter inducing smooth muscle contraction in the gut. It acts on M2 and M3 muscarinic receptors on smooth muscle cells. The diagram below illustrates this signaling cascade and the points of intervention for this compound and dicyclomine.

Gut Motility Signaling Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell cluster_drugs Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 binds to M2 M2 Receptor ACh->M2 binds to Gq11 Gq/11 M3->Gq11 activates Contraction Muscle Contraction M2->Contraction inhibits relaxation (via ↓cAMP) PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release (from SR) IP3->Ca_release triggers Ca_release->Contraction Hyoscyamine This compound (Non-selective antagonist) Hyoscyamine->M3 Hyoscyamine->M2 Dicyclomine Dicyclomine (M1>M2/M3 antagonist) Dicyclomine->M3 lower affinity Dicyclomine->M2 lower affinity

Caption: Acetylcholine signaling in gut smooth muscle and antagonist action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound and dicyclomine on gut motility.

In Vitro: Isolated Guinea Pig Ileum Contraction Assay

This organ bath technique is a classic pharmacological method to determine the potency and mechanism of action of drugs on intestinal smooth muscle.

Objective: To quantify the antagonistic effect of this compound and dicyclomine on acetylcholine-induced contractions of the guinea pig ileum.

Materials:

  • Male guinea pig (250-350g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Acetylcholine (ACh) chloride (agonist)

  • This compound sulfate (B86663) and Dicyclomine hydrochloride (antagonists)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • A guinea pig is euthanized by cervical dislocation.

  • A segment of the terminal ileum is excised and placed in cold, oxygenated Tyrode's solution.

  • The longitudinal muscle is carefully stripped from the underlying circular muscle.

  • A 2-3 cm segment of the longitudinal muscle is mounted in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen.

  • The tissue is placed under an initial tension of 1 g and allowed to equilibrate for 60 minutes, with washes every 15 minutes.

  • A cumulative concentration-response curve to ACh is generated to establish a baseline.

  • The tissue is washed, and after a 30-minute re-equilibration period, a single concentration of the antagonist (this compound or dicyclomine) is added to the bath and allowed to incubate for 20-30 minutes.

  • A second cumulative concentration-response curve to ACh is then generated in the presence of the antagonist.

  • This process is repeated with different concentrations of the antagonist.

Data Analysis:

  • The dose ratios are calculated from the rightward shift of the ACh concentration-response curves.

  • A Schild plot is constructed (log(dose ratio - 1) vs. log(antagonist concentration)).

  • The pA2 value, a measure of antagonist affinity, is determined from the x-intercept of the Schild plot.

In Vivo: Whole Gut Transit Time Assay in Mice

This assay measures the overall time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract, providing a functional measure of gut motility.

Objective: To compare the inhibitory effect of this compound and dicyclomine on whole gut transit time in mice.

Materials:

Procedure:

  • Mice are fasted for 12-16 hours prior to the experiment but allowed free access to water.

  • Animals are randomly assigned to treatment groups (Vehicle, this compound, Dicyclomine).

  • The drugs (or vehicle) are administered via oral gavage or intraperitoneal injection at a predetermined time (e.g., 30 minutes) before the marker.

  • Each mouse is administered a fixed volume (e.g., 100 µL) of a 6% carmine red solution in 0.5% methylcellulose via oral gavage.

  • Mice are placed in individual cages with white paper bedding for easy visualization of fecal pellets.

  • The time from the gavage of the carmine red solution until the appearance of the first red-colored fecal pellet is recorded for each mouse. This is the whole gut transit time.

Data Analysis:

  • The mean transit time for each treatment group is calculated.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the transit times between the different treatment groups.

Experimental Workflow cluster_invitro In Vitro: Organ Bath cluster_invivo In Vivo: Gut Transit A1 Tissue Isolation (Guinea Pig Ileum) A2 Mount in Organ Bath (37°C, Tyrode's, O₂) A1->A2 A3 Equilibration (60 min, 1g tension) A2->A3 A4 Baseline ACh Concentration-Response A3->A4 A5 Incubate with Antagonist (L-Hyo or Dicyc) A4->A5 A6 Repeat ACh Concentration-Response A5->A6 A7 Data Analysis (Schild Plot, pA2) A6->A7 B1 Animal Fasting (12-16 hours) B2 Drug Administration (L-Hyo or Dicyc) B1->B2 B3 Oral Gavage of Marker (Carmine Red) B2->B3 B4 Monitor for First Red Fecal Pellet B3->B4 B5 Record Transit Time B4->B5 B6 Statistical Comparison of Groups B5->B6

Caption: Workflow for in vitro and in vivo gut motility experiments.

Conclusion

Both this compound and dicyclomine effectively reduce gut motility by antagonizing muscarinic receptors. The choice between these agents in a research or development context may depend on the desired pharmacological profile. This compound, as a non-selective antagonist, provides potent and broad blockade of muscarinic signaling. Dicyclomine offers a more complex profile with its preference for M1 receptors and its direct musculotropic effects, which may be advantageous in specific models of gut hypermotility where neuronal signaling and direct muscle spasm are both contributing factors. The experimental protocols detailed herein provide a robust framework for further head-to-head comparisons and the elucidation of their precise effects on gastrointestinal function.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, the specificity of an antibody is a critical parameter in the development of accurate and reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of antibodies with L-Hyoscyamine (B7768854) and structurally related tropane (B1204802) alkaloids. The data presented here is essential for selecting the appropriate antibody and assay methodology for the specific quantification of this compound in the presence of other similar compounds.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of an antibody is its ability to bind to substances other than its target antigen. In the context of this compound immunoassays, this refers to the binding of anti-L-Hyoscyamine antibodies to other tropane alkaloids such as atropine (B194438), scopolamine, and homatropine. The following tables summarize the cross-reactivity profiles of different antibodies based on experimental data from competitive immunoassays.

Broad-Spectrum Monoclonal Antibody (ic-ELISA)

An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) using a broad-spectrum monoclonal antibody demonstrated varying degrees of cross-reactivity with several tropane alkaloids. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an analyte required to inhibit the antibody binding by 50%. A lower IC50 value indicates a higher binding affinity.

The cross-reactivity percentage is calculated relative to this compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Alkaloid) x 100%

AlkaloidIC50 (ng/mL)[1]Cross-Reactivity (%)
This compound 0.14 100
Atropine0.05280
Homatropine0.07200
Apoatropine0.14100
Scopolamine0.2458.3
Anisodamine5.302.6
Anisodine10.151.4

Data sourced from an indirect competitive ELISA study.[1]

This compound/Atropine Specific Polyclonal Antibody (RIA)

A radioimmunoassay (RIA) developed for the detection of atropine (a racemic mixture of D- and this compound) and this compound demonstrated high specificity. The study reported that the antibodies recognized atropine and this compound equally well.[2] However, other structurally related compounds showed negligible interference.

AlkaloidCross-Reactivity
This compound High
AtropineHigh
HomatropineNo interference observed[2]
ScopolamineNo interference observed[2]
TropineNo interference observed[2]
Tropic AcidNo interference observed[2]

Data from a radioimmunoassay study where antiserum was generated by immunizing rabbits with an this compound-human serum albumin conjugate.[2]

Experimental Methodologies

Detailed protocols for the key immunoassays used to determine cross-reactivity are provided below. These are generalized procedures that can be adapted for specific laboratory conditions.

Indirect Competitive ELISA Protocol

This protocol outlines the steps for determining the cross-reactivity of an antibody with various alkaloids using an indirect competitive ELISA format.

  • Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA or OVA) and incubated overnight at 4°C.

  • Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: A mixture of the anti-L-Hyoscyamine antibody and either the this compound standard or the competing alkaloid at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at room temperature, allowing the free alkaloid and the coated this compound to compete for binding to the antibody.

  • Washing: The plate is washed again to remove unbound antibodies and alkaloids.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature. This antibody will bind to the primary antibody that is bound to the coated this compound.

  • Washing: A final wash is performed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for a specified time to allow for color development. The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 values are then determined by plotting the absorbance against the logarithm of the analyte concentration.

Radioimmunoassay (RIA) Protocol

This protocol describes a competitive radioimmunoassay for the quantification of this compound and the assessment of cross-reactivity.

  • Reagent Preparation: Prepare assay buffer, standards of this compound and competing alkaloids, a solution of the specific antibody, and the radiolabeled tracer (e.g., ³H-atropine).

  • Assay Setup: In reaction tubes, add a fixed amount of the specific antibody and the radiolabeled tracer.

  • Competitive Binding: Add varying concentrations of either the unlabeled this compound standard or the competing alkaloid to the tubes. A tube with no unlabeled alkaloid serves as the maximum binding control.

  • Incubation: The mixture is incubated for a specified time (e.g., 1 hour at 37°C or overnight at 4°C) to allow for competitive binding between the labeled and unlabeled alkaloids for the limited number of antibody binding sites.

  • Separation of Bound and Free Fractions: The antibody-bound (bound) and unbound (free) radiolabeled antigen are separated. This can be achieved by methods such as precipitation with a second antibody (e.g., anti-rabbit gamma globulin) followed by centrifugation, or by using charcoal to adsorb the free antigen.

  • Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a scintillation counter.

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled antigen against the concentration of the unlabeled this compound standard. The concentrations of the unknown samples and the cross-reactivity of other alkaloids are determined by comparing their displacement of the radiolabeled antigen to the standard curve.

Visualizing Experimental Principles

The following diagrams illustrate the fundamental principles and workflows of the described immunoassays.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface Coated_Antigen This compound Conjugate Antibody Anti-L-Hyoscyamine Antibody Antibody->Coated_Antigen Binding Free_this compound This compound (Standard/Sample) Free_this compound->Antibody Competition Cross-Reactant Related Alkaloid (e.g., Scopolamine) Cross-Reactant->Antibody Cross-Reactivity

Caption: Principle of Competitive Immunoassay for this compound.

ELISA_Workflow cluster_steps Indirect Competitive ELISA Workflow Start Coat Plate with This compound Conjugate Wash1 Wash Start->Wash1 Block Block Non-specific Sites Wash1->Block Compete Add Antibody + (Standard or Sample) Block->Compete Wash2 Wash Compete->Wash2 Secondary Add Enzyme-conjugated Secondary Antibody Wash2->Secondary Wash3 Wash Secondary->Wash3 Substrate Add Substrate & Incubate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Measure Absorbance Stop->Read

Caption: Experimental Workflow for Indirect Competitive ELISA.

References

A Comparative Analysis of L-Hyoscyamine from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of L-Hyoscyamine derived from various botanical sources. This compound, a tropane (B1204802) alkaloid, is a crucial precursor in the synthesis of several anticholinergic drugs. Understanding the variations in its yield, purity, and co-alkaloid profile from different plant genera is paramount for efficient sourcing and drug development. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key pathways and workflows to aid in research and development.

This compound Content: A Quantitative Comparison

The concentration of this compound varies significantly across different plant species, the specific plant part utilized, and the developmental stage of the plant. The following tables present a summary of this compound content reported in the literature, offering a comparative overview for sourcing considerations.

Table 1: this compound Content in Various Plant Species

Plant SpeciesPlant PartThis compound Content (mg/g Dry Weight)Analytical MethodReference
Atropa belladonnaLeaves0.92 - 5.117HPLC-DAD[1]
Roots0.53 - 2.80HPLC
Datura stramoniumCapsules8.513 - 19.945GC-MS[2]
Roots1.223 - 20.232GC-MS[2]
Seeds1.13 (as atropine)HPLC[3]
Hyoscyamus nigerRoots0.165 - 31.29HPLC[4][5]
Leaves0.036% (0.36 mg/g)GC-MS
Hyoscyamus reticulatusRoots0.056% (0.56 mg/g)GC-MS
Hyoscyamus albusMultiple PartsHyoscyamine (B1674123) is the major alkaloid (63.8% - 80.4% of total alkaloids)Not Specified
Duboisia spp.LeavesConstitutes ~30% of total alkaloids (2-4% total)Not Specified[6]

Note: The reported values can be influenced by genetic variations, geographical location, and cultivation conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, purification, and quantification of this compound. Below are representative protocols for key experimental procedures.

Extraction of this compound from Plant Material

This protocol outlines a common method for the extraction of tropane alkaloids from dried plant matter.

  • Sample Preparation: Air-dry the plant material (leaves, roots, etc.) at room temperature and then grind it into a fine powder.

  • Extraction:

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This protocol describes a liquid-liquid extraction method for the purification of this compound from the crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 0.5 N HCl).

    • Wash the acidic solution with a non-polar solvent like chloroform to remove non-alkaloidal impurities. Discard the organic layer.

    • Make the aqueous phase alkaline (pH 9-10) by adding a base such as ammonium hydroxide.[9]

    • Extract the this compound into a non-polar solvent (e.g., chloroform or diethyl ether) by repeated liquid-liquid extraction.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness to yield the purified alkaloid fraction.

  • Further Purification (Optional): For higher purity, the alkaloid fraction can be subjected to column chromatography using silica (B1680970) gel or alumina.

Analytical Quantification

a) High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter for achieving good separation.

  • Detection: UV detection at a wavelength of around 210-230 nm is suitable for this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard curve prepared from known concentrations of a certified this compound reference standard.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) is typically employed.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: The sample, often derivatized to increase volatility, is injected into the GC.

  • Mass Spectrometry: The eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its identification and quantification.

Visualizing Key Processes

To better understand the biosynthesis and analysis of this compound, the following diagrams are provided.

L_Hyoscyamine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone ... Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine L_Phenylalanine L_Phenylalanine Phenyllactic_acid Phenyllactic_acid L_Phenylalanine->Phenyllactic_acid ... Phenyllactic_acid->Littorine L_Hyoscyamine L_Hyoscyamine Littorine->L_Hyoscyamine CYP80F1

Biosynthetic pathway of this compound.

The diagram above illustrates the key steps in the biosynthesis of this compound from its precursors, ornithine and phenylalanine. Key enzymes such as Putrescine N-methyltransferase (PMT) and Tropinone Reductase I (TR-I) are highlighted.

Experimental_Workflow cluster_0 Extraction & Purification cluster_1 Analysis Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Acid-Base Liquid-Liquid Purification Crude_Extract->Purification Purified_Extract Purified this compound Purification->Purified_Extract Analysis HPLC or GC-MS Analysis Purified_Extract->Analysis Quantification Quantification Analysis->Quantification Data Data Interpretation Quantification->Data

Experimental workflow for this compound analysis.

This flowchart outlines the general steps involved in the extraction, purification, and quantitative analysis of this compound from plant sources.

Logical_Comparison cluster_Atropa Atropa belladonna cluster_Datura Datura stramonium cluster_Hyoscyamus Hyoscyamus niger Atropa_Yield Moderate to High Yield Atropa_Purity Co-occurrence with Scopolamine (B1681570) Datura_Yield High Yield in Capsules/Roots Datura_Purity Variable Alkaloid Profile Hyoscyamus_Yield Variable Yield Hyoscyamus_Purity Often higher in Scopolamine L_Hyoscyamine This compound L_Hyoscyamine->Atropa_Yield L_Hyoscyamine->Datura_Yield L_Hyoscyamine->Hyoscyamus_Yield

Comparative overview of this compound sources.

This diagram provides a high-level comparison of three common plant sources for this compound, highlighting general trends in yield and the presence of other major tropane alkaloids.

Bioactivity of this compound

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This mechanism of action underlies its various pharmacological effects, including antispasmodic, antisecretory, and mydriatic properties. The pharmacological activity of pure this compound is a function of its molecular structure and does not differ based on its botanical origin.

However, it is crucial to note that crude or partially purified extracts from different plant sources may exhibit varied biological effects. This variation is not due to the this compound molecule itself but rather to the presence of other co-extracted compounds, such as other tropane alkaloids (e.g., scopolamine), flavonoids, and other secondary metabolites. These compounds can have their own pharmacological activities and may act synergistically or antagonistically with this compound, thus modulating the overall bioactivity of the extract. Therefore, for pharmaceutical applications requiring consistent and predictable pharmacological responses, the use of highly purified this compound is essential.

References

L-Hyoscyamine as a Reference Standard for Alkaloid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of alkaloid quantification, the choice of a reference standard is paramount to achieving accurate and reproducible results. L-Hyoscyamine (B7768854), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is frequently employed as a reference standard in the analysis of plant-derived compounds and pharmaceutical preparations.[1][2] This guide provides a comprehensive comparison of this compound with its racemic counterpart, atropine, as a reference standard, supported by experimental data and detailed analytical protocols.

This compound vs. Atropine: A Head-to-Head Comparison

Atropine is a racemic mixture of d- and this compound, with only the l-isomer exhibiting significant pharmacological activity.[2][3] This fundamental difference has implications for its use as an analytical standard, particularly when the desired analyte is the biologically active l-isomer.

Key Considerations:

  • Stereoselectivity: this compound's pharmacological action is stereoselective, with the S-(–)-isomer being significantly more potent than the R-(+)-isomer.[1] When the analytical goal is to quantify the active component, using this compound as the standard provides a more direct and accurate measurement.

  • Racemization: this compound is known to be unstable and can racemize to atropine.[1] This highlights the importance of proper storage and handling of the reference standard to maintain its purity and integrity.

  • Analytical Methods: Both this compound and atropine can be quantified using a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5][6][7][8]

Performance Data: this compound as a Reference Standard

The following tables summarize validation parameters for analytical methods employing this compound as a reference standard, compiled from various studies.

Table 1: Linearity of this compound Quantification
Analytical MethodLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MS20-500 pg/mLNot Specified[4]
LC-MS/MS20.0-400 pg/mLNot Specified (Good linearity reported)[3]
Table 2: Precision and Accuracy of this compound Quantification
Analytical MethodConcentrationWithin-run Precision (%RSD)Between-run Precision (%RSD)Accuracy (%RE)Reference
LC-MS/MS60, 150, 350 pg/mL1.9-3.4%Not Specified-3.3 to +5.1%[4]
LC-MS/MSCalibration StandardsNot Specified1.2-5.0%-4.5 to +2.5%[4]
LC-MS/MSValidation AssayWithin 6.3%Not Specified-2.7% to 4.5%[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tropane Alkaloid Quantification

This protocol is a representative example for the quantification of this compound and other tropane alkaloids in plant material.

1. Sample Preparation:

  • Extract a known weight of dried and powdered plant material with a mixture of chloroform, methanol, and 25% ammonium (B1175870) hydroxide (B78521) (15:5:1 v/v/v).[8]
  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

2. Chromatographic Conditions:

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample extract and determine the concentration of this compound by comparing its peak area to the calibration curve. This is known as the external standard method.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Human Plasma

This protocol provides a general framework for the sensitive determination of this compound in biological matrices.

1. Sample Preparation:

  • Perform a liquid-liquid extraction of this compound from human plasma.[3]
  • Use scopolamine (B1681570) as an internal standard.[4]

2. LC-MS/MS Conditions:

  • Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm).[3]
  • Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[3]
  • Ionization: Atmospheric pressure chemical ionization (APCI).[4]
  • Detection: Multiple reaction monitoring (MRM) mode. The parent-product ion transition for this compound is m/z 290.1 → 124.1.[3]

3. Method Validation:

  • Validate the method for linearity, precision, accuracy, and stability according to established guidelines.[4]

Visualizing Workflows and Pathways

General Workflow for Alkaloid Quantification

G General Workflow for Alkaloid Quantification using a Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction of Analytes Sample->Extraction Standard Reference Standard Preparation (this compound) Calibration Calibration Curve Generation Standard->Calibration Chromatography Chromatographic Separation (e.g., HPLC, LC-MS/MS) Extraction->Chromatography Detection Detection (e.g., UV, MS/MS) Chromatography->Detection Detection->Calibration Quantification Quantification of Analyte Detection->Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for alkaloid quantification.

Signaling Pathway of this compound (Muscarinic Antagonist)

This compound acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[9] This blockade prevents acetylcholine from binding and initiating downstream signaling cascades, leading to various physiological effects.

G Simplified Signaling Pathway of Muscarinic Receptor Antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M2/M3) ACh->mAChR Binds & Activates Hyoscyamine This compound Hyoscyamine->mAChR Blocks G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (M3) AC Adenylate Cyclase (AC) G_protein->AC Inhibits (M2) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production AC->cAMP Decreased Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response

Caption: Muscarinic antagonist signaling pathway.

Conclusion

This compound serves as a highly suitable reference standard for the quantification of tropane alkaloids, especially when the focus is on the pharmacologically active isomer. Its use, supported by robust and validated analytical methods like HPLC and LC-MS/MS, enables researchers and drug developers to obtain precise and accurate data. While atropine can also be used, the inherent racemic nature necessitates careful consideration of the analytical goals. The choice between this compound and atropine will ultimately depend on the specific requirements of the analysis, including the need for stereospecific quantification.

References

Differentiating the Central and Peripheral Effects of L-Hyoscyamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct central and peripheral actions of anticholinergic compounds like L-Hyoscyamine is paramount for targeted therapeutic development and mitigating off-target effects. This guide provides a comprehensive comparison of this compound with other anticholinergic agents, detailing experimental methodologies to dissect their central versus peripheral effects, and outlining the key signaling pathways involved.

This compound, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] Its therapeutic applications are broad, ranging from treating gastrointestinal disorders to managing symptoms of Parkinson's disease.[1] However, its ability to cross the blood-brain barrier leads to a spectrum of central nervous system (CNS) effects, which can be either therapeutic or undesirable side effects. Differentiating these central actions from its peripheral effects is a critical challenge in pharmacology.

Comparative Analysis of Anticholinergic Agents

The key to differentiating central and peripheral effects often lies in comparing tertiary amines like this compound and atropine, which can cross the blood-brain barrier, with quaternary ammonium (B1175870) compounds like glycopyrrolate (B1671915), which are less lipid-soluble and largely excluded from the CNS.[2]

Quantitative Data Summary

The following table summarizes available quantitative data from preclinical studies, offering a comparative look at the potencies of various anticholinergics in assays designed to measure peripheral and central effects.

DrugChemical StructureBlood-Brain Barrier PenetrationPeripheral Effect (Mydriasis in Mice) - ED₅₀Central Effect (Antagonism of Physostigmine (B191203) Lethality in Mice) - ED₅₀
This compound Tertiary AmineYesPotent (qualitative)Potent (qualitative)
Atropine Tertiary Amine (racemic mixture of D/L-Hyoscyamine)Yes~2x less potent than this compoundActive
Scopolamine Tertiary AmineYesActiveMore potent than atropine
Glycopyrrolate Quaternary AmmoniumNoActiveInactive
Atropine Methylnitrate Quaternary AmmoniumNoActiveInactive
Scopolamine Methylnitrate Quaternary AmmoniumNoActiveInactive

Experimental Protocols for Differentiating Central and Peripheral Effects

Two classical in vivo assays in mice are widely used to distinguish between the central and peripheral actions of anticholinergic drugs.

Mydriasis Assay (Peripheral Effect)

This assay measures the dose-dependent dilation of the pupil, a peripheral anticholinergic effect mediated by the blockade of muscarinic receptors in the iris sphincter muscle.

Detailed Methodology:

  • Animal Model: Male albino mice (e.g., Swiss-Webster strain), weighing 20-25g, are used. Animals are housed under controlled lighting conditions.

  • Drug Administration: The test compounds (this compound, atropine, glycopyrrolate, etc.) are dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or subcutaneously (s.c.). A range of doses is used to establish a dose-response curve.

  • Pupil Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the diameter of the pupil is measured. This can be done using a dissecting microscope with a calibrated eyepiece micrometer or a specialized digital pupillometer.[3][4] To minimize variations due to light, measurements should be taken under standardized low-light conditions.

  • Data Analysis: The dose that produces a 50% maximal increase in pupil diameter (ED₅₀) is calculated for each compound. A lower ED₅₀ indicates higher peripheral anticholinergic potency.

Physostigmine-Induced Lethality Assay (Central Effect)

This assay assesses the ability of an anticholinergic drug to protect against the lethal effects of physostigmine, an acetylcholinesterase inhibitor that readily crosses the blood-brain barrier and causes central cholinergic overstimulation.[5][6]

Detailed Methodology:

  • Animal Model: Male mice of a standardized strain are used.

  • Pre-treatment: The anticholinergic test compounds are administered at various doses.

  • Physostigmine Challenge: After a specific pre-treatment time (e.g., 15-30 minutes), a lethal dose of physostigmine (e.g., 1 mg/kg, i.p.) is administered.[5] The dose of physostigmine should be predetermined to cause lethality in a high percentage of control animals.

  • Observation: The number of surviving animals in each treatment group is recorded over a specified period (e.g., 24 hours).

  • Data Analysis: The protective dose 50 (PD₅₀), the dose of the antagonist that protects 50% of the animals from physostigmine-induced lethality, is calculated. A lower PD₅₀ suggests greater central anticholinergic activity.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) linked to various intracellular signaling cascades.

Muscarinic Acetylcholine Receptor Signaling

The five subtypes of muscarinic receptors (M1-M5) are coupled to different G-proteins and initiate distinct downstream signaling pathways.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1/M3/M5 M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ Release IP3->Ca2+ stimulates Cellular_Effects_1 Smooth Muscle Contraction, Glandular Secretion PKC->Cellular_Effects_1 Ca2+->Cellular_Effects_1 M2/M4 M2/M4 Gi/o Gi/o M2/M4->Gi/o activates AC Adenylyl Cyclase Gi/o->AC inhibits K_channel K⁺ Channel Opening Gi/o->K_channel activates cAMP ↓ cAMP AC->cAMP Cellular_Effects_2 Decreased Heart Rate, Reduced Neurotransmitter Release cAMP->Cellular_Effects_2 K_channel->Cellular_Effects_2

Muscarinic Receptor Signaling Pathways

Experimental Workflow for Differentiating Central and Peripheral Effects

The following diagram illustrates the logical workflow for comparing a tertiary amine (like this compound) with a quaternary amine (like Glycopyrrolate) to distinguish between their central and peripheral anticholinergic activities.

Experimental_Workflow cluster_drugs Test Compounds cluster_assays In Vivo Assays in Mice cluster_results Expected Outcomes L_Hyoscyamine This compound (Tertiary Amine) Mydriasis Mydriasis Assay (Peripheral Effect) L_Hyoscyamine->Mydriasis Physostigmine Physostigmine Lethality Assay (Central Effect) L_Hyoscyamine->Physostigmine Glycopyrrolate Glycopyrrolate (Quaternary Amine) Glycopyrrolate->Mydriasis Glycopyrrolate->Physostigmine Mydriasis_L_H Pupil Dilation (Active) Mydriasis->Mydriasis_L_H This compound Mydriasis_G Pupil Dilation (Active) Mydriasis->Mydriasis_G Glycopyrrolate Physostigmine_L_H Protection from Lethality (Active) Physostigmine->Physostigmine_L_H This compound Physostigmine_G No Protection (Inactive) Physostigmine->Physostigmine_G Glycopyrrolate

Experimental Workflow Diagram

Conclusion

The differentiation of central and peripheral effects of this compound is crucial for its targeted therapeutic use. By employing comparative studies with peripherally restricted anticholinergics like glycopyrrolate and utilizing specific in vivo assays such as mydriasis and physostigmine-induced lethality, researchers can effectively dissect these distinct actions. A thorough understanding of the underlying muscarinic receptor signaling pathways further aids in the interpretation of experimental data and the development of novel compounds with improved selectivity and reduced side effect profiles. This guide provides a foundational framework for researchers to design and interpret experiments aimed at characterizing the central and peripheral effects of this compound and other anticholinergic agents.

References

A Comparative Guide to the Enantioselectivity of Chiral Columns for L-Hyoscyamine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical aspect of ensuring the safety and efficacy of pharmaceutical compounds. L-Hyoscyamine, the levorotatory enantiomer of atropine (B194438), is the pharmacologically active component, making its enantioselective analysis essential. This guide provides an objective comparison of the performance of different chiral high-performance liquid chromatography (HPLC) columns for the separation of this compound from its enantiomer, D-Hyoscyamine, supported by experimental data.

Data Presentation: Performance of Chiral Columns

The enantioselectivity of a chiral column is primarily evaluated by its ability to differentiate between two enantiomers, which is quantified by the resolution (Rs) and the separation factor (α). The following table summarizes the reported performance of various chiral columns in the separation of hyoscyamine (B1674123) enantiomers. It is important to note that the experimental conditions vary across studies, which can significantly influence the reported values.

Chiral Stationary Phase (CSP)Column Brand/TypeResolution (Rs)Separation Factor (α)Elution Order
α1-Acid Glycoprotein (AGP)Chiral-AGP1.60[1]1.29[1]This compound then D-Hyoscyamine
Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)Eurocel 01Not Reported1.65Not Reported
Polysaccharide-basedChiralpak® AY-31.59Not Reported(+)-Hyoscyamine then (-)-Hyoscyamine
Vancomycin-basedChirobiotic VNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are the experimental protocols for the key separations cited in this guide.

α1-Acid Glycoprotein (AGP) Column
  • Column: Chiral-AGP, 100 x 4.0 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and an organic modifier. The specific composition often requires optimization. For the cited data, several mobile phase parameters were investigated, including the type and concentration of the organic modifier, ionic strength, and pH.[1]

  • Flow Rate: Not explicitly stated, but typically in the range of 0.5-1.0 mL/min for a 4.0 mm ID column.

  • Column Temperature: The influence of column temperature on enantioselectivity was studied.[1]

  • Detection: UV detection.[1]

Cellulose tris(3,5-dimethylphenylcarbamate) Column
  • Column: Eurocel 01, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 218 nm

Polysaccharide-based Column
  • Column: Chiralpak® AY-3

  • Mobile Phase: Ethanol with 0.05% diethylamine

  • Analysis Time: 6.5 minutes

  • Detection: Tandem Mass Spectrometry (MS/MS)

Vancomycin-based Column

While the use of a Chirobiotic V column for the separation of atropine enantiomers has been mentioned, specific experimental data and detailed protocols were not available in the reviewed literature.[2] These columns, based on the macrocyclic glycopeptide vancomycin, are known to offer unique selectivity for a variety of chiral compounds, including amines and amides.[3][4][5][6]

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates a typical workflow for the development and execution of a chiral HPLC method for the analysis of this compound.

A general workflow for chiral HPLC analysis of this compound.

Discussion and Conclusion

The selection of an appropriate chiral column for the enantioselective separation of this compound is dependent on various factors, including the desired resolution, analysis time, and compatibility with the detection method.

  • α1-Acid Glycoprotein (AGP) columns have demonstrated effective separation of hyoscyamine enantiomers with a good resolution factor.[1] These protein-based columns are versatile and can be used in reversed-phase mode, making them suitable for a wide range of applications.[7]

  • Polysaccharide-based columns , such as those with cellulose and amylose (B160209) derivatives, are widely used in chiral separations and have shown high efficiency.[8][9] The Eurocel 01 column provided a high separation factor, indicating excellent selectivity. The Chiralpak® AY-3 column also achieved baseline resolution in a short analysis time.

  • Macrocyclic glycopeptide-based columns , like the Chirobiotic V, represent another class of chiral stationary phases with the potential for effective separation of hyoscyamine, although specific performance data was not found in the context of this review.

References

L-Hyoscyamine's Anticholinergic Effect: A Comparative Validation in a Novel Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticholinergic effects of L-Hyoscyamine with alternative medications. The validation is framed within a contemporary disease model of cognitive impairment, a growing area of concern related to long-term anticholinergic drug use.

Comparative Analysis of Muscarinic Receptor Antagonism

This compound, the levorotatory isomer of atropine (B194438), is a non-selective muscarinic receptor antagonist.[1][2] Its anticholinergic effects are mediated through the competitive inhibition of acetylcholine (B1216132) at all five muscarinic receptor subtypes (M1-M5).[1][2] For comparison, dicyclomine (B1218976) and glycopyrrolate (B1671915) are presented as common alternatives for treating conditions such as irritable bowel syndrome (IBS) and reducing secretions.[3][4]

The following table summarizes the available quantitative data on the binding affinities (Ki) and functional inhibition (pA2) of these compounds at various muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 Receptor Affinity (Ki in nM)M2 Receptor Affinity (Ki in nM)M3 Receptor Affinity (Ki in nM)M4 Receptor AffinityM5 Receptor Affinity
This compound (as Atropine) ~1.6[5]~4.6[5]---
Dicyclomine 5.1[6]54.6[6]---
Glycopyrrolate 0.5 - 3.6 (non-selective M1-M3)[3][7]0.5 - 3.6 (non-selective M1-M3)[3][7]0.5 - 3.6 (non-selective M1-M3)[3][7]--

Dicyclomine demonstrates a higher affinity for the M1 receptor subtype compared to the M2 subtype.[6][8] Glycopyrrolate, a quaternary ammonium (B1175870) compound, exhibits high affinity for M1-M3 receptors but shows no selectivity among them.[3][7]

Validation in a Preclinical Model of Anticholinergic-Induced Cognitive Impairment

The long-term use of drugs with anticholinergic properties has been associated with an increased risk of cognitive impairment and dementia.[4][9][10][11] Therefore, a relevant "new disease model" to validate the central anticholinergic effects of this compound is the scopolamine-induced amnesia model in rodents. Scopolamine, a potent anticholinergic agent, is used to induce transient cognitive deficits, providing a platform to test the effects of other anticholinergic drugs.[7][8]

While direct comparative studies of this compound, dicyclomine, and glycopyrrolate in this specific model are limited, existing research on individual compounds provides valuable insights:

  • Dicyclomine: Studies have shown that dicyclomine can impair performance in cognitive tasks in animal models, suggesting central M1 receptor-mediated effects on memory.[6]

  • Glycopyrrolate: As a quaternary ammonium compound, glycopyrrolate has limited ability to cross the blood-brain barrier. This property suggests it would have minimal impact on cognitive function in a scopolamine-induced amnesia model, making it a peripherally acting anticholinergic.[5]

  • This compound: Given that this compound readily crosses the blood-brain barrier and acts as a non-selective muscarinic antagonist, it is expected to exacerbate cognitive deficits in a scopolamine-induced amnesia model.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) for M2-M5, [3H]-pirenzepine for M1.

  • Test compound (this compound) and competitors (dicyclomine, glycopyrrolate).

  • Non-specific binding control (e.g., high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Assay for Anticholinergic Potency

This protocol assesses the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, which expresses M3 receptors).

  • Organ bath apparatus with a force transducer.

  • Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound (this compound) and comparators.

Procedure:

  • Mount a segment of the isolated tissue in the organ bath containing Krebs-Henseleit solution.

  • Allow the tissue to equilibrate under a resting tension.

  • Perform a cumulative concentration-response curve to the muscarinic agonist to establish a baseline contractile response.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of the test compound (antagonist) for a set period.

  • Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

  • The antagonist will cause a rightward shift in the agonist's concentration-response curve.

  • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

  • Determine the pA2 value from a Schild plot, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A higher pA2 value indicates a more potent antagonist.

Signaling Pathways and Experimental Workflows

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway (Gq/11) cluster_M2_M4 M2, M4 Receptor Pathway (Gi/o) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Acetylcholine AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response2 L_Hyoscyamine This compound (Non-selective Antagonist) L_Hyoscyamine->M1_M3_M5 Blocks L_Hyoscyamine->M2_M4 Blocks

Caption: Muscarinic Receptor Signaling Pathways and this compound's Point of Intervention.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation in a New Disease Model Binding_Assay Radioligand Binding Assay (Determine Ki at M1-M5) Animal_Model Scopolamine-Induced Amnesia Model (Rodents) Binding_Assay->Animal_Model Organ_Bath In Vitro Organ Bath Assay (Determine pA2) Organ_Bath->Animal_Model Drug_Administration Administer this compound or Alternatives Animal_Model->Drug_Administration Behavioral_Testing Cognitive Behavioral Tests (e.g., Morris Water Maze, Passive Avoidance) Drug_Administration->Behavioral_Testing Data_Analysis Analyze Cognitive Performance Behavioral_Testing->Data_Analysis end End Data_Analysis->end start Start start->Binding_Assay start->Organ_Bath

Caption: Experimental Workflow for Validating this compound's Anticholinergic Effect.

References

A Comparative Guide to L-Hyoscyamine and Its Synthetic Analogs in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Hyoscyamine and its synthetic analogs, focusing on their binding characteristics to muscarinic acetylcholine (B1216132) receptors. The information presented is supported by experimental data to aid in the selection and development of targeted therapeutic agents.

Introduction to this compound and Muscarinic Receptors

This compound is a naturally occurring tropane (B1204802) alkaloid and a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors that are crucial in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distribution and signaling pathways, making them important targets for a wide range of therapeutic applications. This compound competes with acetylcholine at these receptors, thereby blocking parasympathetic nerve impulses.[1] The development of synthetic analogs of this compound has been driven by the need for agents with improved selectivity for specific muscarinic receptor subtypes, aiming to maximize therapeutic efficacy while minimizing off-target side effects.

Comparative Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and a selection of its synthetic analogs for the five human muscarinic receptor subtypes (M1-M5).

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound ~1-2~2-4~1-3~1-3~2-4Non-selective
Atropine (B194438) 0.25 - 2.221.6 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39Non-selective[2][3]
Scopolamine 0.835.30.340.380.34Non-selective[4]
Ipratropium Bromide -----Non-selective M1/M2/M3[5]
Tiotropium Bromide ~0.14~0.24~0.08--M3 > M1/M2
Glycopyrrolate 0.600.030.5 - 3.6--M2 selective[6][7][8][9]
Pirenzepine 62758---M1 selective[10]
Darifenacin 6.3398.11.0501.210.0M3 selective
Solifenacin 261701211031M3/M1 selective over M2[11]
Oxybutynin HighLowerHigh--M1/M3 selective over M2[12]
Tolterodine 0.751.62.7-3.3-4.8Non-selective[11][13]
Fesoterodine pKi 8.0pKi 7.7pKi 7.4pKi 7.3pKi 7.5Non-selective[14]
Aclidinium (B1254267) Bromide Sub-nMSub-nMSub-nMSub-nMSub-nMNon-selective, long-acting[15]
Umeclidinium Bromide 0.160.150.060.050.13Non-selective, long-acting[16][17]

Note: Ki and pKi values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources.

Experimental Protocols

The determination of binding affinities for this compound and its analogs is predominantly carried out using radioligand binding assays. Below is a detailed methodology for a typical competition binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., a synthetic analog) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: A high-affinity radiolabeled antagonist, commonly [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: this compound and its synthetic analogs.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS or HEPES) at a physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Frozen cell pellets expressing the target muscarinic receptor subtype are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[18]

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound.[18]

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.[18]

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[18]

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.[18]

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding (determined in the presence of excess unlabeled antagonist) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Signaling Pathways and Experimental Workflow

The binding of an antagonist to a muscarinic receptor blocks the downstream signaling cascade initiated by acetylcholine. The specific pathway depends on the receptor subtype.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Binds Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular Response 1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2+->Cellular Response 1 PKC->Cellular Response 1 Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 Binds Gi/o Gi/o M2/M4->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits K+ Channel K+ Channel (GIRK) Gi/o->K+ Channel Activates ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular Response 2 Cellular Response (e.g., decreased heart rate, neuronal inhibition) cAMP->Cellular Response 2 K+ Channel->Cellular Response 2

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

The following diagram illustrates the workflow of a typical radioligand competition binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing mAChR subtype) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compounds) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Measurement Scintillation Counting Filtration->Measurement Data_Processing Data Processing (Total, Non-specific, Specific Binding) Measurement->Data_Processing Curve_Fitting Non-linear Regression (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The selection of a muscarinic antagonist for research or therapeutic development is heavily influenced by its receptor binding profile. While this compound serves as a non-selective parent compound, its synthetic analogs offer a range of affinities and selectivities for the different muscarinic receptor subtypes. This guide provides a comparative overview of these binding characteristics, supported by a detailed experimental protocol for their determination. The data and methodologies presented herein are intended to facilitate the informed selection of appropriate compounds for further investigation and to aid in the design of novel muscarinic receptor modulators with improved therapeutic profiles.

References

Unveiling L-Hyoscyamine: A Comparative Review of Modern Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the principal analytical techniques for the detection and quantification of L-Hyoscyamine (B7768854), this guide offers a comparative analysis for researchers, scientists, and drug development professionals. We explore the methodologies, performance, and applications of chromatographic, electrophoretic, and spectroscopic techniques, supported by experimental data and detailed protocols.

This compound, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a pharmacologically significant compound widely used for its anticholinergic properties.[1] Accurate and sensitive detection of this compound in various matrices, including pharmaceutical formulations, biological samples, and plant materials, is crucial for quality control, pharmacokinetic studies, and toxicological analysis. This guide provides a comparative overview of the most prevalent analytical methods employed for this compound detection, focusing on their principles, performance characteristics, and practical applications.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound determination is often dictated by the sample matrix, required sensitivity, and the available instrumentation. The following table summarizes the quantitative performance of various techniques based on published experimental data.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-UV/Fluorescence ~0.15 ng/mL (UV)~0.50 ng/mL (UV)LOQ to 20 ng/mLRobust, widely available, good precisionModerate sensitivity, potential for matrix interference
GC-MS 3.125 µg/mL6.25 µg/mL6.25 - 1200 µg/mL[2]High specificity and sensitivity, suitable for complex matricesRequires derivatization for volatile compounds, potential for thermal degradation
LC-MS/MS 0.02 ng/mL[3]-20.0 - 400 pg/mL[4]Very high sensitivity and selectivity, ideal for biological samplesHigh instrument cost and complexity
Capillary Electrophoresis (CE) Lower than polarimetry-4 - 12 µg/mL[5]Small sample volume, high separation efficiency, chiral separation capability[6]Lower concentration sensitivity compared to LC-MS/MS
Spectrophotometry 1.40 µg/mL (Batch)-0.5 - 200 µg/mL (Batch)[7]Simple, rapid, cost-effectiveLow specificity, susceptible to interference from other absorbing compounds
Electrochemical Sensors ~0.75 µM-0.75 - 100 µMPortable, rapid, low costPotential for electrode fouling, selectivity can be a challenge in complex matrices[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are generalized experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: For plant materials, extraction is typically performed with a mixture of chloroform, methanol (B129727), and ammonium (B1175870) hydroxide.[9] Pharmaceutical preparations may be dissolved in methanol or a methanol-water mixture.[10] Biological samples often require liquid-liquid extraction or solid-phase extraction for cleanup.[3][4]

  • Chromatographic Conditions: A reversed-phase C18 column is commonly used.[9] The mobile phase is often an isocratic or gradient mixture of a buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent like acetonitrile.[9]

  • Detection: UV detection is typically performed at around 210-220 nm.[9][10] For enhanced sensitivity and selectivity, fluorescence detection can be employed with excitation at 255 nm and emission at 285 nm.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Similar to HPLC, extraction from the matrix is the first step. Derivatization may be necessary to increase the volatility of this compound for GC analysis.

  • GC Conditions: A capillary column is used for separation. The oven temperature is programmed to ramp up to ensure the separation of analytes.

  • MS Conditions: The mass spectrometer is operated in electron impact (EI) ionization mode. Detection is achieved by monitoring specific ions characteristic of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Due to the high sensitivity of the technique, meticulous sample cleanup is essential to minimize matrix effects. Solid-phase extraction is a common approach.[3]

  • LC Conditions: A C18 or a chiral column is used for chromatographic separation.[4] The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an aqueous solution with additives like formic acid or ammonium formate (B1220265) to enhance ionization.

  • MS/MS Conditions: Electrospray ionization (ESI) in the positive ion mode is commonly used. The analysis is performed in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion (e.g., m/z 290.1 → 124.1).[4]

Capillary Electrophoresis (CE)
  • Sample Preparation: Samples are typically dissolved in the background electrolyte.

  • CE Conditions: A fused-silica capillary is used. The background electrolyte often contains a buffer (e.g., borate (B1201080) buffer) and may include additives like cyclodextrins for chiral separations.[6] Separation is achieved by applying a high voltage across the capillary.

  • Detection: On-column UV detection at around 210 nm is common.[5]

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationships between different methods, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Start Sample Collection Extraction Extraction Start->Extraction Cleanup Cleanup/Purification Extraction->Cleanup Separation Chromatographic Separation (HPLC, GC) or Electrophoretic Separation (CE) Cleanup->Separation Detection Detection (UV, MS, Fluorescence) Separation->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation MethodComparison cluster_chromatography Chromatography cluster_electrophoresis Electrophoresis cluster_other Other Methods Analytical Methods Analytical Methods HPLC HPLC Analytical Methods->HPLC High Robustness GCMS GC-MS Analytical Methods->GCMS High Specificity LCMSMS LC-MS/MS Analytical Methods->LCMSMS Highest Sensitivity CE Capillary Electrophoresis Analytical Methods->CE Chiral Separation Spectro Spectrophotometry Analytical Methods->Spectro Simplicity & Low Cost Electrochem Electrochemical Sensors Analytical Methods->Electrochem Portability & Speed GCMS->HPLC Derivatization often needed LCMSMS->HPLC Higher Cost CE->HPLC Lower Conc. Sensitivity Spectro->HPLC Lower Specificity Electrochem->HPLC Selectivity Challenges

References

Safety Operating Guide

Proper Disposal of L-Hyoscyamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of L-Hyoscyamine and its associated waste materials in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as an acutely toxic substance, and its disposal is regulated as hazardous waste.

Key Disposal and Safety Parameters

Proper management of this compound waste requires adherence to specific safety and regulatory standards. The following table summarizes critical information for the disposal process.

ParameterGuidelineCitation
Waste Classification Acutely Toxic, Hazardous Waste[1]
Primary Disposal Method High-Temperature Incineration[2]
Personal Protective Equipment (PPE) Lab coat, safety goggles (or face shield), chemical-resistant gloves (e.g., nitrile)[1]
DEA Controlled Substance? No[3]
Satellite Accumulation Area (SAA) Storage Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[4]
Container Labeling "Hazardous Waste," full chemical name ("this compound"), hazard characteristics (Toxic), and accumulation start date[4][5]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer. The following steps provide a clear protocol for laboratory personnel.

Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear appropriate PPE to minimize exposure risks. This includes:

  • A lab coat

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)[1]

Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal. This compound waste must be separated into distinct, clearly labeled waste streams.

  • Unused or Expired this compound: Keep the pure chemical in its original, sealed container whenever possible. If the original container is compromised, transfer the contents to a new, compatible, and sealable container.[5]

  • Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, bench paper, and contaminated vials, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[1]

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[5]

Waste Container Labeling

All waste containers must be accurately and clearly labeled to ensure proper handling and disposal. The label must include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound" (no abbreviations or chemical formulas)[5]

  • All components of a mixture, including solvents and their approximate concentrations[6]

  • The primary hazard(s): "Toxic"[4]

  • The date when waste was first added to the container (accumulation start date)[5]

Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[4]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Ensure that all waste containers in the SAA are kept securely closed except when adding waste.[4]

  • Store containers in secondary containment (such as a chemical-resistant tub) to contain any potential leaks or spills.[7]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[4] Once a container is full, it must be removed from the SAA within three days.[4]

Arranging for Waste Disposal

Hazardous waste must be disposed of through your institution's certified hazardous waste management vendor.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste.[1]

  • Provide the EHS department with an accurate inventory of the waste, including the chemical composition and volume.

  • Do not attempt to transport or dispose of the hazardous waste yourself.[1]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

L_Hyoscyamine_Disposal_Workflow cluster_prep Step 1: Preparation cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment & Labeling cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal PPE Wear Appropriate PPE (Lab Coat, Goggles, Gloves) Unused Unused/Expired This compound Liquid Liquid Waste (Aqueous/Organic Solutions) Solid Solid Waste (Gloves, Tips, etc.) Sharps Contaminated Sharps Container_Unused Seal in Original or Compatible Container Unused->Container_Unused Container_Liquid Collect in Leak-Proof Liquid Waste Container Liquid->Container_Liquid Container_Solid Collect in Lined Solid Waste Container Solid->Container_Solid Container_Sharps Collect in Puncture-Proof Sharps Container Sharps->Container_Sharps Label Label All Containers: 'Hazardous Waste - this compound (Toxic)' + Contents & Date Container_Unused->Label Container_Liquid->Label Container_Solid->Label Container_Sharps->Label SAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->SAA EHS Contact EHS for Waste Pickup Request SAA->EHS Vendor Certified Hazardous Waste Vendor Collects Waste EHS->Vendor Incineration High-Temperature Incineration Vendor->Incineration

Caption: Workflow for the safe disposal of this compound hazardous waste.

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and does not cite specific experimental research on this compound disposal. The primary cited sources are institutional and governmental guidelines for laboratory safety and hazardous waste disposal. No chemical neutralization or deactivation protocols are recommended due to the lack of validated procedures for this compound. The recommended disposal method is thermal destruction via high-temperature incineration by a licensed facility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.